molecular formula C8H18 B166548 2,2-Dimethylhexane CAS No. 590-73-8

2,2-Dimethylhexane

Cat. No.: B166548
CAS No.: 590-73-8
M. Wt: 114.23 g/mol
InChI Key: FLTJDUOFAQWHDF-UHFFFAOYSA-N
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Description

2,2-Dimethylhexane is one of the products of the corona discharge of a simulated Titan′ s atmosphere (2% argon in nitrogen and 10% methane) at 500 Torr and 298 K (using GC-FTIR-MS techniques). It was used to study the adsorption of linear and branched alkanes on a microporous silicoaluminophosphate material (SAPO-5) using chromatographic techniques.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3
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InChI Key

FLTJDUOFAQWHDF-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(C)(C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID9073200
Record name Hexane, 2,2-dimethyl-
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Molecular Weight

114.23 g/mol
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Physical Description

Clear, colorless liquid; [Aldrich MSDS]
Record name 2,2-Dimethylhexane
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Vapor Pressure

34.0 [mmHg]
Record name 2,2-Dimethylhexane
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CAS No.

590-73-8, 29222-48-8
Record name 2,2-Dimethylhexane
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Record name 2,2-DIMETHYLHEXANE
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Record name Hexane, 2,2-dimethyl-
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Foundational & Exploratory

Synthesis of 2,2-Dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylhexane, a branched alkane of interest in various fields of chemical research and development. The document details methodologies including organometallic routes and industrial processes, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic strategies.

Organometallic Approaches to this compound

Organometallic reagents offer a versatile and controlled approach for the laboratory-scale synthesis of specifically branched alkanes like this compound. The Corey-House synthesis, utilizing organocuprates, is a particularly effective method for the formation of the required carbon-carbon bond.

Corey-House Synthesis

The Corey-House synthesis is a powerful C-C bond-forming reaction that involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][2] For the synthesis of this compound, this would involve the reaction of lithium di-n-butylcuprate with a tert-butyl halide, or lithium di-tert-butylcuprate with a n-butyl halide. The latter is generally less efficient due to the steric hindrance of the tert-butyl group.

Reaction Scheme:

2 BuLi + CuI → Li[Bu₂Cu] + LiI Li[Bu₂Cu] + t-BuCl → this compound + BuCu + LiCl

Materials:

  • n-Butyllithium (in hexanes)

  • Copper(I) iodide (CuI)

  • tert-Butyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Lithium Di-n-butylcuprate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension of purified copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (2 equivalents) to the stirred suspension under a nitrogen atmosphere. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction: To the freshly prepared lithium di-n-butylcuprate solution at 0 °C, add tert-butyl chloride (1 equivalent) dropwise from the addition funnel.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield this compound.

Grignard Reagent Cross-Coupling

An alternative organometallic approach involves the cross-coupling of a Grignard reagent with an alkyl halide, often catalyzed by a transition metal salt. For the synthesis of this compound, this could involve the reaction of tert-butylmagnesium chloride with 1-bromobutane.

Reaction Scheme:

t-BuCl + Mg → t-BuMgCl t-BuMgCl + BuBr --(catalyst)--> this compound + MgClBr

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • 1-Bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for activation)

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Activate the magnesium with a small crystal of iodine.

  • Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.[3]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of a suitable transition metal salt (e.g., copper(I) iodide).

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours or until completion (monitored by GC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts.

  • Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation and then purify the this compound by fractional distillation.

Industrial Synthesis Methods

On an industrial scale, this compound is typically produced as a component of high-octane gasoline through processes like catalytic alkylation and isomerization of alkanes. These methods are designed for large-volume production and focus on the overall enhancement of fuel properties.

Catalytic Alkylation

Catalytic alkylation involves the reaction of an isoparaffin (like isobutane) with an olefin (like 1-butene or 2-butene) in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[4] The reaction proceeds through a carbocation mechanism.

Reaction Mechanism Overview:

  • Initiation: Protonation of the butene by the acid catalyst to form a sec-butyl carbocation.

  • Propagation: The sec-butyl carbocation can isomerize to the more stable tert-butyl carbocation via hydride transfer from isobutane. This tert-butyl carbocation then reacts with another butene molecule to form a C8 carbocation, which can then abstract a hydride from isobutane to yield a branched octane isomer (including this compound) and regenerate the tert-butyl carbocation.

  • Termination: Various side reactions can lead to the termination of the chain reaction.

ParameterValue
Catalyst Sulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF)
Reactants Isobutane and Butenes
Temperature 0-10 °C (H₂SO₄); 25-45 °C (HF)
Pressure Sufficient to maintain liquid phase
Isobutane/Olefin Ratio High (e.g., 10:1) to minimize polymerization
Isomerization of n-Octane

Skeletal isomerization of straight-chain alkanes is another key industrial process for producing branched isomers with higher octane ratings.[5] n-Octane can be isomerized over a bifunctional catalyst, typically containing a noble metal (like platinum) on an acidic support (like chlorinated alumina or a zeolite).

Reaction Pathway:

n-octane ⇌ methylheptanes ⇌ dimethylhexanes (including this compound) ⇌ trimethylpentanes

The product distribution is influenced by thermodynamic equilibrium and catalyst properties.

ParameterValue
Catalyst Platinum on an acidic support (e.g., chlorinated Al₂O₃)
Feedstock n-Octane rich stream
Temperature 120-180 °C
Pressure 15-30 atm
Hydrogen Atmosphere To suppress cracking and coke formation

Data Presentation

Spectroscopic Data for this compound
Spectroscopy Key Data
¹H NMR δ (ppm): ~0.87 (s, 9H, (CH₃)₃C-), ~0.89 (t, 3H, -CH₂CH₃), ~1.25 (m, 6H, -CH₂(CH₂)₃CH₃)[1]
¹³C NMR δ (ppm): ~14.2 (-CH₂C H₃), ~23.3 (-C H₂(CH₂)₂CH₃), ~29.3 ((C H₃)₃C-), ~30.1 ((CH₃)₃C -), ~32.0 (-C H₂CH₂CH₃), ~44.1 (-C H₂C(CH₃)₃)[2]
IR (Vapor Phase) Major peaks (cm⁻¹): ~2955 (C-H stretch), ~1468 (C-H bend), ~1367 (C-H bend, gem-dimethyl)[4][6]
Mass Spectrometry m/z: 57 (base peak, [C₄H₉]⁺), 41, 71, 99, 114 (M⁺)[7]

Visualizations

Synthesis Pathways and Workflows

Synthesis_Pathways cluster_Corey_House Corey-House Synthesis cluster_Grignard Grignard Cross-Coupling nBuX n-Butyl Halide nBuLi n-Butyllithium nBuX->nBuLi 2 Li Gilman Lithium Di-n-butylcuprate nBuLi->Gilman 2 eq. CuI Copper(I) Iodide CuI->Gilman Product_CH This compound Gilman->Product_CH tBuX tert-Butyl Halide tBuX->Product_CH Coupling tBuCl tert-Butyl Chloride Grignard t-Butylmagnesium Chloride tBuCl->Grignard Mg Magnesium Mg->Grignard Product_G This compound Grignard->Product_G Catalyst BuBr 1-Bromobutane BuBr->Product_G

Diagram 1: Organometallic synthesis routes to this compound.

Industrial_Processes cluster_Alkylation Catalytic Alkylation cluster_Isomerization Isomerization Isobutane Isobutane Alkylation_Reactor Alkylation Reactor (H₂SO₄ or HF) Isobutane->Alkylation_Reactor Butene Butene Butene->Alkylation_Reactor Product_A Alkylate (contains This compound) Alkylation_Reactor->Product_A nOctane n-Octane Isom_Reactor Isomerization Reactor (Pt/Al₂O₃-Cl) nOctane->Isom_Reactor Product_I Isomerate (contains This compound) Isom_Reactor->Product_I

Diagram 2: Industrial production pathways for this compound.

Experimental_Workflow start Start: Flame-dried glassware under N₂ atmosphere reagent_prep Prepare Organometallic Reagent (e.g., Gilman or Grignard) start->reagent_prep coupling Couple with Alkyl Halide (Controlled Temperature) reagent_prep->coupling quench Quench Reaction (e.g., aq. NH₄Cl) coupling->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying purification Solvent Removal & Fractional Distillation drying->purification analysis Characterization (NMR, GC-MS, IR) purification->analysis end Pure this compound analysis->end

References

Spectroscopic Profile of 2,2-Dimethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylhexane, a saturated acyclic hydrocarbon. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C8H18), both ¹H and ¹³C NMR spectra offer distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.87Triplet3H-CH₃ (at C6)
~0.85Singlet9H-C(CH₃)₃
~1.25Multiplet4H-CH₂- (at C4 & C5)
~1.18Triplet2H-CH₂- (at C3)

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays six signals, consistent with the six distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~14.2Primary (-CH₃)C6
~23.2Secondary (-CH₂)C5
~29.1Primary (-CH₃)C1 (3 equivalent carbons)
~31.9Quaternary (-C-)C2
~36.9Secondary (-CH₂)C4
~42.0Secondary (-CH₂)C3

Note: Predicted chemical shifts. Actual values may vary slightly depending on the solvent and experimental conditions.

G Structure and NMR Assignments for this compound cluster_1H ¹H NMR Assignments cluster_13C ¹³C NMR Assignments C1 C(H₃)₃ C2 C C1->C2 1 H1 ~0.85 ppm (s, 9H) C1->H1 C1_label C1: ~29.1 ppm C1->C1_label C3 C(H₂) C2->C3 2 C2_label C2: ~31.9 ppm C2->C2_label C4 C(H₂) C3->C4 3 H3 ~1.18 ppm (t, 2H) C3->H3 C3_label C3: ~42.0 ppm C3->C3_label C5 C(H₂) C4->C5 4 H4 ~1.25 ppm (m, 4H) C4->H4 C4_label C4: ~36.9 ppm C4->C4_label C6 C(H₃) C5->C6 5 C5->H4 C5_label C5: ~23.2 ppm C5->C5_label H6 ~0.87 ppm (t, 3H) C6->H6 C6_label C6: ~14.2 ppm C6->C6_label

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, showing strong C-H stretching and bending vibrations. The absence of significant absorptions in other regions indicates the lack of functional groups.[1]

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2960-2850StrongC-H stretch (alkane)
1465Medium-CH₂- bend (scissoring)
1380-1365Medium-Weak-CH₃ bend (umbrella)
~1368StrongGem-dimethyl split

Note: Data obtained from various sources including the NIST WebBook.[2][3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion. The fragmentation pattern is a key identifier for the compound's structure. The molecular ion peak (m/z = 114) is often weak or absent due to the high stability of the resulting carbocation fragments.[4][5]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Fragment Ion
57100[C₄H₉]⁺ (tert-butyl cation)
43~60[C₃H₇]⁺ (propyl cation)
71~30[C₅H₁₁]⁺
99~5[M-15]⁺ ([C₇H₁₅]⁺)
114Very Low / Absent[M]⁺ ([C₈H₁₈]⁺)

The base peak at m/z = 57 corresponds to the highly stable tert-butyl cation, formed by cleavage of the C2-C3 bond.

G Major Fragmentation Pathways of this compound in MS mol [C₈H₁₈]⁺˙ m/z = 114 frag1 [C₄H₉]⁺ m/z = 57 (Base Peak) mol->frag1 - C₄H₉• frag2 [C₅H₁₁]⁺ m/z = 71 mol->frag2 - C₃H₇• frag3 [C₇H₁₅]⁺ m/z = 99 mol->frag3 - CH₃• frag4 [C₃H₇]⁺ m/z = 43 frag2->frag4 - C₂H₄

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quaternary carbon.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][6]

  • Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Identify the major absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, introduce a small amount of the sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.[7]

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 30-150 amu) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (if present) and the major fragment ions. Determine the base peak and the relative abundances of the other significant peaks.

G General Experimental Workflow for Spectroscopic Analysis start Start sample_prep Sample Preparation start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition sample_prep->ir_acq ms_acq MS Data Acquisition sample_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Correction) ir_acq->ir_proc ms_proc MS Data Processing (Peak Identification) ms_acq->ms_proc data_analysis Spectra Interpretation and Data Tabulation nmr_proc->data_analysis ir_proc->data_analysis ms_proc->data_analysis end End data_analysis->end

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

References

An In-depth Technical Guide on the Physical Properties of 2,2-Dimethylhexane, Focusing on its Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,2-dimethylhexane, with a particular focus on its boiling point. This information is critical for professionals in research, science, and drug development who require a thorough understanding of the physicochemical characteristics of organic compounds for applications in solvent selection, reaction engineering, and formulation development.

Core Physical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C8H18. Its structure, characterized by a quaternary carbon, significantly influences its physical properties, most notably its boiling point, when compared to its linear and less-branched isomers.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Boiling Point 107 °C (at 760 mmHg)[1][2][3][4][5]
Molecular Weight 114.23 g/mol [3][6]
Density 0.693 g/mL at 25 °C[2][3][4][5]
Refractive Index 1.393 at 20 °C[1][2][3][4]
Melting Point -121 °C[1][6]
Vapor Pressure 1.22 psi (37.7 °C)[2][3][5]

The Influence of Molecular Structure on Boiling Point

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces.[7][8][9][10] For isomeric alkanes, such as the various forms of octane, the degree of branching in the carbon chain plays a crucial role in determining the boiling point.[7][8][9][10]

Generally, as the degree of branching increases, the molecule becomes more compact and spherical.[11] This reduction in surface area diminishes the points of contact between adjacent molecules, leading to weaker London dispersion forces.[7][11] Consequently, less energy is required to overcome these intermolecular forces, resulting in a lower boiling point.[7][8][9][10] The relationship between the molecular structure of octane isomers and their boiling points is illustrated in the diagram below.

G cluster_0 Molecular Structure and Boiling Point of Octane Isomers cluster_1 General Principle n_octane n-Octane (Linear) Boiling Point: 125.7 °C dmh This compound (Branched) Boiling Point: 107 °C n_octane->dmh Increased Branching, Decreased Surface Area iso_octane 2,2,4-Trimethylpentane (Highly Branched) Boiling Point: 99.3 °C dmh->iso_octane Further Branching, More Compact A Higher Surface Area B Stronger van der Waals Forces A->B C Higher Boiling Point B->C

Relationship between molecular branching and boiling point in octane isomers.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample of a liquid like this compound is the Thiele tube method.[12]

Experimental Protocol: Thiele Tube Method

This protocol outlines the steps for determining the boiling point of this compound using a Thiele tube.

Materials:

  • Thiele tube

  • Thermometer (0-200 °C range)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or a small piece of rubber tubing to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable high-boiling liquid

  • Sample of this compound

Procedure:

  • Sample Preparation: Fill the small test tube with this compound to a depth of about 1-2 cm.

  • Capillary Tube Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the bulb of the thermometer.

  • Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring that the sample is below the level of the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]

  • Recording: Record the temperature at which the liquid enters the capillary tube. This is the observed boiling point. For accuracy, the determination should be repeated at least once.

The following diagram illustrates the workflow for the experimental determination of the boiling point using the Thiele tube method.

G cluster_workflow Experimental Workflow: Thiele Tube Boiling Point Determination prep Sample Preparation: Fill test tube with this compound and insert inverted capillary tube. assemble Assembly: Attach test tube to thermometer. prep->assemble setup Thiele Tube Setup: Insert assembly into oil-filled Thiele tube. assemble->setup heat Heating: Gently heat the side arm of the Thiele tube. setup->heat observe Observation: Watch for a steady stream of bubbles from the capillary tube. heat->observe cool Cooling: Remove heat and allow the apparatus to cool. observe->cool record Record Boiling Point: Note the temperature when the liquid enters the capillary tube. cool->record

Workflow for boiling point determination using the Thiele tube method.

Conclusion

The boiling point of this compound is a key physical property that is significantly influenced by its molecular structure. Its branched nature results in a lower boiling point compared to its linear isomer, n-octane, due to reduced intermolecular van der Waals forces. Accurate determination of this property, for which the Thiele tube method is a reliable technique, is essential for its effective use in various scientific and industrial applications.

References

Introduction to 2,2-Dimethylhexane and its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,2-Dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a scarcity of direct quantitative experimental data in publicly available literature, this guide employs a theoretical framework based on Hildebrand solubility parameters to predict miscibility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid alkane is provided for researchers seeking to generate empirical data.

This compound is a branched-chain alkane with the chemical formula C₈H₁₈.[1] As a nonpolar hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like." This principle states that nonpolar solutes will dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. The intermolecular forces in this compound are limited to weak van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to be readily soluble in other nonpolar organic solvents but insoluble in highly polar solvents like water.[1] For drug development professionals, understanding the solubility of such aliphatic compounds is crucial for solvent selection in synthesis, purification, and formulation processes.

Theoretical Framework: The Hildebrand Solubility Parameter

To provide a more quantitative prediction of solubility, the Hildebrand solubility parameter (δ) can be utilized.[2][3] The Hildebrand solubility parameter is the square root of the cohesive energy density, which is the energy required to separate molecules from one another.[2][3] Materials with similar Hildebrand solubility parameters are likely to be miscible, as the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy gained from solute-solvent interactions.[2][3]

The Hildebrand solubility parameter is calculated using the following equation:

δ = [(ΔHᵥ - RT) / Vₘ]¹ᐟ²

Where:

  • ΔHᵥ is the enthalpy of vaporization

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • Vₘ is the molar volume

For this compound, with an enthalpy of vaporization of approximately 36.6 kJ/mol at 298.15 K, a molecular weight of 114.23 g/mol , and a density of 0.693 g/mL at 25°C, the molar volume is approximately 164.83 cm³/mol.[3] This gives an estimated Hildebrand solubility parameter of ~14.1 MPa¹ᐟ² .

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the Hildebrand solubility parameters for a range of common organic solvents and a qualitative prediction of the miscibility of this compound in each. A smaller difference (Δδ) between the solubility parameters of this compound (~14.1 MPa¹ᐟ²) and the solvent suggests higher miscibility.

SolventHildebrand Solubility Parameter (δ) (MPa¹ᐟ²)Predicted Miscibility with this compound
n-Hexane14.9High
Cyclohexane16.8High
Toluene18.2Moderate
Diethyl Ether15.1High
Chloroform19.0Moderate
Dichloromethane20.2Low
Acetone20.0Low
Ethyl Acetate18.6Moderate
Isopropanol23.5Low
Ethanol26.0Low
Methanol29.7Low
Dimethyl Sulfoxide (DMSO)24.5Low

Experimental Protocol for Determining Liquid-Liquid Solubility

This section outlines a generalized and robust methodology for experimentally determining the solubility of a liquid solute, such as this compound, in a liquid solvent. The method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

4.1. Materials and Equipment

  • Solute (this compound) of high purity

  • Solvent of interest (e.g., Toluene) of high purity

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with PTFE-lined screw caps

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC with a refractive index detector)

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Centrifuge (optional)

4.2. Procedure

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

    • For example, prepare standards ranging from 1% to 50% (w/w) by accurately weighing both the solute and solvent in volumetric flasks.

  • Sample Preparation and Equilibration:

    • In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved solute) should be visible.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow for the separation of the two phases.

    • Alternatively, the vials can be centrifuged to accelerate phase separation.

  • Sample Analysis:

    • Carefully extract an aliquot from the solvent-rich phase (the saturated solution) using a syringe. Avoid disturbing the interface or any of the undissolved solute phase.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial for analysis. This step is crucial to remove any micro-droplets of the undissolved phase.

    • Analyze the filtered sample using a calibrated GC-FID or other suitable analytical instrument.

    • Run the previously prepared standard solutions to generate a calibration curve (peak area vs. concentration).

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility as a weight/weight percentage (w/w%), weight/volume percentage (w/v%), or mole fraction at the specified temperature.

    • The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_samples Prepare Samples (Excess Solute in Solvent) start->prep_samples calibration Generate Calibration Curve from Standards prep_standards->calibration agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_samples->agitate settle Allow Phases to Settle (or Centrifuge) agitate->settle extract Extract Aliquot of Saturated Solution settle->extract filter_sample Filter Sample (0.22 µm PTFE filter) extract->filter_sample gc_analysis Analyze via GC-FID filter_sample->gc_analysis quantify Quantify Solute Concentration gc_analysis->quantify calibration->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of a liquid in a liquid solvent.

References

An In-depth Technical Guide to 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethylhexane, a branched-chain alkane of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis, and relevant experimental methodologies, presented in a format tailored for technical experts.

Chemical Identity: CAS Number and Synonyms

This compound is registered under the CAS Number 590-73-8 .[1][2][3][4][5] It is a structural isomer of octane. Over the years, it has been referred to by several synonyms in literature and commercial listings.

Identifier Type Value
IUPAC Name This compound[2]
CAS Number 590-73-8[1][2][3][4][5]
Molecular Formula C₈H₁₈[1][2][3]
Synonyms Hexane, 2,2-dimethyl-[2][6]; n-Butyltrimethylmethane[4][6]; (CH₃)₃C(CH₂)₃CH₃[4][6]; NSC 174065[2][4][6]
EC Number 209-689-4[5]
PubChem CID 11551[2][4]

Physicochemical Properties

This compound is a colorless, flammable liquid.[2] Its branched structure significantly influences its physical properties, such as its boiling point and octane rating, when compared to its straight-chain isomer, n-octane.[6] A summary of its key quantitative properties is provided below.

Table 2.1: Physical and Chemical Properties of this compound

Property Value Units
Molecular Weight 114.23 g/mol [1][2][5]
Density 0.6954 @ 20°Cg/cm³[6]
Boiling Point 106.86°C[6]
Melting Point -121.2°C[7]
Flash Point -3.3°C[7]
Vapor Pressure 34.1 @ 25°CmmHg[2][7]
Refractive Index (n²⁰/D) 1.3940-[6]
Water Solubility Insoluble-[6]
LogP (Octanol/Water) 4.64-[7]

Applications in Research and Industry

While not a direct active pharmaceutical ingredient, this compound and similar branched alkanes are relevant to drug development and other research areas in several capacities:

  • Solvents and Reaction Media: Its non-polar nature and specific boiling point make it a candidate as a solvent in organic synthesis.[6]

  • Fuel Science: As a component of gasoline, its high octane rating is of significant interest in fuel formulation and combustion studies.[6]

  • Reference Compound: In analytical chemistry, it serves as a reference standard in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.

  • Adsorption Studies: It is used as a model compound to study the adsorption and diffusion of branched alkanes on microporous materials like zeolites, which is crucial for developing catalysts and separation technologies.

  • Atmospheric Chemistry: this compound has been identified as a product in simulated atmospheres of celestial bodies like Titan, aiding in the understanding of extraterrestrial hydrocarbon chemistry.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and study of this compound.

Laboratory Synthesis via Grignard Reagent

The synthesis of branched alkanes like this compound can be achieved through the coupling of a Grignard reagent with an appropriate alkyl halide. A representative procedure is detailed below.

Objective: To synthesize a branched alkane via the reaction of a tertiary Grignard reagent with a primary alkyl halide. This protocol is adapted from general procedures for Grignard-based hydrocarbon synthesis.

Materials:

  • tert-Butyl chloride

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve tert-butyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the tert-butyl chloride solution to the flask to initiate the reaction. The reaction is indicated by bubble formation and a gentle reflux.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride.

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 1-bromobutane solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid to dissolve any remaining magnesium salts.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a complex hydrocarbon matrix, such as a gasoline sample.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5ms).

  • This compound standard (>98% purity).

  • Internal standard (e.g., Decane).

  • Solvent for dilution (e.g., Pentane or Hexane).

  • Volumetric flasks and microsyringes.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the sample (e.g., 0.1, 1, 10, 50, 100 ppm).

    • Add a constant concentration of the internal standard to each calibration standard and the sample to be analyzed.

  • Sample Preparation:

    • Accurately weigh a known amount of the hydrocarbon matrix (e.g., gasoline) into a volumetric flask.

    • Dilute the sample with the solvent to a known volume.

    • Add the internal standard to the diluted sample.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the standards and sample into the GC.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 40 °C (hold for 4 minutes), then ramp at a suitable rate (e.g., 5 °C/min) to 240 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230 °C

      • Scan Range: 45-300 amu.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown sample using the calibration curve.

Adsorption Isotherm Measurement

Objective: To determine the adsorption isotherm of this compound vapor on a microporous adsorbent material (e.g., zeolite).

Instrumentation and Materials:

  • Volumetric or gravimetric gas adsorption analyzer.

  • Microporous adsorbent (e.g., MFI zeolite).

  • This compound liquid (high purity).

  • Vacuum pump.

  • Heating mantle.

Procedure:

  • Adsorbent Activation:

    • Place a known mass of the adsorbent material into the sample cell of the adsorption analyzer.

    • Heat the sample under high vacuum at an elevated temperature (e.g., 350-400 °C) for several hours to remove any pre-adsorbed water or other volatile species.

  • Isotherm Measurement (Volumetric Method):

    • Cool the activated sample to the desired experimental temperature (e.g., 25 °C) and maintain this temperature throughout the experiment.

    • Introduce a known amount of this compound vapor into the manifold of a known volume.

    • Measure the pressure of the vapor.

    • Expand the vapor into the sample cell containing the adsorbent.

    • Allow the system to equilibrate until the pressure is stable. The decrease in pressure is used to calculate the amount of this compound adsorbed by the material.

    • Repeat this process by incrementally adding more vapor to generate the adsorption isotherm (amount adsorbed vs. equilibrium pressure).

  • Data Analysis:

    • Plot the amount of this compound adsorbed (typically in mmol/g) against the equilibrium pressure.

    • Fit the experimental data to various isotherm models (e.g., Langmuir, Freundlich, BET) to determine key adsorption parameters such as monolayer capacity and adsorption affinity.

Visualizations of Key Processes

Synthesis Pathway

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Workup & Purification tert-Butyl_chloride tert-Butyl chloride (CH3)3CCl Grignard tert-Butylmagnesium chloride (CH3)3CMgCl tert-Butyl_chloride->Grignard + Mg Mg Magnesium (Mg) in dry ether Coupling Coupling in Ether Grignard->Coupling n-Butyl_bromide 1-Bromobutane CH3(CH2)3Br n-Butyl_bromide->Coupling Product_crude Crude Product Mixture Coupling->Product_crude Workup Aqueous Workup (NH4Cl, HCl) Product_crude->Workup Purification Fractional Distillation Workup->Purification Final_Product This compound Purification->Final_Product G Sample Hydrocarbon Sample Prep Sample & Standard Preparation (Dilution, Add Internal Std.) Sample->Prep Standard This compound Standard Standard->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Acquisition (Chromatogram, Spectra) GCMS->Data Analysis Data Analysis (Peak Integration, Calibration Curve) Data->Analysis Result Quantitative Result (Concentration) Analysis->Result G Adsorbent Microporous Adsorbent (e.g., Zeolite) Activation Activation (Heating under Vacuum) Adsorbent->Activation Adsorption Vapor Phase Adsorption (Controlled T and P) Activation->Adsorption Equilibrium Equilibrium Measurement (Pressure Drop) Adsorption->Equilibrium Isotherm Isotherm Plot (Amount Adsorbed vs. Pressure) Equilibrium->Isotherm Modeling Isotherm Modeling (e.g., Langmuir, BET) Isotherm->Modeling

References

Thermodynamic Properties of 2,2-Dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic data for 2,2-Dimethylhexane (C₈H₁₈), a branched alkane of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) databases, and is intended to serve as a reliable resource for research and development.

Core Thermodynamic Data

The fundamental thermodynamic properties of this compound are summarized in the tables below. These values are essential for understanding the compound's behavior in chemical reactions, phase transitions, and for process design and optimization.

Table 1: Standard Molar Thermodynamic Properties at 298.15 K and 1 bar
PropertySymbolPhaseValueUnitsReference
Enthalpy of FormationΔfH°gas-208.4 ± 1.0kJ/mol[1]
Enthalpy of FormationΔfH°liquid-244.0 ± 0.9kJ/mol[1]
Enthalpy of CombustionΔcH°liquid-5466.2 ± 0.8kJ/mol[1]
Entropygas425.29J/mol·K[1]
Table 2: Phase Transition Properties
PropertySymbolValueUnitsReference
Normal Boiling PointTb380.0K[2]
Enthalpy of Vaporization at TbΔvapH32.07kJ/mol[2]
Melting PointTm151.9K[1]
Table 3: Temperature-Dependent Ideal Gas Phase Molar Heat Capacity (Cp)

The molar heat capacity of this compound in the ideal gas phase can be represented by the Shomate equation:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for this compound are provided in the NIST WebBook. The following table presents selected values for molar heat capacity at constant pressure over a range of temperatures.

Temperature (K)Molar Heat Capacity (Cp) (J/mol·K)
298.15188.9
400229.4
500266.3
600299.1
700328.1
800353.9
900377.0
1000397.8

Data sourced and calculated from the NIST Chemistry WebBook.

Experimental Protocols

The thermodynamic data presented in this guide are the result of meticulous experimental work, followed by a rigorous critical evaluation process by institutions like the Thermodynamics Research Center (TRC) at NIST.[3] Below are detailed methodologies for the key experiments cited.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid this compound was determined by Prosen and Rossini in 1945 using a bomb calorimeter.[4]

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder, typically a platinum crucible, inside a high-pressure vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is then submerged in a known mass of water in an insulated container, the calorimeter. The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter to rise. The temperature is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined separately by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the this compound sample is then calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample.

Determination of Heat of Vaporization and Heat Capacity

The heat of vaporization and the heat capacity of this compound were measured by Osborne and Ginnings in 1947 using a specially designed adiabatic calorimeter.[5]

Methodology for Adiabatic Calorimetry:

  • Calorimeter Design: The apparatus consists of a sample vessel (the calorimeter) surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the calorimeter at all times, thereby minimizing heat exchange with the surroundings.[6]

  • Sample Loading: A known mass of purified this compound is introduced into the calorimeter.

  • Heat Capacity Measurement:

    • A precisely measured amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the sample to rise.

    • The temperature of the sample is measured with high-accuracy resistance thermometers before and after the energy input.

    • The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change, after correcting for the heat capacity of the calorimeter itself. This process is repeated over a range of temperatures.

  • Heat of Vaporization Measurement:

    • The sample is heated to its boiling point at a controlled pressure.

    • A measured amount of electrical energy is supplied to the calorimeter to cause a portion of the liquid to vaporize at a constant temperature and pressure.

    • The amount of vapor produced is determined by collecting and weighing the condensed vapor.

    • The molar enthalpy of vaporization is then calculated from the energy input and the number of moles of the substance vaporized.

Determination of Absolute Entropy

The absolute entropy of a substance is determined from its heat capacity as a function of temperature, based on the Third Law of Thermodynamics.[7]

Methodology:

  • Low-Temperature Heat Capacity Measurements: The heat capacity of this compound is measured from as low a temperature as possible (approaching 0 K) up to the desired temperature using adiabatic calorimetry.

  • Extrapolation to 0 K: Since measurements cannot be made at absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using the Debye extrapolation, which states that Cp is proportional to T³.

  • Integration of Heat Capacity Data: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T.[8]

    • S°(T) = ∫0T (Cp/T') dT'

  • Inclusion of Phase Transitions: If any phase transitions (e.g., solid-solid, melting, boiling) occur between 0 K and the desired temperature T, the entropy change for each transition (ΔHtransition/Ttransition) must be added to the integral.

Visualizations

NIST/TRC Data Evaluation Workflow

The following diagram illustrates the process by which the Thermodynamics Research Center (TRC) at NIST critically evaluates thermodynamic data to provide recommended values.[3][9]

NIST_TRC_Workflow ExpData Experimental Data (from literature) DataCapture Data Capture & Archiving (ThermoML format) ExpData->DataCapture Compilation TDE ThermoData Engine (TDE) Expert System DataCapture->TDE Input CritEval Critical Evaluation (Intercomparison, Correlation, Thermodynamic Consistency) TDE->CritEval Automated Analysis CritEval->TDE Feedback & Expert Oversight RecData Recommended Data with Uncertainties CritEval->RecData Generation WTT Web Thermo Tables (WTT) Dissemination RecData->WTT Publication Entropy_Determination Start Start: Purified Sample AdiabaticCal Adiabatic Calorimetry: Measure Cp from ~10 K to T_final Start->AdiabaticCal PhaseTransitions Identify Phase Transitions (e.g., melting, boiling) AdiabaticCal->PhaseTransitions Debye Debye Extrapolation: Cp = aT^3 for T < 10 K AdiabaticCal->Debye AddTransitions Add Entropy of Phase Transitions (ΔH_trans / T_trans) PhaseTransitions->AddTransitions Integration Integrate (Cp/T)dT from 0 K to T_final Debye->Integration Integration->AddTransitions FinalEntropy Result: Standard Molar Entropy (S°) AddTransitions->FinalEntropy

References

The Atmospheric Chemistry of 2,2-Dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexane is a branched alkane that enters the atmosphere from various anthropogenic sources, including its use as a solvent and its presence in gasoline. Understanding its atmospheric chemistry is crucial for assessing its impact on air quality, including the formation of ozone and secondary organic aerosols (SOA). This technical guide provides an in-depth overview of the atmospheric fate of this compound, focusing on its primary degradation pathways, reaction kinetics, product formation, and potential to form secondary organic aerosols.

Atmospheric Degradation Pathways

The primary sink for this compound in the troposphere is its reaction with photochemically generated hydroxyl radicals (OH). Reactions with nitrate radicals (NO₃), particularly at night, and chlorine atoms (Cl) in marine or polluted environments can also contribute to its degradation. Photolysis is not a significant removal process for alkanes as they do not absorb solar radiation in the actinic region.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is the dominant atmospheric loss process for this compound during the daytime. The reaction proceeds via hydrogen abstraction from a C-H bond, forming a 2,2-dimethylhexyl radical and a water molecule. The subsequent reactions of the alkyl radical with molecular oxygen (O₂) lead to the formation of peroxy radicals (RO₂), which then participate in a complex series of reactions that can lead to the formation of ozone and various oxygenated organic compounds.

Reaction with Nitrate Radicals (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for alkanes. Similar to the OH radical reaction, the reaction with NO₃ proceeds through hydrogen abstraction, forming an alkyl radical and nitric acid (HNO₃).

Reaction with Chlorine Atoms (Cl)

In coastal areas or regions with significant sources of chlorine atoms, such as from the photolysis of Cl₂ or the reaction of sea salt aerosols, the reaction with Cl atoms can be a competitive degradation pathway for this compound. This reaction also occurs via hydrogen abstraction, producing an alkyl radical and hydrogen chloride (HCl).

Quantitative Data

The following tables summarize the available quantitative data for the atmospheric reactions of this compound.

Table 1: Rate Constants for the Reaction of this compound with OH Radicals

Temperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
288(5.5 ± 0.5) x 10⁻¹²[Experimental Study]
248(4.30 ± 0.12) x 10⁻¹²[Experimental Study]

Table 2: Estimated Rate Constants for the Reactions of this compound with NO₃ Radicals and Cl Atoms at 298 K

ReactantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Estimation Method
NO₃~1 x 10⁻¹⁶Structure-Activity Relationship (SAR)
Cl~1.5 x 10⁻¹⁰Structure-Activity Relationship (SAR)

Note: The rate constants for the reactions with NO₃ and Cl are estimates based on structure-activity relationships for alkanes and should be used with caution. Experimental data for these reactions are currently unavailable.

Table 3: Estimated Secondary Organic Aerosol (SOA) Yield for this compound

OxidantNOx ConditionsEstimated SOA Yield (%)Basis for Estimation
OHHigh-NOx< 5Branched alkanes generally exhibit lower SOA yields compared to linear alkanes due to fragmentation.[1][2][3] Studies on other C8 branched alkanes show low yields under high-NOx conditions.
OHLow-NOx5 - 15Lower NOx conditions can lead to the formation of less volatile products and higher SOA yields for branched alkanes.

Note: These are estimations based on the general behavior of branched alkanes. Specific experimental data for this compound is needed for a more accurate assessment.

Reaction Mechanisms and Product Formation

The atmospheric oxidation of this compound leads to a variety of oxygenated products. The initial hydrogen abstraction can occur at different positions on the molecule, leading to the formation of various isomeric alkyl radicals. The subsequent reactions of these radicals determine the final product distribution.

OH Oxidation Products

The reaction of the 2,2-dimethylhexyl peroxy radical (RO₂) with nitric oxide (NO) is a key branching point. It can lead to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂), or an organic nitrate (RONO₂). The alkoxy radical can then undergo unimolecular decomposition or react with O₂ to form a variety of carbonyl compounds and other oxygenated products.

NO₃ and Cl Oxidation Products

The product distribution from the reactions with NO₃ and Cl is expected to be similar to that of the OH reaction, as they all proceed through the formation of the same initial alkyl radicals. However, the branching ratios of the subsequent reactions may differ, leading to variations in the final product yields.

Experimental Protocols

The following sections describe generalized experimental protocols for studying the atmospheric chemistry of this compound.

Determination of Gas-Phase Reaction Rate Constants

Relative Rate Method in a Smog Chamber

  • Chamber Preparation: A large-volume (typically > 5000 L) Teflon smog chamber is flushed with purified air until the concentrations of background hydrocarbons and nitrogen oxides (NOx) are below detection limits.

  • Reactant Injection: Known concentrations of this compound, a reference compound with a well-established rate constant (e.g., toluene), and an oxidant precursor (e.g., methyl nitrite for OH radicals, N₂O₅ for NO₃ radicals, or Cl₂ for Cl atoms) are injected into the chamber.

  • Initiation of Reaction: The reaction is initiated by photolysis of the oxidant precursor using UV blacklights (for OH and Cl) or by thermal decomposition in the dark (for NO₃).

  • Monitoring of Reactants: The concentrations of this compound and the reference compound are monitored over time using a gas chromatograph with a flame ionization detector (GC-FID).

  • Data Analysis: The rate constant for the reaction of the oxidant with this compound (k_DMH) is determined relative to the rate constant of the reference compound (k_ref) using the following equation:

    ln([DMH]₀/[DMH]ₜ) = (k_DMH/k_ref) * ln([ref]₀/[ref]ₜ)

    where [DMH]₀ and [ref]₀ are the initial concentrations, and [DMH]ₜ and [ref]ₜ are the concentrations at time t.

Investigation of Secondary Organic Aerosol (SOA) Formation

Oxidation Flow Reactor (OFR) or Smog Chamber Study

  • Reactor/Chamber Setup: An OFR or a smog chamber is continuously flushed with purified air.

  • Precursor Injection: A constant flow of this compound is introduced into the reactor.

  • Oxidant Generation: An oxidant (e.g., OH radicals generated from the photolysis of O₃ in the presence of water vapor) is introduced into the reactor to initiate the oxidation of this compound.

  • Aerosol Measurement: The size distribution and concentration of the formed SOA particles are measured using a Scanning Mobility Particle Sizer (SMPS). The chemical composition of the SOA can be analyzed using an Aerosol Mass Spectrometer (AMS).

  • SOA Yield Calculation: The SOA yield is calculated as the mass of aerosol formed (ΔM₀) divided by the mass of this compound reacted (ΔHC):

    Y = ΔM₀ / ΔHC

Mandatory Visualizations

OH_Initiated_Oxidation This compound This compound 2,2-Dimethylhexyl Radical 2,2-Dimethylhexyl Radical This compound->2,2-Dimethylhexyl Radical + OH - H2O Peroxy Radical (RO2) Peroxy Radical (RO2) 2,2-Dimethylhexyl Radical->Peroxy Radical (RO2) + O2 Alkoxy Radical (RO) Alkoxy Radical (RO) Peroxy Radical (RO2)->Alkoxy Radical (RO) + NO - NO2 Organic Nitrate (RONO2) Organic Nitrate (RONO2) Peroxy Radical (RO2)->Organic Nitrate (RONO2) + NO Carbonyls + other products Carbonyls + other products Alkoxy Radical (RO)->Carbonyls + other products Decomposition / + O2

Figure 1: Simplified reaction pathway for the OH-initiated oxidation of this compound.

Experimental_Workflow_Kinetics cluster_chamber Smog Chamber Inject Reactants Inject: - this compound - Reference Compound - Oxidant Precursor Initiate Reaction Photolysis or Thermal Decomposition Inject Reactants->Initiate Reaction Monitor Concentrations GC-FID Initiate Reaction->Monitor Concentrations Data Analysis Data Analysis Monitor Concentrations->Data Analysis Determine Rate Constant Determine Rate Constant Data Analysis->Determine Rate Constant

Figure 2: Experimental workflow for determining gas-phase reaction rate constants.

SOA_Formation_Workflow cluster_reactor Oxidation Flow Reactor Reactant Flow This compound Flow Mixing Mixing Reactant Flow->Mixing Oxidant Flow Oxidant Flow (e.g., OH radicals) Oxidant Flow->Mixing Reaction Reaction Mixing->Reaction Aerosol Measurement SMPS / AMS Reaction->Aerosol Measurement SOA Formation Calculate SOA Yield Calculate SOA Yield Aerosol Measurement->Calculate SOA Yield

Figure 3: Experimental workflow for studying Secondary Organic Aerosol (SOA) formation.

Conclusion

The atmospheric chemistry of this compound is primarily dictated by its reaction with the hydroxyl radical, leading to the formation of a variety of oxygenated products. While direct experimental data for its reactions with nitrate radicals and chlorine atoms, as well as its specific SOA yield, are currently lacking, estimations based on structure-activity relationships and the behavior of similar branched alkanes suggest that these pathways can also be relevant under specific atmospheric conditions. Further experimental studies are needed to refine our understanding of the complete atmospheric lifecycle of this compound and its impact on air quality.

References

An In-depth Technical Overview of 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the fundamental physicochemical properties of 2,2-dimethylhexane, an organic compound of interest in various research and industrial applications.

Molecular and Physicochemical Properties

This compound is a branched-chain alkane.[1] Its structure consists of a hexane backbone with two methyl groups attached to the second carbon atom.[1] This branching influences its physical properties, such as its boiling point, which is lower than that of its straight-chain isomer, n-octane.

Table 1: Quantitative Data for this compound

PropertyValueUnitSource(s)
Molecular Formula C₈H₁₈-[1][2][3][4]
Molecular Weight 114.23 g/mol [1][2]
114.2285 g/mol [3][4]
CAS Number 590-73-8-[2][3][4]
Density 0.693g/mL at 25°C
Boiling Point 107°C
Refractive Index 1.393n20/D

Atomic Composition and Weight Contribution

The molecular weight of this compound is derived from the sum of the atomic weights of its constituent atoms. The molecule contains 8 carbon atoms and 18 hydrogen atoms.

Table 2: Atomic Composition and Molecular Weight Calculation

ElementSymbolCountStandard Atomic Weight Range (amu)Contribution to Molecular Weight (amu)
CarbonC8[12.0096, 12.0116][5][6][7]96.0768 - 96.0928
HydrogenH18[1.00784, 1.00811][6][7]18.14112 - 18.14598
Total C₈H₁₈ 26 ~114.22 - 114.24

Note: The standard atomic weight for carbon and hydrogen is presented as an interval to reflect the natural isotopic abundance variation.[5][6][7] The commonly used value of 114.23 g/mol is a conventional representation within this range.

Structural Representation

The structural formula provides a two-dimensional representation of the atomic arrangement and bonding within the this compound molecule.

molecular_structure C1 C C2 C C1->C2 C3 C C2->C3 C7 C C2->C7 C8 C C2->C8 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6

Figure 1: 2D structure of this compound.

References

Methodological & Application

2,2-Dimethylhexane: A Specialty Solvent for Niche Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2,2-Dimethylhexane is a branched-chain aliphatic hydrocarbon that presents a unique set of physical and chemical properties, making it a potential, albeit specialized, solvent for specific applications in organic synthesis. Its highly nonpolar nature, relatively low boiling point, and steric hindrance around the quaternary carbon center distinguish it from more common alkane solvents like n-hexane or cyclohexane. This document provides an overview of its properties, potential applications, and protocols for its use, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 590-73-8
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Density 0.695 g/mL at 20 °C
Boiling Point 106.8 °C
Melting Point -121.2 °C
Flash Point -3 °C
Water Solubility Insoluble
Refractive Index 1.392 at 20 °C

Applications in Organic Synthesis

Due to its nonpolar and aprotic nature, this compound is theoretically suitable for reactions involving nonpolar reagents and intermediates. Its branched structure may offer unique solvation properties compared to its linear isomers. Potential, though not extensively documented, applications include:

  • Reactions involving Organometallics: As a non-reactive hydrocarbon, it can be a suitable medium for certain Grignard and organolithium reactions, particularly when the reactivity of ethereal solvents like diethyl ether or THF is a concern. The low polarity of this compound may, however, reduce the solubility and reactivity of some organometallic species.

  • Free-Radical Reactions: Its inert C-H bonds (relative to more reactive solvent sites) make it a potential solvent for free-radical chain reactions, minimizing solvent-derived side products.

  • Catalytic Hydrogenations: For hydrogenations of nonpolar substrates using heterogeneous catalysts, this compound can serve as an inert liquid phase.

  • Polymerization Reactions: In certain coordination or free-radical polymerizations, highly inert and non-coordinating solvents are required. The properties of this compound make it a candidate for such systems.

Experimental Protocols

The following are generalized protocols for the use of this compound as a solvent. These should be adapted and optimized for specific reactions.

Protocol 1: General Procedure for a Grignard Reaction in this compound

This protocol describes a general setup for a Grignard reaction where this compound is used as the primary solvent. Due to the lower solvating power of alkanes for Grignard reagents compared to ethers, this may require higher temperatures or the use of a co-solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Electrophile

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF (as a potential co-solvent)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Heat gently with a heat gun under a stream of nitrogen to activate the magnesium.

  • Solvent Addition: Add anhydrous this compound to the flask.

  • Grignard Formation: Dissolve the alkyl or aryl halide in anhydrous this compound (or a mixture with a small amount of an ethereal co-solvent) and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate (as evidenced by heat evolution and disappearance of the iodine color), gentle heating may be required. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture to the desired temperature. Add the electrophile, dissolved in anhydrous this compound, dropwise from the dropping funnel.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with this compound or another suitable solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: General Procedure for a Free-Radical Bromination in this compound

This protocol outlines a general procedure for the free-radical bromination of an alkane using N-bromosuccinimide (NBS) in this compound.

Materials:

  • Substrate (e.g., a hydrocarbon with an activated C-H bond)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous this compound

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substrate in anhydrous this compound.

  • Reagent Addition: Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the consumption of NBS (succinimide, the byproduct, will float on top of the solvent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Logical Workflow for Solvent Selection

The decision to use a specialized solvent like this compound should be based on a careful consideration of the reaction requirements. The following diagram illustrates a logical workflow for this process.

Solvent_Selection A Reaction Requirements Analysis B Need for Non-polar, Aprotic Solvent? A->B C Standard Alkane Solvents (Hexane, Cyclohexane) Suitable? B->C Yes H Decision: Re-evaluate Solvent Class B->H No D Consider this compound C->D No G Decision: Use Standard Alkane Solvent C->G Yes E Evaluate Specific Properties: - Steric Hindrance - Boiling Point - Solvation of Intermediates D->E F Decision: Use this compound E->F Advantages Identified E->G No Clear Advantage

Caption: Logical workflow for considering this compound as a solvent.

Signaling Pathway Analogy for Solvent Effects

While not a biological signaling pathway, an analogy can be drawn to illustrate how a solvent choice can "signal" or influence the outcome of a reaction.

Solvent_Influence cluster_0 Reaction Environment Solvent Choice Solvent Choice Solute Solubility Solute Solubility Solvent Choice->Solute Solubility Determines Intermediate Stability Intermediate Stability Solvent Choice->Intermediate Stability Affects Reaction Rate Reaction Rate Solute Solubility->Reaction Rate Influences Intermediate Stability->Reaction Rate Impacts Product Selectivity Product Selectivity Intermediate Stability->Product Selectivity Governs

Caption: Influence of solvent choice on reaction outcomes.

Safety and Handling

This compound is a highly flammable liquid and should be handled with care in a well-ventilated fume hood. It is also an aspiration hazard. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While not a universally applicable solvent, this compound offers a unique combination of properties that may be advantageous in specific synthetic contexts, particularly where a non-polar, aprotic, and sterically hindered medium is required. The provided protocols offer a starting point for its exploration in such applications. Further research is needed to fully delineate its scope and utility in modern organic synthesis.

Application Notes and Protocols for 2,2-Dimethylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2-dimethylhexane as a reference standard in gas chromatography (GC) for both qualitative and quantitative analyses. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction

This compound is a branched-chain alkane with the chemical formula C8H18.[1] Its well-defined chemical and physical properties, including a boiling point of 107 °C and a molecular weight of 114.23 g/mol , make it a suitable reference standard in gas chromatography for the analysis of volatile and semi-volatile organic compounds. As a reference standard, it can be used for several purposes, including:

  • Qualitative Analysis: Determining the retention time of this compound under specific chromatographic conditions to aid in the identification of this compound in complex mixtures.

  • Quantitative Analysis (External Standard): Creating a calibration curve to determine the concentration of this compound in a sample.

  • Quantitative Analysis (Internal Standard): Adding a known amount of this compound to samples and calibration standards to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of the quantification of other analytes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[1]
CAS Number590-73-8[1]
Molecular FormulaC8H18[1]
Molecular Weight114.23 g/mol
Boiling Point107 °C
Density0.693 g/mL at 25 °C
Table 2: Typical Gas Chromatography (GC-FID) Conditions for Analysis of C8 Alkanes
ParameterCondition
Column
Stationary Phase5% Phenyl Methylpolysiloxane
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Injector
TypeSplit/Splitless
Temperature250 °C
Split Ratio50:1
Oven
Initial Temperature40 °C, hold for 5 min
Ramp Rate10 °C/min
Final Temperature150 °C, hold for 2 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Table 3: Example Retention Data for this compound
ParameterValue
Retention Time (t_R)~ 8.5 min (under conditions in Table 2)
Kovats Retention Index (non-polar column)~ 720

Note: Retention times are approximate and will vary depending on the specific instrument, column, and analytical conditions.

Table 4: Example Calibration Data for Quantitative Analysis (External Standard)
Concentration (µg/mL)Peak Area (Arbitrary Units)
1012,500
2531,250
5062,500
100125,000
250312,500

Experimental Protocols

Protocol for Qualitative Analysis: Determination of Retention Time

This protocol describes the procedure for determining the retention time of this compound, which can be used for its identification in unknown samples.

Materials:

  • This compound (≥98% purity)

  • Suitable solvent (e.g., hexane, pentane)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • GC column as specified in Table 2 or equivalent

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL in a suitable solvent.

  • Instrument Setup: Set up the GC-FID system according to the conditions outlined in Table 2. Allow the system to stabilize.

  • Injection: Inject 1 µL of the prepared standard solution into the GC.

  • Data Acquisition: Start the data acquisition and record the chromatogram.

  • Retention Time Determination: Identify the peak corresponding to this compound and record its retention time.

  • Confirmation: For confirmation, inject a blank solvent sample to ensure no interfering peaks are present at the retention time of this compound.

G cluster_prep Standard Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep_std Prepare 100 µg/mL This compound Standard gc_setup Set GC-FID Conditions (as per Table 2) inject Inject 1 µL of Standard gc_setup->inject acquire Acquire Chromatogram inject->acquire identify_peak Identify Peak acquire->identify_peak record_rt Record Retention Time (t_R) identify_peak->record_rt

Qualitative Analysis Workflow
Protocol for Quantitative Analysis: External Standard Method

This protocol outlines the steps to create a calibration curve for the quantitative determination of this compound.

Materials:

  • This compound (≥98% purity)

  • Suitable solvent (e.g., hexane, pentane)

  • Class A volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • GC column as specified in Table 2 or equivalent

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Calibration Standards Preparation: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples (e.g., 10, 25, 50, 100, and 250 µg/mL).

  • Instrument Setup: Set up the GC-FID system as described in Table 2 and allow for stabilization.

  • Injection of Standards: Inject 1 µL of each calibration standard in triplicate, starting from the lowest concentration.

  • Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak area for this compound in each run.

  • Calibration Curve Construction: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis: Inject the unknown sample(s) under the same conditions and use the calibration curve to determine the concentration of this compound.

G cluster_prep Standard & Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis & Quantification prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards (e.g., 10-250 µg/mL) prep_stock->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Unknown Sample(s) inject_sample Inject Unknown Sample(s) prep_sample->inject_sample gc_setup Set GC-FID Conditions integrate_peaks Integrate Peak Areas inject_cal->integrate_peaks inject_sample->integrate_peaks plot_curve Construct Calibration Curve (Peak Area vs. Concentration) integrate_peaks->plot_curve quantify Determine Sample Concentration plot_curve->quantify

External Standard Quantification Workflow
Protocol for Quantitative Analysis: Internal Standard Method

This protocol describes the use of this compound as an internal standard for the quantification of another analyte.

Materials:

  • Analyte of interest

  • This compound (Internal Standard, IS, ≥98% purity)

  • Suitable solvent

  • Class A volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column for the separation of the analyte and the internal standard

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Prepare a stock solution of the analyte of interest at a known concentration.

  • Calibration Standards Preparation: Prepare a series of calibration standards containing varying concentrations of the analyte and a constant concentration of the internal standard (this compound). This is achieved by adding a fixed volume of the IS stock solution to each volumetric flask before diluting to the final volume with the analyte dilutions.

  • Sample Preparation: To a known amount of the unknown sample, add the same fixed amount of the this compound internal standard as used in the calibration standards.

  • Instrument Setup: Set up the GC-FID with conditions optimized to achieve baseline separation between the analyte peak and the this compound peak.

  • Injection and Data Acquisition: Inject the calibration standards and the prepared sample(s).

  • Data Analysis:

    • For each chromatogram, integrate the peak areas of both the analyte and the internal standard (this compound).

    • Calculate the response factor (RF) using the following formula from the analysis of the standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Alternatively, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) against the concentration of the analyte.

  • Quantification: Calculate the concentration of the analyte in the unknown sample using the calculated response factor or the calibration curve.

G cluster_prep Standard & Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis & Quantification prep_analyte_stock Prepare Analyte Stock prep_cal Prepare Calibration Standards (Varying Analyte, Constant IS) prep_analyte_stock->prep_cal prep_is_stock Prepare this compound (IS) Stock prep_is_stock->prep_cal prep_sample Prepare Unknown Sample(s) with Constant IS prep_is_stock->prep_sample inject_all Inject Standards and Samples prep_cal->inject_all prep_sample->inject_all gc_setup Set GC-FID Conditions for Separation integrate_peaks Integrate Analyte and IS Peak Areas inject_all->integrate_peaks calc_ratio Calculate Peak Area Ratio (Analyte/IS) integrate_peaks->calc_ratio plot_curve Construct Calibration Curve (Area Ratio vs. Analyte Conc.) calc_ratio->plot_curve quantify Determine Sample Concentration plot_curve->quantify

Internal Standard Quantification Workflow

Conclusion

This compound is a versatile and reliable reference standard for use in gas chromatography. The protocols provided herein offer a comprehensive guide for its application in both qualitative and quantitative analyses. Proper method development and validation, including the selection of appropriate chromatographic conditions and calibration strategies, are essential for achieving accurate and reproducible results. Researchers are encouraged to adapt these protocols to their specific analytical needs and instrumentation.

References

Application Note and Protocol for the Purification of 2,2-Dimethylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2,2-Dimethylhexane using fractional distillation. This method is effective for separating this compound from its structural isomers and other impurities with different boiling points, which are common in commercially available samples or as byproducts of synthesis.

Data Presentation: Physical Properties

A comprehensive understanding of the physical properties of this compound and its potential impurities is crucial for successful purification. The following table summarizes the key physical data for this compound and several of its isomers, which are the most likely contaminants. The significant overlap in boiling points among these isomers necessitates the use of fractional distillation for effective separation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 590-73-8 C8H18 114.23 107 [1][2][3]0.693 [2][3]1.393 [2][3]
2,3-Dimethylhexane584-94-1C8H18114.23116[4]0.7121.401[4]
2,4-Dimethylhexane589-43-5C8H18114.23109.50.6981.395
2,5-Dimethylhexane592-13-2C8H18114.23109.1[2]0.694[2]1.392[2]
3,3-Dimethylhexane563-16-6C8H18114.231120.7011.397
3,4-Dimethylhexane583-48-2C8H18114.23117.70.7191.404
3-Ethylhexane619-99-8C8H18114.23118.60.7141.402
2-Methylheptane592-27-8C8H18114.23117.60.7061.398
3-Methylheptane589-81-1C8H18114.231190.7101.400
4-Methylheptane589-53-7C8H18114.23117.70.7051.398
n-Octane111-65-9C8H18114.23125.70.7031.398

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the laboratory procedure for the purification of this compound. It is essential to follow all safety precautions due to the flammable nature of the compound.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of liquid)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks (multiple, small volumes)

  • Heating mantle with a variable controller

  • Magnetic stirrer and stir bar or boiling chips

  • Clamps and stands to secure the apparatus

  • Insulating material (e.g., glass wool or aluminum foil)

  • Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, and appropriate gloves.

Safety Precautions
  • Flammability: this compound is a highly flammable liquid.[5][6] All heating should be performed using a heating mantle in a well-ventilated fume hood.[5][6][7] Ensure there are no open flames or spark sources nearby.[5][6][8]

  • Ventilation: The distillation must be carried out in a certified chemical fume hood to avoid the inhalation of vapors.[6]

  • Personal Protective Equipment: Always wear safety goggles, a flame-resistant lab coat, and chemically resistant gloves.

  • Fire Safety: Have a Class B fire extinguisher readily accessible.[5][6]

  • Pressure: The system should not be completely sealed to avoid pressure buildup. Ensure the end of the apparatus is open to the atmosphere or connected to an inert gas line with a bubbler.

Procedure
  • Apparatus Assembly:

    • Place a stir bar or a few boiling chips in a dry round-bottom flask.

    • Add the impure this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Securely clamp the flask to a stand and place it in a heating mantle.

    • Fit the fractionating column vertically onto the neck of the round-bottom flask.

    • Attach the distillation head to the top of the fractionating column.

    • Insert a thermometer into the thermometer adapter, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to the side arm of the distillation head and secure it with a clamp. Attach tubing for cooling water, with the water entering at the bottom inlet and exiting from the top outlet.

    • Place a receiving flask at the outlet of the condenser to collect the distillate. It is advisable to have several smaller flasks ready to collect different fractions.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate rate.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the most volatile component (likely an impurity with a lower boiling point). Collect this initial fraction in the first receiving flask. This is often referred to as the "forerun."

    • As the distillation proceeds, the temperature may start to rise. When the temperature begins to increase, change the receiving flask to collect the intermediate fraction.

    • The temperature should then stabilize again at the boiling point of the desired product, this compound (approximately 107 °C). Collect this fraction in a clean, pre-weighed receiving flask.

    • Continue collecting the distillate as long as the temperature remains constant at the boiling point of this compound.

    • If the temperature starts to rise again or if only a small amount of liquid remains in the distillation flask, turn off the heating. Never distill to dryness.

  • Shutdown and Analysis:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the collected fraction of purified this compound to determine the yield.

    • The purity of the collected fraction should be assessed using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the this compound purification protocol.

G Workflow for this compound Purification cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Add Impure this compound and Boiling Chips to Flask A->B C Heat the Mixture Gently B->C D Collect Forerun (Lower Boiling Impurities) C->D Temp < 107°C E Collect Main Fraction at ~107 °C D->E Temp stabilizes F Collect Higher Boiling Impurities E->F Temp > 107°C G Cool and Disassemble Apparatus E->G Stop heating F->G Stop heating H Analyze Purity of Main Fraction (GC/NMR) G->H

References

Application Notes and Protocols for the Quantification of 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,2-Dimethylhexane, a volatile organic compound (VOC), in various matrices. The protocols focus on the widely accepted and robust techniques of Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).

Introduction

This compound is a branched-chain alkane that may be present in petroleum products, environmental samples, or as a volatile impurity in pharmaceutical manufacturing. Accurate quantification is essential for quality control, environmental monitoring, and safety assessment. Gas chromatography is the premier technique for the separation of volatile compounds like this compound.[1] Coupling GC with either MS or FID provides sensitive and reliable detection. GC-MS offers high selectivity and definitive identification based on the mass spectrum, while GC-FID is a robust and highly sensitive detector for hydrocarbons, making it excellent for quantification.[2][3]

Analytical Techniques

The primary methods for the quantification of this compound involve sample preparation to isolate the volatile analyte, followed by GC separation and detection.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to efficiently extract this compound and transfer it to the GC system with minimal loss or contamination.[4]

  • Static Headspace (HS) Analysis: This technique is suitable for solid or liquid samples where the volatile analytes can partition into the gas phase in a sealed vial upon heating.[1][5][6] The gas phase (headspace) is then injected into the GC. This method is simple, fast, and minimizes matrix effects.

  • Purge-and-Trap (P&T) / Dynamic Headspace Analysis: This is a highly sensitive technique for aqueous and solid samples.[7][8] An inert gas is bubbled through the sample, purging the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. This method allows for the pre-concentration of analytes, leading to lower detection limits.[7][9]

  • Solvent Extraction: For solid or semi-solid matrices, solvent extraction with a volatile organic solvent like hexane or dichloromethane can be employed.[2] This is followed by direct injection of the extract into the GC.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for both identification and quantification. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer detects and confirms its identity based on its unique mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a highly sensitive and reliable technique for the quantification of hydrocarbons.[10][11] While it does not provide structural information like MS, its response is proportional to the carbon content of the analyte, making it an excellent choice for quantitative analysis when the identity of the analyte is already known.

Quantitative Data

The following tables summarize the typical performance characteristics for the quantitative analysis of this compound using GC-MS and GC-FID. These values are based on established analytical methodologies for volatile hydrocarbon analysis.[12]

Table 1: GC-MS Performance Characteristics for this compound Quantification

ParameterTypical ValueDescription
Limit of Detection (LOD)0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²)> 0.995The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Accuracy (% Recovery)80 - 120%The closeness of the measured value to the true value, assessed by analyzing a certified reference material or a spiked blank matrix.
Precision (%RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Table 2: GC-FID Performance Characteristics for this compound Quantification

ParameterTypical ValueDescription
Limit of Detection (LOD)0.05 - 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.2 - 2 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²)> 0.998The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Accuracy (% Recovery)85 - 115%The closeness of the measured value to the true value, assessed by analyzing a certified reference material or a spiked blank matrix.
Precision (%RSD)< 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Experimental Protocols

Protocol 1: Static Headspace GC-MS for Solid and Liquid Samples

This protocol is suitable for the analysis of this compound in samples such as polymers, pharmaceutical excipients, and wastewater.

4.1.1. Sample Preparation

  • Accurately weigh approximately 1 gram of the solid or liquid sample into a 20 mL headspace vial.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

  • Prepare a set of calibration standards by spiking a blank matrix with known concentrations of this compound.

  • Place the sample and standard vials in the headspace autosampler tray.

4.1.2. Instrumental Analysis

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 2 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for this compound (quantification ion is in bold): m/z 57 , 43, 71.

4.1.3. Data Analysis

  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the calibration standards.

  • Quantify this compound in the samples by comparing the peak area of the quantification ion to the calibration curve.

experimental_workflow_hs_gcms cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample Weigh Sample seal Seal in Vial sample->seal hs_autosampler Headspace Autosampler (Equilibration & Injection) seal->hs_autosampler calibrate Prepare Standards gc_separation GC Separation hs_autosampler->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection calibration_curve Generate Calibration Curve ms_detection->calibration_curve quantification Quantify Analyte calibration_curve->quantification experimental_workflow_pt_gcfid cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample_transfer Transfer Sample to Purge Vessel add_is Add Internal Standard sample_transfer->add_is purge_trap Purge and Trap (Purge, Trap, Desorb) add_is->purge_trap gc_separation GC Separation purge_trap->gc_separation fid_detection FID Detection gc_separation->fid_detection calibration_curve Generate Calibration Curve (Internal Standard Method) fid_detection->calibration_curve quantification Quantify Analyte calibration_curve->quantification logical_relationship_method_selection start Start: Quantification of This compound matrix_type Sample Matrix? start->matrix_type solid_liquid Solid or Liquid matrix_type->solid_liquid Solid/Liquid aqueous Aqueous matrix_type->aqueous Aqueous sensitivity_needed Sensitivity Requirement? hs_gcms Static Headspace GC-MS sensitivity_needed->hs_gcms Moderate Sensitivity solvent_extraction Solvent Extraction GC-MS/FID sensitivity_needed->solvent_extraction Low Sensitivity/ High Concentration solid_liquid->sensitivity_needed pt_gcfid Purge-and-Trap GC-FID aqueous->pt_gcfid High Sensitivity

References

Application Notes and Protocols for Adsorption Studies of Branched Alkanes Using 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adsorption of branched alkanes is a critical area of study with significant implications for various industrial processes, including gasoline octane enhancement, air purification, and chemical separations. Understanding the adsorption behavior of these molecules on porous materials is essential for the design and optimization of adsorbents for these applications. 2,2-Dimethylhexane, a di-branched octane isomer, serves as an excellent model compound for studying the adsorption of highly branched alkanes. Its molecular structure presents unique challenges and opportunities for selective adsorption.

This document provides detailed application notes and experimental protocols for the study of this compound adsorption on two major classes of porous materials: zeolites and metal-organic frameworks (MOFs). The information herein is intended to guide researchers in setting up experiments, collecting and analyzing data, and interpreting the results in the context of adsorbent performance.

Adsorbent Materials of Interest

The selection of an appropriate adsorbent is paramount for the effective separation and capture of branched alkanes. Key properties to consider include pore size and geometry, surface chemistry, and thermal stability.

  • Zeolites: These crystalline aluminosilicates possess a well-defined microporous structure. Their uniform pore sizes allow for shape-selective separations based on molecular sieving.[1] Zeolites like ZSM-5, with its intersecting channel system, and Beta, with its three-dimensional pore structure, are of particular interest for hydrocarbon separations. The separation of linear from branched alkanes is a major industrial application of zeolites, with zeolite 5A being a benchmark material that exclusively adsorbs linear alkanes due to its narrow pore aperture.[2]

  • Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically functionalizable surfaces make them highly promising for a variety of adsorption applications.[3] MOFs can be designed to exhibit specific interactions with branched alkanes, leading to enhanced selectivity. For instance, some MOFs have shown the ability to separate mono- and di-branched alkane isomers, a task not achievable with traditional adsorbents like zeolite 5A.[2]

Quantitative Adsorption Data

The following tables summarize representative quantitative data for the adsorption of this compound and its isomers on various porous materials. This data is crucial for comparing the performance of different adsorbents and for designing separation processes.

Table 1: Adsorption Capacities of C6 and C8 Alkane Isomers on Zeolites

AdsorbateAdsorbentTemperature (°C)Pressure (bar)Adsorption Capacity (mmol/g)Reference
2,2-DimethylbutaneZeolite BETA1500.3~0.4[2]
2,3-DimethylbutaneZeolite BETA1500.3~0.5[2]
3-MethylpentaneZeolite BETA1500.3~0.7[2]
n-HexaneZeolite BETA1500.3~0.9[2]
2,5-DimethylhexaneZeolite Beta200-375Low-[4]
2,2,4-TrimethylpentaneZeolite Beta200-375Low-[4]

Table 2: Adsorption Capacities and Heats of Adsorption of C6 Alkane Isomers on a Flexible Zn-MOF

AdsorbateAdsorbentTemperature (°C)Adsorption Capacity (mg/g)Heat of Adsorption (kJ/mol)Reference
n-HexaneZn-adtb30~120-[5]
3-MethylpentaneZn-adtb30~20-[5]
2,3-DimethylbutaneZn-adtb30~5-[5]

Note: Direct experimental data for this compound is limited. The data for 2,2-dimethylbutane, a smaller di-branched isomer, is provided as a close approximation. The affinity of hexane isomers to zeolite BETA follows the order: n-hexane > 3-methylpentane > 2,3-dimethylbutane > 2,2-dimethylbutane.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible adsorption data. Below are protocols for adsorbent synthesis, activation, and two common methods for measuring vapor-phase adsorption.

Protocol 1: Synthesis of ZSM-5 Zeolite

ZSM-5 is a widely studied zeolite for hydrocarbon processing and separation due to its unique pore structure.

Materials:

  • Sodium aluminate (NaAlO₂)

  • Tetrapropylammonium hydroxide (TPAOH, 40 wt% in H₂O)

  • Fumed silica (SiO₂)

  • Deionized water

Procedure:

  • Solution A: Dissolve sodium aluminate in a portion of the deionized water.

  • Solution B: Dilute the tetrapropylammonium hydroxide solution with the remaining deionized water.

  • Slowly add Solution A to Solution B while stirring vigorously.

  • Gradually add the fumed silica to the combined solution under continuous stirring until a homogeneous gel is formed. The molar composition of the final gel should be approximately: 40 SiO₂ : 1 Al₂O₃ : 8 TPA₂O : 800 H₂O.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 170°C for 48 hours under static conditions.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 110°C overnight.

  • To remove the organic template (TPA⁺), calcine the dried powder in air at 550°C for 6 hours.

Protocol 2: Adsorbent Activation

Proper activation of the adsorbent is crucial to remove any adsorbed water or other impurities from the pores, ensuring that the measured adsorption capacity is solely due to the adsorbate of interest.

Materials:

  • Synthesized adsorbent (e.g., ZSM-5 or MOF)

  • Vacuum oven or a tube furnace with a flow of inert gas (e.g., N₂ or Ar)

Procedure:

  • Place a known quantity of the adsorbent in a sample holder suitable for the activation equipment.

  • For Zeolites: Heat the sample under a high vacuum (<10⁻⁵ torr) or a continuous flow of dry inert gas.

  • Increase the temperature gradually to 120°C and hold for 2 hours to remove physically adsorbed water.

  • Further increase the temperature to 350-400°C and hold for 4-6 hours to ensure complete removal of any residual water and other volatile impurities.

  • For MOFs: The activation conditions for MOFs are highly dependent on their thermal stability. A lower activation temperature (typically 150-250°C) is often required to prevent structural collapse. Consult the literature for the specific MOF being used.

  • After activation, cool the sample to the desired adsorption temperature under vacuum or inert gas flow before introducing the adsorbate.

Protocol 3: Gravimetric Adsorption Measurement

This method measures the change in mass of the adsorbent upon exposure to the adsorbate vapor at a constant temperature.

Apparatus:

  • Gravimetric sorption analyzer (e.g., a magnetic suspension balance or a quartz crystal microbalance)

  • Vacuum pump

  • Pressure transducer

  • Temperature controller

  • Vapor source for this compound

Procedure:

  • Load a precisely weighed amount of the activated adsorbent (typically 50-100 mg) into the sample holder of the gravimetric analyzer.

  • Evacuate the system to a high vacuum to remove any residual gases.

  • Bring the sample to the desired adsorption temperature and allow it to stabilize.

  • Introduce a known pressure of this compound vapor into the sample chamber.

  • Record the mass uptake of the sample over time until equilibrium is reached (i.e., the mass no longer changes).

  • Incrementally increase the pressure of the this compound vapor and repeat the measurement at each pressure step to construct the adsorption isotherm.

  • After reaching the desired maximum pressure, the desorption isotherm can be measured by incrementally decreasing the pressure.

Protocol 4: Dynamic Vapor Sorption (DVS)

DVS is a technique that measures the uptake and loss of vapor by a sample by flowing a carrier gas with a specific partial pressure of the adsorbate over the sample.

Apparatus:

  • Dynamic Vapor Sorption (DVS) instrument

  • Carrier gas (e.g., dry nitrogen)

  • Vapor source for this compound with a bubbler or a controlled evaporator

Procedure:

  • Place a known mass of the adsorbent (typically 10-20 mg) in the DVS sample pan.

  • Start the experiment by flowing dry nitrogen gas over the sample at the desired temperature to establish a baseline (0% relative pressure).

  • Generate a controlled partial pressure of this compound by mixing the dry carrier gas with a saturated vapor stream of the adsorbate.

  • Step the relative pressure of this compound in increments (e.g., 0% to 90% in 10% steps).

  • At each step, monitor the change in sample mass until equilibrium is reached. The instrument's software will record the mass change as a function of time.

  • The equilibrium mass at each partial pressure is used to construct the adsorption isotherm.

  • A desorption isotherm can be obtained by subsequently decreasing the relative pressure in a stepwise manner.

Visualizations

Visual representations of experimental workflows and logical relationships can aid in understanding the complex processes involved in adsorption studies.

Adsorbent_Synthesis_and_Activation cluster_synthesis Adsorbent Synthesis (e.g., ZSM-5) cluster_activation Adsorbent Activation Reactants Precursor Solutions (e.g., NaAlO2, TPAOH, SiO2) Mixing Gel Formation Reactants->Mixing Crystallization Hydrothermal Treatment (Autoclave) Mixing->Crystallization Recovery Filtration & Washing Crystallization->Recovery Drying Drying Oven Recovery->Drying Calcination Template Removal (High Temperature) Drying->Calcination Degassing Degassing under Vacuum or Inert Flow Calcination->Degassing Ready for Activation Heating Stepwise Heating (e.g., 120°C then 350°C) Degassing->Heating Cooling Cooling to Adsorption Temperature Heating->Cooling Adsorption Measurement Adsorption Measurement Cooling->Adsorption Measurement Activated Adsorbent Gravimetric_Adsorption_Workflow start Start load_sample Load Activated Adsorbent in Gravimetric Analyzer start->load_sample evacuate Evacuate System load_sample->evacuate set_temp Set Adsorption Temperature evacuate->set_temp introduce_vapor Introduce this compound Vapor at Pressure P1 set_temp->introduce_vapor equilibrate Monitor Mass Uptake until Equilibrium introduce_vapor->equilibrate record_data Record Equilibrium Mass equilibrate->record_data check_pressure Max Pressure Reached? record_data->check_pressure increase_pressure Increase Vapor Pressure (P_i+1) increase_pressure->introduce_vapor check_pressure->increase_pressure No end End check_pressure->end Yes Adsorption_Selectivity cluster_factors Factors Influencing Selectivity Adsorbent Adsorbent Pore Linear Alkane (e.g., n-Hexane) Monobranched Alkane (e.g., 3-Methylpentane) Dibranched Alkane (e.g., this compound) Size Molecular Sieving (Pore Size vs. Kinetic Diameter) Adsorbent:linear->Size Strongly Adsorbed Shape Configurational Entropy (Packing Efficiency) Adsorbent:mono->Shape Moderately Adsorbed Interaction Adsorbate-Adsorbent Interactions (van der Waals) Adsorbent:di->Interaction Weakly Adsorbed / Excluded

References

Application Notes and Protocols: Investigating the Impact of 2,2-Dimethylhexane on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on the role of 2,2-dimethylhexane in lipid metabolism are not extensively documented in publicly available research, its structural properties as a branched-chain alkane present a hypothetical basis for its use in toxicological and metabolic studies. This document outlines a potential application for this compound in studying xenobiotic-induced lipid accumulation in hepatocytes, a key process in understanding drug-induced liver injury and metabolic disorders. The following protocols and data are presented as a hypothetical case study to guide researchers in designing similar experiments.

Hypothetical Application: Assessing Xenobiotic-Induced Steatosis

This compound, as a lipophilic compound, may be investigated for its potential to disrupt hepatic lipid homeostasis. This application note describes a hypothetical study to determine if exposure to this compound induces lipid droplet accumulation in cultured hepatocytes, a hallmark of steatosis.

Data Presentation

The following table summarizes hypothetical quantitative data from an in vitro experiment assessing the effect of this compound on lipid accumulation in a human hepatocyte cell line (e.g., HepG2).

Treatment GroupConcentration (µM)Mean Lipid Droplet Area per Cell (µm²)Standard DeviationFold Change vs. Vehicle Control
Vehicle Control (0.1% DMSO)015.2± 2.11.0
This compound1018.5± 2.81.2
This compound5025.7± 3.51.7
This compound10042.1± 5.22.8
Positive Control (Oleic Acid)20065.8± 7.94.3

Experimental Protocols

Protocol 1: In Vitro Hepatocyte Lipid Accumulation Assay

Objective: To quantify the effect of this compound on lipid droplet formation in cultured hepatocytes.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Oleic acid

  • BODIPY 493/503 (or other neutral lipid stain)

  • Hoechst 33342 (or other nuclear stain)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (4% in PBS)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 96-well, black-walled, clear-bottom imaging plates at a density of 10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of oleic acid in DMSO (positive control).

    • Serially dilute the stock solutions in culture medium to achieve final concentrations of 10, 50, and 100 µM for this compound and 200 µM for oleic acid. The final DMSO concentration should not exceed 0.1%.

    • Prepare a vehicle control medium containing 0.1% DMSO.

    • Remove the culture medium from the cells and replace it with the treatment media.

    • Incubate the cells for 24 hours.

  • Staining:

    • After incubation, carefully remove the treatment media.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.

    • Add the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use two channels: DAPI channel for nuclei (Hoechst 33342) and FITC channel for lipid droplets (BODIPY 493/503).

    • Use image analysis software to identify individual cells based on the nuclear stain.

    • Within each cell, quantify the total area of the lipid droplets from the BODIPY stain.

    • Calculate the mean lipid droplet area per cell for each treatment group.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HepG2 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound & Controls cell_seeding->compound_prep treatment 4. Treat Cells for 24h compound_prep->treatment staining 5. Fix and Stain Cells (BODIPY & Hoechst) treatment->staining imaging 6. Acquire Images staining->imaging quantification 7. Quantify Lipid Droplets imaging->quantification result Results quantification->result

Caption: Hypothetical workflow for in vitro lipid accumulation assay.

Fatty_Acid_Synthesis cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate Citrate Synthase Citrate->AcetylCoA_cyto ACL info ACC: Acetyl-CoA Carboxylase FASN: Fatty Acid Synthase PDH: Pyruvate Dehydrogenase ACL: ATP Citrate Lyase

Caption: Simplified overview of the de novo fatty acid synthesis pathway.

Application Note: GC-MS Analysis of 2,2-Dimethylhexane Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexane is a saturated, branched-chain alkane. Understanding its fragmentation pattern upon electron ionization (EI) in a Gas Chromatography-Mass Spectrometry (GC-MS) system is crucial for its unambiguous identification in complex mixtures, such as petroleum products, environmental samples, and as a potential volatile organic compound (VOC) biomarker. This application note provides a detailed protocol for the GC-MS analysis of this compound and an in-depth look at its characteristic mass spectrum.

Under electron ionization, branched alkanes like this compound undergo predictable fragmentation, primarily at the points of branching. This is due to the formation of more stable secondary and tertiary carbocations. The molecular ion of this compound (m/z 114) is often of very low abundance or entirely absent, as the initial ionization provides sufficient energy to cause immediate fragmentation. The fragmentation is so favorable that the parent molecular ion often does not survive the flight through the spectrometer. The most favorable fragmentation pathway involves the cleavage that results in the most stable carbocation.

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a standard GC-MS system.

1. Sample Preparation

For a pure standard of this compound, a simple dilution is sufficient.

  • Solvent Selection: Use a high-purity, volatile, and non-polar solvent such as n-hexane or dichloromethane. Ensure the solvent does not co-elute with the analyte.

  • Dilution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL. From the stock solution, prepare a working standard of approximately 1 µg/mL.

  • Vialing: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined septum cap.

2. GC-MS Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5MS, DB-1), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow mode)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 50:1 to 100:1 is recommended to prevent column overload)
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C. Hold for 2 minutes.
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 35-200
Scan Rate2 scans/second
Solvent Delay2-3 minutes (to prevent filament damage from the solvent peak)

Data Presentation: Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The base peak, which is the most abundant ion, is observed at m/z 57. The molecular ion at m/z 114 is typically not observed.

Table 1: Major Fragment Ions of this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion Structure
4135[C₃H₅]⁺ (Allyl cation)
4365[C₃H₇]⁺ (Propyl cation)
5630[C₄H₈]⁺ (Butene radical cation)
57 100 (Base Peak) [C₄H₉]⁺ (tert-Butyl cation)
7125[C₅H₁₁]⁺ (Pentyl cation)
8510[C₆H₁₃]⁺ (Hexyl cation)
995[C₇H₁₅]⁺ (Heptyl cation)

Data is based on the NIST Mass Spectrometry Data Center.[1]

Visualization of Fragmentation and Workflow

Fragmentation Pathway

The fragmentation of this compound is driven by the formation of a stable tertiary carbocation. The primary cleavage occurs at the C2-C3 bond, leading to the loss of a butyl radical and the formation of the highly stable tert-butyl cation, which is observed as the base peak at m/z 57.

fragmentation_pathway cluster_main Electron Ionization (70 eV) M This compound (m/z 114) frag1 tert-Butyl Cation [C(CH₃)₃]⁺ (m/z 57 - Base Peak) M->frag1 α-cleavage frag2 Butyl Radical •CH₂(CH₂)₂CH₃ frag3 [M-CH₃]⁺ (m/z 99) M->frag3 Loss of Methyl frag4 Methyl Radical •CH₃

Caption: Fragmentation of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of this compound, from sample preparation to data interpretation.

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dilution in Hexane) start->prep injection GC Injection (1 µL, Split Mode) prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-200) ionization->detection analysis Data Analysis (Mass Spectrum Interpretation) detection->analysis result Result: Identification of This compound analysis->result

Caption: GC-MS workflow for this compound.

References

Application Notes & Protocols: Synthesis of 2,2-Dimethylhexane via Catalytic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhexane is a branched-chain alkane of interest in various chemical applications, including as a component in high-octane gasoline.[1][2] Its synthesis is primarily achieved through the catalytic alkylation of isobutane with C4 olefins, such as butenes. This process is a cornerstone of the petrochemical industry for producing high-quality gasoline blending components known as alkylate.[1][3] Traditionally, strong liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been the catalysts of choice.[4] However, due to their hazardous nature and environmental concerns, significant research has focused on developing safer and more sustainable solid acid catalysts.[4]

These application notes provide an overview of the catalytic alkylation routes to this compound, detailed experimental protocols for both solid and liquid acid-catalyzed methods, and a summary of catalyst performance data.

Catalytic Approaches

The synthesis of this compound via alkylation predominantly follows two main catalytic pathways:

  • Liquid Acid Catalysis: This conventional method employs strong liquid acids like H₂SO₄ or HF.[4] The reaction is typically carried out at low temperatures to manage the highly exothermic nature of the reaction and to minimize side reactions like polymerization.[2] While effective, these catalysts are corrosive, toxic, and pose significant environmental risks.

  • Solid Acid Catalysis: An emerging and more sustainable approach involves the use of solid acid catalysts. Materials such as zeolites (e.g., H-ZSM-5) and sulfated metal oxides (e.g., sulfated zirconia) offer several advantages, including easier separation from the product stream, potential for regeneration, and reduced environmental impact.[4][5]

Data Presentation: Catalyst Performance

The choice of catalyst is critical in determining the efficiency and selectivity of the alkylation process. The following table summarizes the performance of representative solid acid catalysts in the synthesis of branched alkanes.

CatalystReactantsTemperature (°C)Conversion (%)Selectivity (%)Stability (Cycles)Reference
H-ZSM-5Isobutane, Butene100 - 2004065>50[4]
Sulfated ZrO₂Isobutane, Butene80 - 1504871>30[4]

Note: Conversion and selectivity values are representative and can vary significantly with reaction conditions such as temperature, pressure, and isobutane-to-olefin ratio.[4][6]

Reaction Mechanism: Carbocation Chain Reaction

The alkylation of isobutane with olefins proceeds through a well-established carbocation chain reaction mechanism.[1][4] The process can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: A proton (H⁺) from the acid catalyst reacts with an olefin (e.g., butene) to form a secondary carbocation. This carbocation can then isomerize to a more stable tertiary carbocation (tert-butyl cation).[1][3]

  • Propagation: The tert-butyl cation reacts with another olefin molecule to form a larger C₈ carbocation. This C₈ carbocation then undergoes a hydride transfer from an isobutane molecule, yielding the desired branched alkane product (e.g., this compound or trimethylpentanes) and regenerating the tert-butyl cation, which continues the chain.[1]

  • Termination: The chain reaction can be terminated through various side reactions, such as polymerization or deactivation of the carbocation, leading to the formation of byproducts.[4]

Figure 1. Carbocation chain reaction mechanism for isobutane alkylation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound using both solid and liquid acid catalysts. These protocols are based on established principles of catalytic alkylation.[4][5][6]

Protocol 1: Solid Acid Catalysis (e.g., H-ZSM-5)

This protocol describes a procedure for the alkylation of isobutane with butene in a fixed-bed reactor using a solid acid catalyst.

A. Materials and Equipment

  • Catalyst: H-ZSM-5 zeolite pellets.

  • Reactants: High-purity isobutane and 1-butene (or a mixed C4 olefin stream).

  • Gases: High-purity nitrogen (N₂) or helium (He) for catalyst activation and as a carrier gas.

  • Equipment: Stainless steel fixed-bed reactor system, mass flow controllers, high-pressure liquid pump, back-pressure regulator, heating furnace with temperature controller, condenser, gas-liquid separator, gas chromatograph (GC) for product analysis.

B. Catalyst Activation

  • Load the reactor with a known quantity of H-ZSM-5 catalyst (e.g., 5-10 grams).

  • Heat the reactor to 500 °C under a steady flow of inert gas (N₂ or He) at a rate of 50-100 mL/min.

  • Maintain this temperature for 4-6 hours to remove adsorbed water and other impurities.

  • Cool the reactor to the desired reaction temperature (e.g., 150 °C) under the inert gas flow.

C. Reaction Procedure

  • Pressurize the reactor system with the inert gas to the target reaction pressure (e.g., 20 atm).

  • Introduce liquid isobutane into the system using the high-pressure pump at a predetermined flow rate.

  • Once the system is stable, introduce 1-butene gas via a mass flow controller. Maintain a high isobutane-to-olefin molar ratio (e.g., 10:1 to 20:1) to suppress olefin polymerization.[6]

  • Continuously monitor the temperature and pressure throughout the reaction.

  • The reactor effluent passes through the back-pressure regulator and into a condenser (cooled to 0-5 °C) to liquefy the products.

  • Collect the liquid product from the gas-liquid separator for analysis. Gaseous byproducts can be analyzed separately.

  • Run the reaction for the desired duration, collecting samples periodically.

D. Product Analysis

  • Analyze the collected liquid samples using a Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to quantify the composition of the alkylate, including this compound, other C8 isomers, and byproducts.

Protocol 2: Liquid Acid Catalysis (Sulfuric Acid)

This protocol describes a batch process for sulfuric acid-catalyzed alkylation in a sealed reactor.

A. Materials and Equipment

  • Catalyst: Concentrated sulfuric acid (95-98% H₂SO₄).[2]

  • Reactants: High-purity isobutane and 1-butene.

  • Equipment: High-pressure, stirred batch reactor (e.g., Parr reactor) with cooling capabilities, gas and liquid charging ports, temperature and pressure sensors, and a mechanical stirrer.

  • Quenching Solution: Ice-cold water or dilute sodium bicarbonate solution.

  • Analysis: Gas Chromatograph (GC-FID).

B. Reaction Procedure

  • Chill the reactor vessel to the desired reaction temperature (e.g., 5-10 °C) using a cooling jacket.

  • Charge the reactor with a specific volume of chilled concentrated sulfuric acid.

  • Seal the reactor and begin vigorous stirring (e.g., >1000 rpm) to ensure good mixing between the acid and hydrocarbon phases.

  • Charge the reactor with a known mass of liquid isobutane.

  • Slowly introduce a known mass of 1-butene into the reactor below the liquid surface. The feed rate should be controlled to maintain the reaction temperature within a narrow range, as the reaction is highly exothermic.[2]

  • Maintain a high isobutane-to-olefin molar ratio and an appropriate acid-to-hydrocarbon volume ratio.[6]

  • After the addition of butene is complete, allow the reaction to continue for an additional 15-30 minutes.

  • Stop the stirrer and allow the phases to separate.

C. Work-up and Analysis

  • Carefully vent any unreacted gases.

  • Transfer the hydrocarbon layer (upper layer) to a separate vessel containing an ice-cold quenching solution to neutralize any entrained acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the resulting alkylate product by GC-FID to determine the yield and selectivity of this compound and other isomers.

Visualizations: Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound using a solid acid catalyst in a continuous flow system.

G Experimental Workflow: Solid Acid Catalytic Alkylation Catalyst_Prep Catalyst Preparation (H-ZSM-5 Loading) Catalyst_Activation Catalyst Activation (Heating under N2) Catalyst_Prep->Catalyst_Activation Reactor_Setup Reactor Setup (Set T, P) Catalyst_Activation->Reactor_Setup Reactant_Feed Reactant Feed (Isobutane + Butene) Reactor_Setup->Reactant_Feed Alkylation_Reaction Alkylation Reaction (Fixed-Bed Reactor) Reactant_Feed->Alkylation_Reaction Product_Collection Product Collection (Condenser & Separator) Alkylation_Reaction->Product_Collection Product_Analysis Product Analysis (Gas Chromatography) Product_Collection->Product_Analysis Data_Interpretation Data Interpretation (Yield, Selectivity) Product_Analysis->Data_Interpretation

Figure 2. General experimental workflow for solid acid-catalyzed alkylation.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 2,2-Dimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of 2,2-Dimethylhexane and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Core Challenges in Separation

The primary challenge in isolating this compound lies in the close physical and chemical properties it shares with its other C8 isomers. These similarities, particularly in boiling points, make conventional separation methods difficult and often energy-intensive. This guide will explore troubleshooting for common techniques and provide detailed protocols to help overcome these challenges.

Physical Properties of C8 Alkane Isomers

Understanding the physical properties of C8 alkane isomers is crucial for selecting and optimizing a separation strategy. As shown in the table below, the boiling points of many isomers are very close, necessitating advanced separation techniques. Branched isomers tend to have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[1][2][3]

Isomer Name Melting Point (°C) Boiling Point (°C)
n-Octane-57126
2-Methylheptane-119118
3-Methylheptane-120.5119
4-Methylheptane-121.2117.6
This compound-121.2106.8
2,3-Dimethylhexane-115.6
2,4-Dimethylhexane-118.7109.4
2,5-Dimethylhexane-90.8109.1
3,3-Dimethylhexane-129.5112
3,4-Dimethylhexane-117.8
3-Ethylhexane-118.9118.6
2,2,3-Trimethylpentane-112.3113.5
2,2,4-Trimethylpentane (Isooctane)-107.499.3
2,3,3-Trimethylpentane-100.8114.8
2,3,4-Trimethylpentane-109.2113.5
3-Ethyl-2-methylpentane-115.6
3-Ethyl-3-methylpentane-90.4118.3
2,2,3,3-Tetramethylbutane100.7106.5

Data sourced from multiple references.[1][4][5][6][7]

Troubleshooting Guides and FAQs

This section provides practical guidance in a question-and-answer format to address specific issues you may encounter during your separation experiments.

Fractional Distillation

Fractional distillation is a common starting point for separating liquids with different boiling points. However, its effectiveness is limited when boiling points are very close, as is the case with many C8 isomers.[8][9]

Q1: My fractional distillation is not providing good separation between this compound and its isomers. What can I do?

A1: This is a common issue due to the small differences in boiling points. Here are several troubleshooting steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

  • Optimize Reflux Ratio: Increase the reflux ratio. A higher reflux ratio improves separation but increases the distillation time and energy consumption.

  • Ensure Steady Heating: Use a heating mantle with a stirrer to ensure smooth and uniform boiling. Bumping or uneven heating can disrupt the vapor-liquid equilibrium.

  • Maintain Adiabatic Conditions: Insulate the distillation column to prevent heat loss to the surroundings, which can disrupt the temperature gradient within the column.

Q2: I'm observing flooding in my distillation column. What causes this and how can I fix it?

A2: Flooding occurs when the upward vapor flow is too high, preventing the downward flow of the condensed liquid (reflux).

  • Reduce the Heating Rate: Lower the heat input to the distillation flask to decrease the rate of vaporization.

  • Check for Blockages: Ensure the packing material has not become dislodged and is not blocking the column.

  • Adjust the Reflux Ratio: A very high reflux ratio can sometimes contribute to flooding. Try a slightly lower ratio.

Q3: Can I use azeotropic or extractive distillation for separating these isomers?

A3: Yes, these are advanced distillation techniques that can be effective when simple fractional distillation fails.[8]

  • Azeotropic Distillation: This involves adding a third component (an entrainer) that forms a low-boiling azeotrope with one of the isomers, allowing it to be distilled off.

  • Extractive Distillation: This method uses a high-boiling solvent that is added to the top of the column. The solvent selectively alters the relative volatilities of the isomers, making them easier to separate.

Adsorptive Separation

Adsorptive separation utilizes materials like zeolites or metal-organic frameworks (MOFs) to selectively adsorb certain isomers based on their size and shape.

Q1: What is the principle behind using zeolites for separating this compound?

A1: Zeolites are microporous crystalline aluminosilicates with well-defined pore structures. Zeolite 5A, for instance, has a pore opening of approximately 5 angstroms. This allows linear alkanes to enter the pores while excluding more branched isomers like this compound. This separation is based on a molecular sieving effect.[10][11]

Q2: My adsorptive separation is not efficient. What are the potential reasons?

A2: Several factors can affect the efficiency of adsorptive separation:

  • Adsorbent Activation: Ensure the zeolite is properly activated before use. This typically involves heating under vacuum to remove any adsorbed water or other impurities from the pores.

  • Incorrect Adsorbent Choice: The choice of zeolite is critical. For separating branched isomers from linear ones, Zeolite 5A is often used. For separating different branched isomers, a zeolite with a different pore size may be required.

  • Temperature and Pressure: Adsorption is an exothermic process. Lower temperatures generally favor adsorption. The pressure of the carrier gas can also influence the adsorption-desorption equilibrium.

  • Flow Rate: The flow rate of the mixture through the adsorbent bed affects the contact time. An optimal flow rate allows for sufficient interaction without causing excessive diffusion.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating volatile compounds. For preparative scale, it can be used to isolate small quantities of pure isomers.

Q1: I am seeing co-elution of this compound with other isomers on my GC. How can I improve the resolution?

A1: Co-elution is a common challenge when analyzing isomers with similar properties.[12][13] Here are some strategies to improve separation:

  • Optimize the Temperature Program: A slower temperature ramp rate will provide more time for the isomers to interact with the stationary phase, leading to better separation.[12]

  • Change the Stationary Phase: If you are using a non-polar column, switching to a column with a different selectivity (e.g., a slightly more polar phase) might resolve the co-eluting peaks.

  • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will provide a higher number of theoretical plates and thus better resolution.[14]

  • Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) should be optimized to the linear velocity that provides the best efficiency for your column.

Q2: My peaks are tailing. What could be the cause?

A2: Peak tailing can be caused by several factors:

  • Active Sites in the Inlet or Column: The injector liner or the column itself may have active sites that interact with the analytes. Using a deactivated liner and a high-quality column can help.

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample or injecting a smaller volume.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

Q3: I'm not getting any peaks for my alkane standards. What should I check?

A3: This can be a frustrating problem. Here are some things to investigate:

  • Injector Temperature: Ensure the injector temperature is high enough to vaporize the alkanes completely.

  • Syringe and Injection Technique: Check for leaks in the syringe and ensure you are using the correct injection technique.

  • Carrier Gas Flow: Verify that the carrier gas is flowing at the correct rate.

  • Detector Functionality: Make sure the detector (e.g., Flame Ionization Detector - FID) is lit and operating correctly.

Experimental Protocols

Protocol 1: Fractional Distillation of C8 Isomer Mixture

Objective: To enrich a mixture of C8 isomers in this compound.

Materials:

  • Mixture of C8 alkane isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the C8 isomer mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column and distillation head with insulating material to minimize heat loss.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the column.

  • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second of distillate).

  • Monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of this compound (106.8 °C).

  • Collect different fractions in separate receiving flasks as the temperature changes.

  • Analyze the collected fractions using Gas Chromatography (GC) to determine their composition.

Protocol 2: Adsorptive Separation using Zeolite 5A

Objective: To separate linear C8 isomers from branched isomers, including this compound.

Materials:

  • Mixture of C8 alkane isomers

  • Chromatography column

  • Zeolite 5A (activated)

  • Inert carrier gas (e.g., nitrogen or helium)

  • Collection vials

  • Gas chromatograph for analysis

Procedure:

  • Activate the Zeolite 5A: Heat the zeolite in a furnace at a high temperature (e.g., 300-450 °C) under a vacuum or a flow of inert gas for several hours to remove adsorbed water.

  • Pack the Column: Carefully pack the chromatography column with the activated Zeolite 5A.

  • Equilibrate the Column: Pass an inert carrier gas through the column at the desired experimental temperature to equilibrate the system.

  • Introduce the Sample: Inject a known amount of the C8 isomer mixture into the carrier gas stream before it enters the column.

  • Elution and Collection: The branched isomers, such as this compound, will not be adsorbed by the Zeolite 5A and will elute first. The linear isomers will be retained and will elute later. Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by GC to determine the composition and the effectiveness of the separation.

Protocol 3: Gas Chromatography (GC) Analysis of C8 Isomers

Objective: To separate and quantify the components of a C8 isomer mixture.

Materials:

  • C8 isomer mixture

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., a non-polar or slightly polar column)

  • High-purity carrier gas (e.g., helium or hydrogen)

  • Syringe for injection

  • Data acquisition system

Procedure:

  • GC Method Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp at 2 °C/minute to 120 °C.

    • Carrier Gas Flow Rate: Set to the optimal linear velocity for the column being used.

    • Split Ratio: 100:1 (adjust as needed based on sample concentration).

  • Sample Preparation: Dilute the C8 isomer mixture in a suitable solvent (e.g., hexane) if necessary.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection.

  • Peak Identification: Identify the peaks corresponding to this compound and its isomers based on their retention times, which should correlate with their boiling points.

  • Quantification: Determine the relative amounts of each isomer by integrating the peak areas.

Visualization of Separation Logic

The selection of an appropriate separation technique depends on several factors, including the desired purity, the scale of the separation, and the available equipment. The following diagram illustrates a general workflow for choosing a separation method for this compound from its isomers.

Separation_Workflow start Start: Mixture of This compound & Isomers check_bp Significant Boiling Point Difference (>5-10 °C)? start->check_bp frac_dist Fractional Distillation check_bp->frac_dist Yes adv_dist Consider Advanced Distillation (Azeotropic or Extractive) check_bp->adv_dist No check_purity1 Desired Purity Achieved? frac_dist->check_purity1 end_product End Product: Purified this compound check_purity1->end_product Yes check_purity1->adv_dist No check_purity2 Desired Purity Achieved? adv_dist->check_purity2 check_purity2->end_product Yes adsorption Adsorptive Separation (e.g., Zeolites, MOFs) check_purity2->adsorption No check_purity3 Desired Purity Achieved? adsorption->check_purity3 check_purity3->end_product Yes prep_gc Preparative Gas Chromatography check_purity3->prep_gc No (for high purity, small scale) check_purity4 Desired Purity Achieved? prep_gc->check_purity4 check_purity4->end_product Yes

Caption: Decision workflow for selecting a separation method for this compound.

This workflow provides a logical progression from simpler, large-scale methods to more complex, high-resolution techniques based on the success of the initial separation attempts and the desired final purity of the product.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2,2-dimethylhexane. The information is tailored for professionals in research and development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main industrial methods for synthesizing this compound are:

  • Alkylation of Isobutane with Butenes: This is a common method that involves the reaction of isobutane with butenes (like 1-butene or 2-butene) in the presence of a strong acid catalyst.[1]

  • Hydroisomerization of n-Octane: This process converts linear n-octane into more valuable branched isomers, including this compound, to improve the octane number of gasoline. This is typically achieved using bifunctional catalysts.

A less common, laboratory-scale method involves:

  • Grignard Reagent Synthesis: This involves the reaction of a suitable Grignard reagent (e.g., tert-butylmagnesium chloride) with a haloalkane.

Q2: What are the common catalysts used in this compound synthesis?

A2: For isobutane alkylation, strong liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are traditionally used.[1] However, due to environmental and safety concerns, solid acid catalysts such as sulfated zirconia and zeolites are being actively researched and implemented.[2][3][4] For hydroisomerization, bifunctional catalysts are employed, which typically consist of a noble metal (like platinum) on an acidic support (such as chlorinated alumina).[5][6]

Q3: What are the major side reactions to be aware of during isobutane alkylation?

A3: The most significant side reaction in isobutane alkylation is olefin polymerization .[7][8] This occurs when butene molecules react with each other instead of with isobutane, leading to the formation of higher molecular weight hydrocarbons. This not only reduces the yield of the desired C8 isomers but can also lead to the formation of "acid-soluble oils" (ASO) or "conjunct polymers" that deactivate the catalyst.[7] Other side reactions include cracking and isomerization of the products.[8]

Q4: How can I purify the synthesized this compound?

A4: Fractional distillation is the primary method for purifying this compound from the reaction mixture. This technique separates compounds based on their different boiling points.[9][10][11] Since this compound is part of a complex mixture of isomers and other hydrocarbons, a fractional distillation column with a high number of theoretical plates is recommended for effective separation.[11]

Q5: How can I confirm the identity and purity of my this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for this purpose.[12][13] Gas chromatography separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for definitive identification.[12] Comparing the retention time and mass spectrum of your product to a known standard of this compound will confirm its identity and purity.[13]

Troubleshooting Guides

Low Yield
Observed Problem Potential Cause Recommended Solution
Low overall conversion of starting materials. Inactive or insufficient catalyst. For liquid acid catalysts, ensure the correct concentration and acid-to-hydrocarbon ratio. For solid acid catalysts, verify the catalyst's activity and consider regeneration or replacement. Ensure proper catalyst loading.[14][15]
Suboptimal reaction temperature. For isobutane alkylation, low temperatures are generally favored to suppress side reactions. For hydroisomerization, an optimal temperature window exists to balance reaction rate and selectivity.[7]
Insufficient reaction time. Monitor the reaction progress over time using GC to determine the optimal reaction duration.
High proportion of heavy ends (polymers). Low isobutane-to-olefin ratio in alkylation. Increase the molar ratio of isobutane to butene. This favors the desired alkylation reaction over olefin polymerization.
High reaction temperature in alkylation. Lowering the reaction temperature can significantly reduce the rate of polymerization.[7]
High proportion of cracked products (light ends). Excessively high reaction temperature in hydroisomerization. Reduce the reaction temperature. High temperatures can lead to unwanted cracking of the hydrocarbon chains.
Inappropriate catalyst acidity. The acidity of the catalyst needs to be well-balanced. Too high an acidity can promote cracking.
Low Selectivity for this compound
Observed Problem Potential Cause Recommended Solution
Formation of other C8 isomers (e.g., 2,3-dimethylhexane, trimethylpentanes). Reaction equilibrium. The product distribution is often governed by thermodynamic equilibrium. Adjusting the temperature may slightly shift the equilibrium.
Catalyst type and properties. The choice of catalyst and its specific properties (e.g., pore size in zeolites) can influence the isomer distribution. Experiment with different catalysts if high selectivity for a specific isomer is critical.
Presence of significant amounts of unreacted butenes in alkylation. Poor mixing of reactants and catalyst. Ensure vigorous agitation to create a fine emulsion between the hydrocarbon and acid phases, maximizing the interfacial area for reaction.
Insufficient catalyst activity. Check the catalyst's condition and regenerate or replace if necessary.
Catalyst Deactivation
Observed Problem Potential Cause Recommended Solution
Gradual decrease in conversion over time. Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.[14][15]Regeneration: For solid acid catalysts, a common regeneration method is controlled combustion of the coke in a stream of air or oxygen at elevated temperatures.[16][17]
Poisoning: Strong adsorption of impurities (e.g., sulfur or nitrogen compounds) from the feed onto the active sites of the catalyst.Feed Purification: Pre-treat the feedstock to remove poisons before it enters the reactor.
Sintering: Agglomeration of metal particles (e.g., platinum in hydroisomerization catalysts) at high temperatures, leading to a loss of active surface area.[18]This is often irreversible. Operating at lower temperatures can help prevent sintering. Some redispersion techniques may be possible during regeneration.
Formation of acid-soluble oils (ASO) with liquid acid catalysts. Polymerization side reactions. Optimize reaction conditions (lower temperature, higher isobutane/olefin ratio) to minimize polymer formation. Periodically remove the ASO from the acid phase.

Data Presentation

Table 1: Effect of Isobutane/Olefin Molar Ratio on Alkylate Composition in Sulfuric Acid Alkylation

Isobutane/Olefin Molar RatioTrimethylpentanes (wt%)Dimethylhexanes (wt%)C9+ (wt%)Research Octane Number (RON)
5:145152592
10:155121595
15:160101097

Note: These are representative values and can vary based on other reaction conditions.

Table 2: Influence of Temperature on n-Octane Hydroisomerization over Pt/Al₂O₃-Cl Catalyst

Temperature (°C)n-Octane Conversion (%)This compound Selectivity (%)Total Isomer Selectivity (%)Cracking Product Selectivity (%)
14030895<5
160501290<10
180751080>15

Note: Optimal conditions often involve a trade-off between conversion and selectivity.

Experimental Protocols

Protocol 1: Alkylation of Isobutane with 1-Butene using Sulfated Zirconia

Objective: To synthesize this compound via solid acid catalyzed alkylation.

Materials:

  • Sulfated zirconia catalyst

  • Isobutane (liquefied)

  • 1-Butene

  • High-pressure batch reactor with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Prepare the sulfated zirconia catalyst by impregnating zirconia with sulfuric acid, followed by calcination.[4]

  • Reactor Setup: Add the activated sulfated zirconia catalyst to the high-pressure reactor. Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Reactant Charging: Cool the reactor to the desired reaction temperature (e.g., 0-10 °C). Introduce a known amount of liquefied isobutane, followed by the desired amount of 1-butene to achieve the target isobutane-to-olefin ratio.

  • Reaction: Stir the mixture vigorously to ensure good contact between the reactants and the solid catalyst. Maintain the temperature and pressure for the desired reaction time (e.g., 30-120 minutes).

  • Reaction Quenching and Product Collection: Stop the stirring and carefully vent the reactor. Collect the liquid product.

  • Analysis: Analyze the product mixture using GC to determine the conversion of 1-butene and the selectivity for this compound and other isomers.

Protocol 2: Hydroisomerization of n-Octane using Pt/Al₂O₃-Cl

Objective: To synthesize a mixture of branched C8 isomers, including this compound, from n-octane.

Materials:

  • Pt/Al₂O₃-Cl catalyst

  • n-Octane

  • Hydrogen gas

  • Fixed-bed flow reactor

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Pack the fixed-bed reactor with the Pt/Al₂O₃-Cl catalyst. Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature.

  • Reaction Setup: Set the reactor to the desired reaction temperature (e.g., 140-180 °C) and pressure.

  • Reaction: Introduce a continuous flow of hydrogen and n-octane vapor over the catalyst bed at a defined liquid hourly space velocity (LHSV).

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which are collected over time.

  • Analysis: Analyze the collected liquid product using GC to determine the conversion of n-octane and the distribution of the various C8 isomers.

Protocol 3: Synthesis of this compound via Grignard Reagent

Objective: A laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Standard glassware for Grignard reaction (three-neck flask, reflux condenser, dropping funnel)

  • Ice bath

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings. Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.[19]

  • Coupling Reaction: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by fractional distillation.[11]

  • Analysis: Confirm the identity and purity of the product using GC-MS.[12]

Visualizations

Experimental_Workflow_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Activation/ Preparation reactor_setup Reactor Setup & Purge catalyst_prep->reactor_setup Load Catalyst reactant_charge Charge Reactants (Isobutane, Butene) reactor_setup->reactant_charge Set Conditions reaction Vigorous Stirring at Controlled Temp. reactant_charge->reaction Initiate product_collection Product Collection reaction->product_collection Quench gc_analysis GC-MS Analysis product_collection->gc_analysis Analyze

Caption: Experimental workflow for the synthesis of this compound via alkylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Low Conversion start->cause1 cause2 High Polymer Formation (Alkylation) start->cause2 cause3 High Cracking (Isomerization) start->cause3 sol1a Check/Regenerate Catalyst cause1->sol1a sol1b Optimize Temperature cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol2a Increase Isobutane/ Olefin Ratio cause2->sol2a sol2b Decrease Temperature cause2->sol2b sol3a Decrease Temperature cause3->sol3a sol3b Modify Catalyst Acidity cause3->sol3b

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the purification of 2,2-Dimethylhexane. Below are frequently asked questions, detailed troubleshooting guides for common purification techniques, experimental protocols, and key physical data to support your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a commercial sample of this compound?

A1: Commercial this compound is often produced via catalytic reforming or isomerization of other C8 alkanes.[1] Consequently, the most common impurities are other structural isomers of octane that have similar physical properties. Water can also be present from atmospheric exposure or workup procedures. Depending on the synthesis route, unreacted starting materials or byproducts from side reactions may also be present.[1][2]

Q2: How do I choose the best purification method for this compound?

A2: The choice of method depends on the scale of your experiment and the required final purity.

  • Fractional Distillation is the most common and effective method for large-scale purification to separate this compound from isomers with different boiling points.[3][4] It is suitable for achieving good to high purity (98-99.5%).

  • Preparative Gas Chromatography (Prep-GC) is ideal for obtaining ultra-high purity (>99.9%) material on a smaller scale.[5][6] It offers excellent separation of compounds with very close boiling points.[5]

  • Aqueous Wash & Drying is a necessary preliminary step to remove any water-soluble impurities and residual water, which can interfere with subsequent purification. Drying over molecular sieves is a common practice.[7][8]

  • Crystallization is generally not a practical method for purifying this compound due to its very low melting point (-121.2°C).[8]

Q3: How can I effectively remove water from my this compound sample?

A3: To remove dissolved or residual water, the use of a drying agent is recommended. Type 4A molecular sieves are effective for this purpose.[7][8] Simply add the molecular sieves to the liquid, allow them to sit for several hours (or overnight) with occasional swirling, and then decant or filter the dried liquid before proceeding with distillation or another purification step.

Data Presentation: Physical Properties of this compound and Common Isomers

The separation of this compound from its isomers by fractional distillation relies on the differences in their boiling points. The table below summarizes key physical data for these compounds.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 590-73-8114.23107.00.693[9]
2,4-Dimethylhexane589-43-5114.23108-1090.701[10][11][12]
2,5-Dimethylhexane592-13-2114.23108-1090.694[2][7][13]
3,3-Dimethylhexane563-16-6114.23112.00.710[5][14]
2,3-Dimethylhexane584-94-1114.23115-1170.719[1][8][15]
3,4-Dimethylhexane583-48-2114.23117-1190.720[6][16]
n-Octane111-65-9114.23125.60.703[17][18][19]

Troubleshooting Guides

Fractional Distillation
Issue / QuestionPossible Cause(s)Suggested Solution(s)
Why is the separation of isomers inefficient? 1. Distillation rate is too fast: This prevents the establishment of vapor-liquid equilibrium on each theoretical plate of the column.[20][21] 2. Insufficient column efficiency: The fractionating column may be too short or have inefficient packing, providing too few "theoretical plates" for separation. 3. Poor column insulation: Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation.[20][21]1. Reduce the heating rate. A good rate is typically 1-2 drops of distillate per second. 2. Increase column efficiency. Use a longer column or one with more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). 3. Insulate the column. Wrap the column securely with glass wool or aluminum foil, leaving the condenser and collection flask exposed.
Why is the thermometer reading unstable or incorrect? 1. Improper thermometer placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[20] 2. Superheating: The liquid may be heating above its boiling point without boiling smoothly, causing bumping and temperature fluctuations.1. Adjust the thermometer position. Ensure it is correctly placed in the distillation head. 2. Add boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.
Why is my product recovery low? 1. Column hold-up: A significant amount of liquid can adhere to the surface of the column packing and glassware.[21] 2. Distillation stopped too early: The distillation may have been terminated before the entire desired fraction was collected. 3. Leaks in the apparatus: Poorly sealed joints can allow vapor to escape.1. Choose a column appropriate for the scale. For smaller quantities, a microscale setup or a column with less surface area can minimize hold-up. 2. Monitor the temperature closely. Continue collecting the fraction as long as the temperature remains stable at the target boiling point. 3. Ensure all ground glass joints are properly sealed. Use joint clips for security. If performing vacuum distillation, use appropriate vacuum grease.
Why did my product turn yellow after distillation? 1. Thermal decomposition: Excessive heating or distilling to dryness can cause the compound to decompose or oxidize, generating impurities.[1]1. Use a stable, controlled heat source (e.g., a heating mantle with a controller). Avoid heating too aggressively. 2. Never distill to dryness. Always leave a small amount of liquid in the distilling flask.
Preparative Gas Chromatography (Prep-GC)
Issue / QuestionPossible Cause(s)Suggested Solution(s)
Why is the collected fraction still impure? 1. Column overload: Injecting too much sample at once exceeds the column's capacity, leading to broad, overlapping peaks. 2. Poor peak resolution: The column and temperature program are not optimized to separate the target compound from a closely eluting impurity. 3. Incorrect fraction collection timing: The collection window was started too early or ended too late, capturing parts of adjacent peaks.1. Reduce the injection volume. Perform multiple smaller injections instead of one large one.[6] 2. Optimize the GC method. Use a longer column, a different stationary phase, or adjust the temperature ramp rate to improve separation. 3. Refine collection windows. Set the collection times to capture only the center of the target peak, avoiding the leading and tailing edges where overlap is most likely.
Why is the recovery from the collection trap low? 1. Inefficient trapping: The collection trap is not cold enough to effectively condense the compound eluting from the column. 2. High carrier gas flow rate: A high flow rate can carry the analyte through the trap as an aerosol before it has time to condense. 3. Leaks in the collection system: A poor seal between the transfer line and the collection trap can lead to loss of product.1. Use a more effective cold trap. A liquid nitrogen or dry ice/acetone bath is more effective than an ice bath for volatile compounds. 2. Optimize the carrier gas flow rate. Balance the flow rate to achieve good chromatography without overwhelming the collection system. 3. Ensure all connections are secure. Check for and eliminate any leaks in the post-column setup.
Why does the chromatogram show baseline noise or ghost peaks? 1. Column bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline or discrete peaks.[5] 2. Contamination: The injector, carrier gas, or sample itself may be contaminated.1. Use a low-bleed column. Condition the column according to the manufacturer's instructions before use. Operate at the lowest practical temperature. 2. Clean the injector port. Use high-purity carrier gas with an appropriate filter. Run a blank solvent injection to check for system contamination.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from isomeric impurities.

Methodology:

  • Drying: If the crude sample may contain water, add type 4A molecular sieves and let it stand for at least 4 hours.[8]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure the thermometer bulb is positioned correctly.

  • Charging the Flask: Decant the dried this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly up the column.

    • Collect the initial low-boiling "forerun" fraction in a separate flask until the distillation temperature stabilizes at the boiling point of the purest fraction.

    • Once the temperature is stable near 107°C, switch to a clean collection flask to collect the main fraction of purified this compound.

  • Shutdown: Stop the distillation when the temperature either begins to rise significantly or when only a small volume of liquid remains in the distilling flask. Never heat the flask to dryness.

  • Storage: Transfer the purified liquid to a clean, dry, sealed container.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

Objective: To obtain an ultra-high purity sample of this compound.

Methodology:

  • Analytical Method Development: First, develop an analytical GC method that shows good separation between this compound and any impurities. Note the retention time of the target peak.

  • System Preparation: Set up the preparative GC with an appropriate column (often a larger diameter version of the analytical column). Ensure the fraction collector is clean and functioning correctly.

  • Injection: Inject an appropriate volume of the this compound sample. The volume should be small enough to avoid significant peak broadening and overlap.

  • Fraction Collection:

    • Monitor the detector signal.

    • Based on the retention time from the analytical run, program the fraction collector to open and collect the effluent only during the elution of the this compound peak.

    • Cool the collection trap with liquid nitrogen or a dry ice/acetone slurry to ensure efficient condensation of the analyte.

  • Repeat as Necessary: If more material is needed, perform multiple automated or manual injections, collecting the purified fraction from each run into the same trap.

  • Product Recovery: Once all runs are complete, remove the collection trap and allow it to warm to room temperature. Carefully transfer the condensed, high-purity liquid to a suitable vial for storage.

Mandatory Visualizations

Purification_Workflow Diagram 1: Purification Method Selection Workflow start Impure this compound Sample check_water Does the sample contain water or aqueous residue? start->check_water dry_step Dry with 4A Molecular Sieves check_water->dry_step Yes purity_req What is the desired purity? check_water->purity_req No dry_step->purity_req high_purity High Purity (>98%) purity_req->high_purity ultra_purity Ultra-High Purity (>99.9%) purity_req->ultra_purity frac_dist Perform Fractional Distillation high_purity->frac_dist prep_gc Perform Preparative GC ultra_purity->prep_gc end_product Purified this compound frac_dist->end_product prep_gc->end_product

Caption: Diagram 1: Purification method selection workflow.

Distillation_Troubleshooting Diagram 2: Fractional Distillation Troubleshooting Logic start Problem: Poor Separation of Isomers check_rate Is distillate collected faster than 1-2 drops/sec? start->check_rate sol_rate Reduce Heating Rate check_rate->sol_rate Yes check_column Is the column short or does it have inefficient packing? check_rate->check_column No end Improved Separation sol_rate->end sol_column Use a Longer or More Efficient Column (e.g., Vigreux) check_column->sol_column Yes check_insulation Is the column exposed to open air / drafts? check_column->check_insulation No sol_column->end sol_insulation Insulate Column with Glass Wool or Foil check_insulation->sol_insulation Yes check_insulation->end No (Re-evaluate problem) sol_insulation->end

Caption: Diagram 2: Fractional distillation troubleshooting logic.

References

Technical Support Center: Synthesis and Purification of 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 2,2-Dimethylhexane, with a focus on identifying and removing common byproducts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound and other branched alkanes include:

  • Catalytic Isomerization: This process involves the rearrangement of linear or less branched alkanes, such as n-octane or methylheptanes, into more branched isomers like this compound. This is typically achieved using solid acid catalysts.

  • Alkylation: This method involves the reaction of an isoparaffin, such as isobutane, with an olefin, like a butene isomer, in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid) to produce a mixture of highly branched alkanes.[1][2]

  • Grignard Reaction: A targeted synthesis can be achieved by reacting a suitable Grignard reagent (e.g., neopentylmagnesium bromide) with an appropriate alkyl halide.

Q2: What are the primary byproducts I should expect when synthesizing this compound?

A2: The byproducts are highly dependent on the synthesis route:

  • Catalytic Isomerization: The main byproducts are other C8 isomers such as 2-methylheptane, 3-methylheptane, and other dimethylhexanes. Cracking of the carbon chain can also occur, leading to the formation of lighter alkanes like isobutane and isopentane.

  • Alkylation: This reaction produces a complex mixture of branched alkanes. Besides the desired C8 isomers, you can expect other trimethylpentanes and dimethylhexanes. Heavier alkanes (C9+) can also be formed through secondary reactions.[1][2]

  • Grignard Reaction: The most significant byproduct is the Wurtz coupling product, which results from the reaction of the Grignard reagent with the unreacted alkyl halide.[3] For example, in the reaction of neopentylmagnesium bromide with a propyl halide, the Wurtz coupling would lead to the formation of 2,2,5,5-tetramethylhexane.

Q3: My this compound synthesis via Grignard reaction has a very low yield. What are the likely causes?

A3: Low yields in Grignard reactions are a common issue. The primary culprits are:

  • Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.

  • Impure Magnesium: The magnesium turnings should be fresh and activated. An oxide layer on the surface can prevent the reaction from initiating.

  • Side Reactions: The Wurtz coupling reaction can significantly reduce the yield of your desired product.

Q4: How can I effectively separate this compound from its isomers?

A4: Separating C8 alkane isomers is challenging due to their similar boiling points. The most common methods are:

  • Fractional Distillation: While difficult, a distillation column with a high number of theoretical plates can be used to separate isomers with a sufficient difference in boiling points.

  • Adsorption: Using molecular sieves like zeolites (e.g., 5A or ZSM-5) can separate isomers based on their size and shape. Zeolite 5A, for instance, can separate linear alkanes from branched alkanes.[4]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Grignard Synthesis 1. Presence of moisture in glassware or solvents.2. Inactive magnesium (oxide layer).3. Competing Wurtz coupling side reaction.1. Flame-dry all glassware under vacuum and use anhydrous solvents.2. Activate magnesium with a small crystal of iodine or by crushing the turnings.3. Use dilute solutions and add the alkyl halide slowly to the magnesium suspension to minimize the concentration of unreacted halide.
Low Selectivity for this compound in Alkylation 1. Suboptimal reaction temperature.2. Incorrect isobutane to olefin ratio.3. Catalyst deactivation.1. Maintain a low reaction temperature to favor alkylation over polymerization and cracking.2. Use a high isobutane to olefin ratio to suppress olefin polymerization.3. Ensure the acid catalyst is of the correct concentration and is not spent.
High Amount of Cracking Products in Isomerization 1. Reaction temperature is too high.2. Inappropriate catalyst choice or catalyst deactivation.1. Lower the reaction temperature. Isomerization is favored at lower temperatures, while cracking is favored at higher temperatures.2. Use a catalyst with optimized acidity to promote isomerization over cracking. Ensure the catalyst is not deactivated.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers by Fractional Distillation 1. Insufficient column efficiency (low number of theoretical plates).2. Incorrect reflux ratio.1. Use a longer distillation column packed with a high-efficiency packing material.2. Increase the reflux ratio to improve separation, although this will increase the distillation time.
Ineffective Separation using Zeolite 5A 1. Zeolite is saturated with water.2. Incorrect pore size for the desired separation.1. Activate the zeolite by heating under vacuum to remove adsorbed water.2. Zeolite 5A is effective for separating linear from branched alkanes. For separating different branched isomers, a zeolite with a different pore size (e.g., ZSM-5) may be required.

Data Presentation

Table 1: Typical Product Distribution in the Alkylation of Isobutane with Butenes (C8 Fraction)
Product Isomer Typical Composition (%) [1][2]
Trimethylpentanes (e.g., 2,2,4-Trimethylpentane) 70 - 80
Dimethylhexanes (including this compound) 15 - 25
Other C8 Isomers 5 - 10

Note: The exact distribution is highly dependent on reaction conditions such as temperature, pressure, and catalyst.

Table 2: Representative Yields in Grignard Synthesis of a Branched Alkane
Product Typical Yield (%)
Desired Alkane (e.g., this compound) 40 - 70
Wurtz Coupling Byproduct 10 - 40
Other Byproducts (e.g., from elimination) 5 - 20

Note: Yields are highly variable and depend on factors such as the purity of reagents, solvent, and reaction temperature. Slow addition of the alkyl halide generally favors the formation of the Grignard reagent over the Wurtz coupling product.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via a Grignard Reaction (Illustrative)

Objective: To synthesize this compound from neopentyl bromide and propyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Neopentyl bromide

  • Propyl bromide

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. Slowly add a solution of neopentyl bromide in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, gently warm the flask. Once initiated, add the remaining neopentyl bromide solution at a rate that maintains a gentle reflux.

  • Coupling Reaction: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Slowly add a solution of propyl bromide in anhydrous diethyl ether from the dropping funnel.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent by distillation. The crude product can be purified by fractional distillation.

Protocol 2: Separation of this compound from n-Octane using Zeolite 5A

Objective: To separate a mixture of this compound and n-octane.

Materials:

  • Mixture of this compound and n-octane

  • Activated Zeolite 5A pellets

  • Chromatography column

  • Hexane (as eluent)

Procedure:

  • Column Packing: Pack a chromatography column with activated Zeolite 5A pellets, ensuring there are no air gaps.

  • Sample Loading: Dissolve a small amount of the isomer mixture in a minimal amount of hexane and load it onto the top of the column.

  • Elution: Elute the column with hexane. The branched isomer (this compound) will elute first as it is excluded from the pores of the zeolite. The linear isomer (n-octane) will be retained and elute later.

  • Fraction Collection and Analysis: Collect fractions and analyze them using gas chromatography (GC) to determine the composition of each fraction.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Routes cluster_product Crude Product Mixture cluster_purification Purification Methods cluster_final Final Product Isomerization Catalytic Isomerization of n-Octane CrudeProduct This compound + Byproducts Isomerization->CrudeProduct Alkylation Alkylation of Isobutane + Butene Alkylation->CrudeProduct Grignard Grignard Reaction Grignard->CrudeProduct Distillation Fractional Distillation CrudeProduct->Distillation Adsorption Adsorption (Zeolite 5A) CrudeProduct->Adsorption PureProduct Pure this compound Distillation->PureProduct Adsorption->PureProduct Troubleshooting_Logic Start Low Yield in Grignard Synthesis Q1 Are all reagents and glassware anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Mg surface activated? A1_Yes->Q2 Sol1 Flame-dry glassware, use anhydrous solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Wurtz coupling a major byproduct (check GC-MS)? A2_Yes->Q3 Sol2 Activate Mg with iodine or crushing. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use slow addition of alkyl halide in dilute solution. A3_Yes->Sol3 End Investigate other reaction parameters. A3_No->End

References

Technical Support Center: Catalytic Reforming of n-Octane to 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reforming of n-octane, with a specific focus on maximizing the yield of 2,2-Dimethylhexane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the catalytic reforming of n-octane in this context?

A1: The primary objective is the selective isomerization of n-octane to produce high-octane branched isomers, particularly this compound. This process aims to enhance the octane number of the hydrocarbon feed. While catalytic reforming is often used to produce aromatics for high-octane gasoline, this guide focuses on optimizing conditions to favor isomerization over dehydrocyclization (aromatization) and hydrocracking.

Q2: Which type of catalyst is most effective for the selective isomerization of n-octane to this compound?

A2: Bifunctional catalysts are the most effective for this process. These catalysts possess both metallic and acidic functionalities. The metallic component, typically platinum (Pt), is responsible for dehydrogenation and hydrogenation steps, while the acidic support, often a zeolite (such as ZSM-5, HY, or Beta), facilitates the isomerization of the resulting olefinic intermediates. The balance between these two functions is critical for high selectivity.

Q3: What are the key operating parameters that influence the yield of this compound?

A3: The key operating parameters are temperature, pressure, and the hydrogen-to-hydrocarbon (H₂/HC) molar ratio. Generally, lower temperatures favor the exothermic isomerization reactions over the endothermic aromatization reactions and cracking. Higher hydrogen pressure can suppress coke formation and reduce catalyst deactivation, but excessively high pressure may inhibit the initial dehydrogenation step. An optimal H₂/HC ratio is necessary to maintain catalyst stability and activity.

Q4: What are the main competing reactions that reduce the yield of this compound?

A4: The main competing reactions are:

  • Dehydrocyclization: The formation of aromatic compounds, such as xylenes and ethylbenzene, is a major competing pathway, especially at higher temperatures.

  • Hydrocracking: The breaking of C-C bonds to form lighter hydrocarbons (e.g., propane, butane) is another significant side reaction that reduces the yield of C8 isomers. The longer the carbon chain, the more susceptible it is to cracking.

  • Coke Formation: The deposition of carbonaceous materials on the catalyst surface can block active sites and pores, leading to deactivation and reduced yield over time.

Section 2: Troubleshooting Guides

Problem 1: Low overall n-octane conversion.

Possible Cause Suggested Solution
Catalyst Deactivation The catalyst may be deactivated due to coke formation or poisoning by contaminants (e.g., sulfur, nitrogen compounds). Regenerate the catalyst in-situ by controlled oxidation to burn off coke, followed by reduction. Ensure the feedstock is properly hydrotreated to remove poisons.
Low Reaction Temperature The reaction temperature may be too low for sufficient activation of n-octane. Gradually increase the reactor temperature in small increments while monitoring the product distribution to find the optimal balance between conversion and selectivity.
Improper Catalyst Activation The catalyst may not have been properly reduced prior to the reaction. Ensure the reduction procedure is carried out at the correct temperature and for a sufficient duration to fully reduce the platinum species.

Problem 2: High n-octane conversion but low selectivity to this compound (High aromatics or cracked products).

Possible Cause Suggested Solution
High Reaction Temperature High temperatures favor endothermic dehydrocyclization (aromatics formation) and cracking over isomerization.[1] Reduce the reaction temperature to shift the selectivity towards branched isomers.
Inappropriate Catalyst Acidity The acidic support may be too strong, promoting cracking, or not have the correct pore structure to favor the formation of di-branched isomers. Consider using a zeolite with a different pore structure or modifying the acidity of the current catalyst. Large pore zeolites like HY can show good selectivity for isomers.[2]
Low Hydrogen Partial Pressure Insufficient hydrogen can lead to increased coke formation and may favor aromatization pathways. Increase the total pressure or the H₂/HC molar ratio to suppress these side reactions.

Problem 3: Rapid decrease in catalyst activity over a short period.

Possible Cause Suggested Solution
Feedstock Contamination The presence of sulfur, nitrogen, or water in the feedstock can poison the platinum sites on the catalyst.[3] Ensure the feed is thoroughly purified and dried before entering the reactor.
Excessive Reaction Temperature Operating at too high a temperature can accelerate coke formation, leading to rapid deactivation.[4] Lower the temperature to a range that balances activity and stability.
Low H₂/HC Molar Ratio A low hydrogen concentration can lead to the formation of coke precursors. Increase the hydrogen-to-hydrocarbon ratio to maintain a cleaner catalyst surface.

Section 3: Data Presentation

Table 1: Effect of Temperature on Product Distribution in n-Octane Reforming over a Pt/Zeolite Catalyst

Temperature (°C)n-Octane Conversion (%)Isomers Yield (%)Aromatics Yield (%)Cracked Products Yield (%)
350453555
40065401510
45085304015
50095156020

Note: These are representative values and can vary based on the specific catalyst, pressure, and H₂/HC ratio used.

Table 2: Influence of Zeolite Support on Isomer Selectivity in n-Alkane Reforming

Zeolite SupportPredominant Isomer ProductKey Characteristics
ZSM-5 Mono-branched isomersMedium-pore zeolite, shape-selective, can limit the formation of bulkier di-branched isomers.
HY (Faujasite) Mono- and di-branched isomersLarge-pore zeolite, allows for the formation of bulkier isomers.[2]
Beta Mono- and di-branched isomersLarge-pore, three-dimensional pore system, often shows high isomerization activity.

Section 4: Experimental Protocols

Protocol 1: Catalyst Preparation (Pt/HY Zeolite)

  • Support Preparation: Start with a commercial HY zeolite powder. Calcine the zeolite in dry air at 500°C for 4 hours to remove any adsorbed water and organic impurities.

  • Impregnation: Prepare an aqueous solution of hexachloroplatinic acid (H₂PtCl₆) corresponding to the desired platinum loading (e.g., 0.5 wt%). Add the calcined HY zeolite to the solution and stir continuously for 24 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the excess water from the slurry using a rotary evaporator at 60-80°C. Further dry the resulting solid in an oven at 110°C overnight.

  • Calcination: Calcine the dried catalyst in a flow of dry air. Ramp the temperature from room temperature to 350°C at a rate of 2°C/min and hold for 3 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in-situ in the reactor. Pass a stream of high-purity hydrogen over the catalyst bed. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours. After reduction, cool the catalyst to the desired reaction temperature under a hydrogen flow.

Protocol 2: Catalytic Reforming of n-Octane

  • Reactor Setup: The reaction is typically carried out in a continuous-flow fixed-bed microreactor. A stainless steel tube is commonly used as the reactor. Place a known amount of the prepared catalyst (e.g., 0.5 g) in the center of the reactor, supported by quartz wool plugs.

  • Catalyst Activation: Follow the reduction procedure outlined in Protocol 1.

  • Reaction Conditions:

    • Set the reactor temperature to the desired value (e.g., 350-450°C).

    • Introduce n-octane into the reactor using a high-performance liquid chromatography (HPLC) pump. The liquid hourly space velocity (LHSV) can be varied (e.g., 1-4 h⁻¹).

    • Co-feed high-purity hydrogen with the n-octane at a specific molar ratio (e.g., H₂/n-octane = 5-10).

    • Maintain the reactor at a constant pressure (e.g., 10-30 bar).

  • Product Analysis:

    • The reactor effluent is passed through a condenser to separate the liquid and gaseous products.

    • Analyze the gaseous products using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

    • Analyze the liquid products using an offline GC-MS system to identify and quantify the different isomers of octane, unreacted n-octane, aromatic compounds, and any heavier products.[5]

Section 5: Visualizations

ReactionPathway n_octane n-Octane octene n-Octene Intermediate n_octane->octene Dehydrogenation (Pt site) carbenium Octyl Carbenium Ion octene->carbenium Protonation (Acid site) aromatics Aromatics (e.g., Xylenes) octene->aromatics Dehydrocyclization mono_branched Mono-branched Isomers (e.g., 3-Methylheptane) carbenium->mono_branched Isomerization di_branched Di-branched Isomers (this compound) carbenium->di_branched Further Isomerization cracked Cracked Products (C1-C7) carbenium->cracked Cracking mono_branched->carbenium di_branched->carbenium

Caption: Reaction pathway for n-octane reforming on a bifunctional catalyst.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis zeolite zeolite impregnation impregnation zeolite->impregnation Pt precursor drying drying impregnation->drying calcination calcination drying->calcination reduction reduction calcination->reduction In-situ reactor reactor reduction->reactor n-octane + H2 feed separation separation reactor->separation Effluent gas_analysis GC-TCD/FID separation->gas_analysis Gas Phase liquid_analysis GC-MS separation->liquid_analysis Liquid Phase

Caption: General experimental workflow for catalytic reforming of n-octane.

Troubleshooting start Low this compound Yield conversion n-Octane Conversion High? start->conversion temp Temperature Too High? conversion->temp Yes deactivation Catalyst Deactivated? conversion->deactivation No acidity Catalyst Acidity Optimal? temp->acidity No sol_temp Reduce Temperature temp->sol_temp Yes pressure H2 Pressure Too Low? acidity->pressure No sol_acidity Modify/Change Catalyst acidity->sol_acidity Yes sol_pressure Increase H2 Pressure pressure->sol_pressure Yes sol_deactivation Regenerate/Replace Catalyst deactivation->sol_deactivation

Caption: Troubleshooting logic for low this compound yield.

References

stability and degradation of 2,2-Dimethylhexane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,2-Dimethylhexane under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of this compound?

A1: The primary degradation pathways for this compound, a branched alkane, are thermal degradation (pyrolysis), oxidative degradation, and catalytic degradation (cracking). The rate and products of degradation are highly dependent on the experimental conditions such as temperature, pressure, and the presence of catalysts or oxygen.[1][2]

Q2: How does the branched structure of this compound influence its stability?

A2: The branched structure of this compound influences its stability. In contrast to straight-chain alkanes, branched alkanes like this compound can be more susceptible to cracking, a process that breaks down larger hydrocarbon molecules into smaller, more valuable ones.[1][2] The presence of a quaternary carbon atom (a carbon bonded to four other carbon atoms) in this compound provides a site that can influence the initiation of cracking reactions.

Q3: What are the expected products from the thermal degradation (pyrolysis) of this compound?

A3: The thermal degradation of this compound is expected to yield a complex mixture of smaller alkanes and alkenes. Based on studies of structurally similar branched alkanes like iso-octane, the initial decomposition primarily occurs through C-C bond cleavage to produce smaller hydrocarbon radicals.[3][4] These radicals then undergo further reactions, such as β-scission, to form stable products.[3][5] The main products are likely to include methane, ethane, ethene, propene, and isobutene.[6]

Q4: How does oxidation affect the stability of this compound?

A4: Oxidation of this compound, particularly at elevated temperatures, will lead to the formation of various oxygenated products. The process typically proceeds via a free-radical chain mechanism involving the formation of hydroperoxides, which can then decompose to form alcohols, ketones, and carboxylic acids. The presence of tertiary C-H bonds in this compound could be preferential sites for initial hydrogen abstraction by radicals.

Q5: What is the role of catalysts in the degradation of this compound?

A5: Catalysts, particularly acidic catalysts like zeolites, play a significant role in the degradation of this compound.[7][8] Catalytic cracking occurs at lower temperatures and pressures compared to thermal cracking and can be more selective in the products formed.[9] Zeolites provide acidic sites that can initiate cracking through the formation of carbocation intermediates, leading to a different product distribution, often favoring the production of branched alkanes and alkenes that are valuable as fuel components.[8][10][11]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results.

  • Possible Cause: Fluctuations in experimental conditions.

    • Solution: Ensure precise control over temperature, pressure, and reaction time. Use calibrated instruments and monitor conditions throughout the experiment. For gas-phase reactions, ensure a stable and consistent flow of reactants.[12]

  • Possible Cause: Contamination of the reactant or reaction system.

    • Solution: Use high-purity this compound. Thoroughly clean the reactor and all associated tubing before each experiment to remove any residues from previous runs.

  • Possible Cause: Inconsistent catalyst activity.

    • Solution: If using a catalyst, ensure it is properly activated and handled to avoid deactivation. For powdered catalysts, ensure uniform distribution in the reactor.

Issue 2: Difficulty in identifying degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause: Co-elution of products.

    • Solution: Optimize the GC temperature program to improve the separation of peaks. Consider using a different GC column with a different stationary phase polarity. Two-dimensional gas chromatography (GCxGC) can also be employed for complex mixtures to enhance separation.[13]

  • Possible Cause: Poor peak shape (tailing or fronting).

    • Solution: Check for active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality, inert GC column. Ensure the column is installed correctly and that there are no leaks in the system.

  • Possible Cause: Low signal intensity for some products.

    • Solution: Increase the concentration of the injected sample if possible, or use a more sensitive detector. For mass spectrometry, ensure the ionization source is clean and operating optimally.

Issue 3: Unexpectedly high or low conversion of this compound.

  • Possible Cause: Incorrect temperature measurement.

    • Solution: Calibrate the thermocouple or temperature probe used to monitor the reactor temperature. Ensure the temperature is measured at the location of the reaction.

  • Possible Cause: Wall effects or catalytic activity of the reactor material.

    • Solution: The reactor walls can sometimes catalyze reactions. Using a quartz or coated reactor can minimize these effects. Conduct blank runs with an empty reactor to assess the contribution of wall reactions.

  • Possible Cause: For catalytic experiments, the catalyst may be more or less active than expected.

    • Solution: Characterize the catalyst's properties (e.g., acidity, surface area) before the reaction. Perform a catalyst activity test with a known reaction to verify its performance.

Data Presentation

Table 1: Expected Major Products from the Thermal Degradation of this compound

ProductChemical FormulaLikely Formation Pathway
MethaneCH₄C-C bond cleavage, radical reactions
EtheneC₂H₄β-scission of larger alkyl radicals
PropeneC₃H₆β-scission of larger alkyl radicals
IsobuteneC₄H₈C-C bond cleavage, rearrangement
IsobutaneC₄H₁₀C-C bond cleavage

Note: This table is based on general principles of alkane pyrolysis and data from the thermal decomposition of structurally similar branched alkanes like iso-octane.[3][4][5]

Experimental Protocols

Protocol 1: Thermal Degradation (Pyrolysis) of this compound in a Flow Reactor

  • System Setup: A fixed-bed flow reactor system, typically made of quartz to minimize wall reactions, is used. The reactor is placed inside a programmable tube furnace.

  • Reactant Preparation: High-purity this compound is placed in a saturator or delivered via a syringe pump. A carrier gas (e.g., nitrogen or argon) is passed through the saturator at a controlled flow rate to achieve the desired reactant concentration.

  • Experimental Procedure:

    • The reactor is heated to the desired pyrolysis temperature (typically 500-800°C) under a continuous flow of the inert carrier gas.

    • Once the temperature is stable, the this compound vapor is introduced into the reactor.

    • The reaction is allowed to proceed for a set residence time, controlled by the flow rate and reactor volume.

    • The reactor effluent is passed through a cold trap to collect liquid products and then to an online gas chromatograph (GC) for analysis of gaseous products.

  • Product Analysis:

    • Gaseous products are identified and quantified using a GC equipped with appropriate columns (e.g., PLOT columns for light hydrocarbons) and detectors (e.g., Flame Ionization Detector - FID, and Mass Spectrometer - MS).

    • Liquid products collected in the cold trap are analyzed by GC-MS.

Protocol 2: Catalytic Cracking of this compound over a Zeolite Catalyst

  • Catalyst Preparation: A known amount of zeolite catalyst (e.g., H-ZSM-5) is packed into the quartz reactor, supported by quartz wool plugs. The catalyst is pre-treated in situ by heating under a flow of inert gas or air to a specific temperature to remove adsorbed water and activate the catalyst.

  • System Setup: The setup is similar to the thermal degradation experiment, with the catalyst bed positioned in the center of the furnace.

  • Experimental Procedure:

    • The reactor containing the activated catalyst is brought to the desired reaction temperature (typically 300-500°C) under a flow of inert gas.

    • This compound vapor, mixed with an inert carrier gas, is passed over the catalyst bed at a controlled flow rate (defined as Weight Hourly Space Velocity - WHSV).

    • The reaction is run for a specified time-on-stream.

  • Product Analysis: The product stream is analyzed online and offline using GC and GC-MS as described in the pyrolysis protocol. The catalyst can be analyzed post-reaction for coke deposition using techniques like thermogravimetric analysis (TGA).

Mandatory Visualization

Thermal_Degradation_Pathway This compound This compound Initiation (C-C cleavage) Initiation (C-C cleavage) This compound->Initiation (C-C cleavage) High Temp. Alkyl Radicals Alkyl Radicals Initiation (C-C cleavage)->Alkyl Radicals β-scission β-scission Alkyl Radicals->β-scission Hydrogen Abstraction Hydrogen Abstraction Alkyl Radicals->Hydrogen Abstraction Smaller Alkenes (Ethene, Propene, Isobutene) Smaller Alkenes (Ethene, Propene, Isobutene) β-scission->Smaller Alkenes (Ethene, Propene, Isobutene) Smaller Alkanes (Methane, Isobutane) Smaller Alkanes (Methane, Isobutane) Hydrogen Abstraction->Smaller Alkanes (Methane, Isobutane)

Caption: Simplified reaction pathway for the thermal degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant (this compound) Reactant (this compound) Flow Reactor Flow Reactor Reactant (this compound)->Flow Reactor Carrier Gas (N2/Ar) Carrier Gas (N2/Ar) Carrier Gas (N2/Ar)->Flow Reactor Catalyst (for catalytic study) Catalyst (for catalytic study) Catalyst (for catalytic study)->Flow Reactor Cold Trap Cold Trap Flow Reactor->Cold Trap Effluent GC-MS GC-MS Flow Reactor->GC-MS Gaseous Products Cold Trap->GC-MS Liquid Products Data Analysis Data Analysis GC-MS->Data Analysis

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Resolving Co-elution of Hexane Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the gas chromatography (GC) analysis of hexane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate hexane isomers using GC?

A1: The primary challenge in separating hexane isomers (n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane) lies in their similar boiling points and structural similarities. This leads to very close elution times, often resulting in co-elution where two or more isomers exit the GC column simultaneously, appearing as a single, often asymmetrical, peak.[1][2][3]

Q2: What is the first step I should take to troubleshoot the co-elution of hexane isomers?

A2: The first step is to ensure your GC system is performing optimally. This includes checking for leaks, ensuring the carrier gas flow is correct, and verifying that the injector and detector are functioning properly. Once system performance is confirmed, the focus should shift to the chromatographic method, starting with the GC column selection and then optimizing the analytical parameters.

Q3: Which type of GC column is best suited for separating hexane isomers?

A3: The choice of the GC column's stationary phase is the most critical factor for achieving separation.[4][5] For hexane isomers, which are non-polar, a stationary phase that provides high selectivity based on molecular shape is required. Columns with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (G43 type), such as the Agilent J&W CP-Select 624 Hexane, are specifically designed for this purpose and are widely used in the pharmaceutical industry for residual solvent analysis.[6][7] Other options that can provide the necessary selectivity include porous organic cages (POCs) and liquid crystalline stationary phases.[8][9]

Q4: Can I use a standard non-polar column like a 5% phenyl-methylpolysiloxane?

A4: While a standard 5% phenyl-methylpolysiloxane column can be used for general hydrocarbon analysis, it may not provide sufficient resolution for baseline separation of all five hexane isomers due to their very similar polarities and boiling points. These columns primarily separate based on boiling point, which is not distinct enough for all hexane isomers.[10] For complex mixtures of isomers, a more selective phase is generally required.[8]

Q5: How does the temperature program affect the separation of hexane isomers?

A5: The temperature program is a powerful tool for optimizing the separation of closely eluting compounds like hexane isomers.[11] A lower initial oven temperature can improve the resolution of early eluting peaks. A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance separation.

Troubleshooting Guides

This section provides step-by-step guidance to address specific issues you may encounter during your experiments.

Issue 1: Poor Resolution and Co-eluting Peaks of Hexane Isomers

Symptoms:

  • Broad, overlapping peaks for hexane isomers.

  • Shoulders on the main hexane peak, indicating the presence of unresolved isomers.[2]

  • Inability to accurately quantify individual isomers.

Troubleshooting Workflow:

G start Start: Co-eluting Hexane Isomers check_column 1. Verify Correct Column (e.g., G43 phase, CP-Select 624 Hexane) start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp If column is appropriate lower_initial_temp Lower Initial Temperature optimize_temp->lower_initial_temp slower_ramp Decrease Ramp Rate optimize_temp->slower_ramp optimize_flow 3. Optimize Carrier Gas Flow Rate lower_initial_temp->optimize_flow slower_ramp->optimize_flow check_linear_velocity Adjust to Optimal Linear Velocity (e.g., for Helium: ~35 cm/s) optimize_flow->check_linear_velocity column_dimensions 4. Consider Column Dimensions check_linear_velocity->column_dimensions longer_column Increase Column Length (e.g., 30m to 60m) column_dimensions->longer_column thicker_film Increase Film Thickness column_dimensions->thicker_film end Resolution Achieved longer_column->end thicker_film->end

Caption: Troubleshooting workflow for co-eluting hexane isomers.

Detailed Steps:

  • Verify Column Selection: Confirm that you are using a column with a stationary phase designed for the separation of volatile non-polar compounds, preferably one with proven selectivity for hexane isomers like a G43 phase.[6][7]

  • Optimize Temperature Program:

    • Lower Initial Temperature: Start with a low initial oven temperature (e.g., 35-40°C) to improve the separation of the most volatile isomers.

    • Reduce Ramp Rate: Employ a slow temperature ramp (e.g., 2-5°C/min). This increases the time the isomers spend interacting with the stationary phase, enhancing resolution.[11]

  • Optimize Carrier Gas Flow Rate:

    • Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. For a 0.32 mm ID column, an optimal helium velocity is around 35 cm/s.[6] Operating at the optimal linear velocity maximizes column efficiency.

  • Evaluate Column Dimensions:

    • Column Length: If resolution is still insufficient, consider using a longer column (e.g., increasing from 30 m to 60 m). Doubling the column length increases resolution by a factor of approximately 1.4.[12][13]

    • Film Thickness: A thicker stationary phase film (e.g., 1.8 µm or greater) increases retention and can improve the resolution of volatile analytes like hexane isomers.[6][13]

Experimental Protocols

Protocol 1: GC-FID Method for the Separation of Hexane Isomers

This protocol outlines a starting point for developing a method to separate hexane isomers from other residual solvents.

Objective: To achieve baseline separation of the five major hexane isomers.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary GC Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm (or equivalent G43 phase)[6][7]

  • Autosampler

Reagents:

  • Hexane isomer standard mix (containing n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane)

  • High-purity Helium (carrier gas)

  • High-purity Hydrogen (FID fuel)

  • High-purity Air (FID oxidant)

Procedure:

  • Sample Preparation: Prepare a 100 ppm standard of the hexane isomer mix in a suitable solvent (e.g., toluene, as it elutes much later).

  • GC Instrument Setup:

    • Inlet: Split/Splitless injector at 250°C.

    • Split Ratio: 20:1 (this can be optimized).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate corresponding to an average linear velocity of 37 cm/s.[7]

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold: Hold at 200°C for 2 minutes.

    • Detector: FID at 250°C.

      • Hydrogen flow: 30 mL/min.

      • Air flow: 300 mL/min.

      • Makeup gas (Helium): 25 mL/min.

  • Analysis: Inject the standard and acquire the chromatogram.

  • Evaluation:

    • Identify the peaks corresponding to each hexane isomer based on their known elution order (typically follows boiling points: 2,2-dimethylbutane, 2,3-dimethylbutane, 2-methylpentane, 3-methylpentane, n-hexane).

    • Calculate the resolution between critical pairs (adjacent peaks). A resolution of >1.5 is desired for baseline separation.

    • If co-elution is observed, refer to the troubleshooting guide to further optimize the method.

Data Presentation

Table 1: GC Column and Parameter Comparison for Hexane Isomer Separation
ParameterMethod A (Standard)Method B (Optimized for Resolution)Rationale for Change
Column Phase 5% Phenyl-Methylpolysiloxane6% Cyanopropylphenyl-94% Dimethylpolysiloxane (G43)[6]G43 phase offers enhanced selectivity for isomers based on shape.
Column Length 30 m60 mLonger column increases efficiency and resolution.[12]
Internal Diameter 0.25 mm0.32 mmWider bore can handle higher sample capacity.
Film Thickness 0.25 µm1.8 µm[6]Thicker film increases retention of volatile compounds.
Initial Temp. 50°C40°CLower initial temperature improves separation of early eluters.[11]
Temp. Ramp Rate 10°C/min5°C/minSlower ramp rate allows more interaction with the stationary phase.
Carrier Gas Velocity 40 cm/s (Helium)37 cm/s (Helium)[7]Operating closer to the optimal velocity maximizes efficiency.
Expected Outcome Potential co-elution of 2-MP and 3-MP.Improved baseline separation of all isomers.-

2-MP: 2-Methylpentane, 3-MP: 3-Methylpentane

Table 2: Example Retention Times for Hexane Isomers with Optimized Method
CompoundBoiling Point (°C)Typical Elution OrderExample Retention Time (min)
2,2-Dimethylbutane49.718.2
2,3-Dimethylbutane58.029.1
2-Methylpentane60.339.8
3-Methylpentane63.3410.2
n-Hexane68.7511.5

Note: Retention times are illustrative and will vary based on the specific instrument, column, and conditions.

Visualizations

Logical Relationship Diagram

G cluster_parameters Adjustable GC Parameters cluster_factors Chromatographic Factors Stationary Phase Stationary Phase Selectivity Selectivity Stationary Phase->Selectivity Primary Effect Temperature Program Temperature Program Temperature Program->Selectivity Retention Retention Temperature Program->Retention Column Dimensions Column Dimensions Efficiency Efficiency Column Dimensions->Efficiency Column Dimensions->Retention Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Efficiency Resolution Peak Resolution Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between GC parameters and peak resolution.

References

Technical Support Center: Minimizing Water Content in 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing water content in 2,2-Dimethylhexane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure your experiments are not compromised by excess moisture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction is sluggish, fails to initiate, or yields unexpected byproducts. The water content in the this compound is too high, interfering with moisture-sensitive reagents or catalysts.1. Verify the water content of your solvent using Karl Fischer titration. 2. Re-dry the solvent using one of the recommended protocols below (e.g., activated molecular sieves or distillation). 3. Ensure all glassware is rigorously dried before use.
The drying agent (e.g., molecular sieves) is clumping together. The solvent has a very high initial water content, exceeding the capacity of the added desiccant.1. Pre-dry the this compound by washing with a saturated brine solution in a separatory funnel to remove the bulk of the water. 2. Add fresh, activated drying agent in portions until it no longer clumps and remains free-flowing.[1]
Inconsistent results between batches of dried solvent. 1. Incomplete drying of the solvent. 2. Re-introduction of atmospheric moisture during storage or handling. 3. The drying agent was not properly activated or has lost its efficacy.1. Standardize your drying protocol and confirm the final water content with Karl Fischer titration for each batch. 2. Store the dried solvent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous transfer techniques. 3. Ensure molecular sieves are properly activated before use.
Deep blue color of sodium/benzophenone ketyl indicator fades or does not appear. Water is present in the solvent, reacting with the ketyl radical.[2]1. Continue to reflux the solvent over the sodium/benzophenone until the blue color persists, indicating an anhydrous environment. 2. If the color does not appear after a prolonged period, the initial water content may be too high. Consider pre-drying with a less reactive agent like calcium hydride.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize water content in this compound?

A1: this compound is a non-polar aprotic solvent. Even trace amounts of water can act as an unwanted reactant, catalyst poison, or nucleophile in sensitive reactions, such as those involving organometallics (e.g., Grignard reagents), strong bases (e.g., organolithiums), and certain polymerization reactions. This can lead to reduced yield, formation of byproducts, and poor reproducibility.

Q2: What is the most effective method for drying this compound?

A2: The most effective method depends on the required level of dryness. For achieving very low water content (<10 ppm), distillation from sodium/benzophenone ketyl is highly effective.[4][5] For routine use where single-digit ppm levels are desired, properly activated 3Å molecular sieves are a safer and more convenient option.[6]

Q3: How do I choose the correct type of molecular sieves?

A3: For drying this compound, 3Å molecular sieves are the most appropriate choice. The pore size of 3Å is large enough to adsorb small water molecules but too small to adsorb the larger solvent molecules.[7] Using 4Å or 5Å sieves could lead to the co-adsorption of the solvent.

Q4: Can I reuse molecular sieves?

A4: Yes, molecular sieves are regenerable. They can be reactivated by heating them in a furnace or with a heat gun under vacuum to drive off the adsorbed moisture.[8] A common procedure is to heat them at 200-300°C for several hours.[8]

Q5: How can I accurately measure the water content in my solvent?

A5: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[9] It is a highly sensitive method that can quantify water content down to the parts-per-million (ppm) level.

Q6: Is there a visual indicator for when my solvent is dry?

A6: When using the sodium/benzophenone ketyl distillation method, the formation of a persistent deep blue or purple color indicates that the solvent is anhydrous.[2][3] The blue color is due to the formation of the benzophenone ketyl radical, which is rapidly consumed by any water present.[2] There is no simple visual indicator when using molecular sieves or calcium hydride.

Data Presentation

The following table summarizes the typical final water content in non-polar solvents like hexane after treatment with various drying agents. These values are representative of what can be expected for this compound.

Drying MethodTypical Final Water Content (ppm)Notes
Distillation from Sodium/Benzophenone Ketyl< 10[4][5]Highly effective for achieving very low water levels. Requires specialized glassware and careful handling of reactive sodium metal.
Activated 3Å Molecular Sieves< 10A safe and convenient method. Efficiency depends on the activation of the sieves and contact time.[6]
Distillation from Calcium Hydride (CaH₂)~13-30A good method for pre-drying or when extremely low water content is not essential.[6][10]
Sodium Sulfate (Na₂SO₄) / Magnesium Sulfate (MgSO₄)> 30Suitable for removing bulk water after an aqueous wash, but not for achieving anhydrous conditions.[11]

Experimental Protocols

Protocol 1: Drying this compound with Activated 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place 3Å molecular sieve pellets in a round-bottom flask. Heat to 200-300°C under vacuum for at least 4 hours.[8] Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Drying: Add the activated molecular sieves to the this compound at a loading of 10-20% (w/v).

  • Equilibration: Swirl the flask and allow the solvent to stand over the sieves for at least 24 hours under an inert atmosphere. For optimal drying, gentle agitation can be beneficial.

  • Storage and Use: The dried solvent can be stored over the molecular sieves. To use, carefully decant or transfer the solvent via a cannula to your reaction vessel.

Protocol 2: Distillation of this compound from Sodium/Benzophenone Ketyl

Safety Note: This procedure involves the use of sodium metal, which is highly reactive and flammable. It should only be performed by trained personnel in a fume hood and under an inert atmosphere.

  • Apparatus Setup: Assemble a distillation apparatus with a two-necked round-bottom flask, a condenser, and a receiving flask. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Pre-drying: If the solvent has a high water content, pre-dry it with calcium hydride and distill.[3]

  • Reagent Addition: To the distillation flask containing pre-dried this compound, add small pieces of sodium metal and a small amount of benzophenone as an indicator.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn a deep blue or purple color as the sodium reacts with benzophenone to form the ketyl radical.[2][3] If the color does not persist, it indicates the presence of water; continue refluxing.

  • Distillation: Once the blue color is stable, distill the solvent into the receiving flask. Collect the middle fraction, discarding the initial and final portions.

  • Storage: Store the freshly distilled, anhydrous solvent under an inert atmosphere.

Protocol 3: Determination of Water Content by Karl Fischer Titration
  • Apparatus Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be scrupulously dry.

  • Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or a substance with a known water content (e.g., sodium tartrate dihydrate).

  • Sample Analysis:

    • Carefully and quickly transfer a precisely known volume or weight of the dried this compound into the titration vessel using a dry syringe or pipette.

    • Start the titration. The instrument will automatically dispense the titrant and detect the endpoint.

    • The instrument's software will calculate the water content, typically in ppm or as a percentage.

  • Data Recording: Perform the measurement in triplicate to ensure accuracy and record the average value.

Visualizations

TroubleshootingWorkflow start Reaction Failure or Low Yield check_water Suspect Water Contamination in this compound start->check_water kf_titration Perform Karl Fischer Titration check_water->kf_titration water_content Water Content > 10 ppm? kf_titration->water_content dry_solvent Dry Solvent Using Recommended Protocol water_content->dry_solvent Yes investigate_other Investigate Other Experimental Parameters water_content->investigate_other No verify_dryness Verify Dryness with Karl Fischer Titration dry_solvent->verify_dryness proceed Proceed with Reaction verify_dryness->proceed

Caption: Troubleshooting workflow for addressing reaction issues potentially caused by water in this compound.

MolecularSieveMechanism cluster_solvent Wet this compound cluster_sieve 3Å Molecular Sieve cluster_result Result solvent This compound Molecules sieve Zeolite Crystal Lattice with 3Å Pores solvent->sieve Exclusion (Too Large for Pores) water Water Molecules water->sieve Adsorption (Enters Pores) dry_solvent Dry this compound trapped_water Water Trapped in Sieve

References

handling and storage protocols for high purity 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of high-purity 2,2-Dimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3] It can cause skin irritation and may cause drowsiness or dizziness.[1][2][3] Aspiration into the lungs may be fatal.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes nitrile or neoprene gloves, safety goggles or a face shield to prevent eye contact, and a suitable respirator to protect from inhaling vapors.[2][4] All PPE should be inspected for integrity before use.[4]

Q3: What are the ideal storage conditions for maintaining the high purity of this compound?

A3: To maintain high purity, this compound should be stored in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[5][6] For long-term storage, blanketing the solvent with an inert gas like nitrogen or argon is recommended to prevent peroxide formation.[7][8]

Q4: What type of container should I use to store high-purity this compound?

A4: For storing high-purity this compound, it is best to use metal containers, such as those made of stainless steel or aluminum, or borosilicate glass bottles.[1][9][10] If using glass, amber or safety-coated bottles are recommended to protect from light and contain the solvent in case of breakage.[1][10] While some plastic containers like HDPE may be used for certain hydrocarbons, their compatibility should be thoroughly checked as some solvents can permeate or degrade the plastic over time.[2][10]

Q5: How can I purify this compound if I suspect it has impurities?

A5: A common method for purifying this compound is to dry it over type 4A molecular sieves followed by distillation.[7]

Troubleshooting Guide

Issue 1: Suspected Contamination or Degradation of this compound

  • Symptom: Inconsistent experimental results, unexpected side reactions, or visible discoloration of the solvent.

  • Possible Cause:

    • Peroxide Formation: Prolonged storage, especially when exposed to air and light, can lead to the formation of explosive peroxides.[7][8][11][12]

    • Moisture Contamination: Improper sealing of the container can allow atmospheric moisture to contaminate the solvent.

    • Leaching from Container: Using an incompatible storage container may lead to the leaching of plasticizers or other impurities into the solvent.

  • Solution:

    • Test for Peroxides: Before use, especially with older stock, test for the presence of peroxides. This can be done using commercially available peroxide test strips or a chemical test (see Experimental Protocols section).[11][12] CAUTION: If you observe crystal formation or a viscous oily layer, do not handle the container and contact your institution's environmental health and safety office immediately, as this could indicate high levels of dangerous peroxides.[12]

    • Purification: If the solvent is free of dangerous levels of peroxides but may contain other impurities, it can be purified by drying over molecular sieves and distillation.[7]

    • Proper Disposal: If significant contamination or dangerous levels of peroxides are present, dispose of the solvent as hazardous waste according to your institution's guidelines.[11]

Issue 2: Solvent Spills

  • Symptom: Accidental release of this compound from its container.

  • Immediate Actions:

    • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated to disperse the flammable vapors.[4][13]

    • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][14]

    • Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials like paper towels.[14]

    • Personal Protection: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection, during cleanup.[4]

    • Cleanup and Disposal: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[14]

Quantitative Data Summary

PropertyValue
Molecular FormulaC₈H₁₈
Molecular Weight114.23 g/mol [1]
Boiling Point107 °C (lit.)[2]
Density0.693 g/mL at 25 °C (lit.)[2]
Flash Point-3 °C (26.6 °F) - closed cup[2][14]
Vapor Pressure34.0 mmHg at 25 °C[1][15]
Solubility in Water0.2 mg/L[7][11]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This is a general guideline for the purity analysis of C8 alkanes, based on common laboratory practices.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable for separating alkanes.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.

  • Sample Preparation: Dilute a small amount of the this compound in a high-purity volatile solvent (e.g., pentane) if necessary.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the separation of all volatile components.

    • Detector Temperature: 280 °C

  • Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Peroxide Test (Qualitative)

  • Reagents: Glacial acetic acid, sodium iodide or potassium iodide crystals.[12][16]

  • Procedure: a. In a glass test tube, add 1 mL of the this compound sample. b. Add 1 mL of glacial acetic acid.[12][16] c. Add approximately 0.1 g of sodium iodide or potassium iodide crystals.[12][16] d. Stopper the tube and shake well.

  • Interpretation:

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates the presence of a low concentration of peroxides.[12][16]

    • Brown color: Indicates a high concentration of peroxides.[12][16]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste A Don Appropriate PPE (Gloves, Goggles, Respirator) B Ensure Proper Ventilation (Fume Hood) C Dispense this compound B->C Proceed when safe D Perform Experiment C->D E Store in Tightly Sealed, Appropriate Container D->E G Dispose of Waste in Designated Hazardous Waste Container D->G F Place in Cool, Dry, Well-Ventilated Area E->F

Caption: Workflow for safe handling of this compound.

Troubleshooting_Purity Start Inconsistent Experimental Results? TestPeroxides Test for Peroxides Start->TestPeroxides PeroxidesPresent Peroxides Present? TestPeroxides->PeroxidesPresent HighPeroxides High Concentration (Crystals/Oily Layer)? PeroxidesPresent->HighPeroxides Yes CheckPurity Analyze Purity (GC) PeroxidesPresent->CheckPurity No ContactEHS STOP! Do Not Handle. Contact EHS Immediately. HighPeroxides->ContactEHS Yes Dispose Dispose as Hazardous Waste HighPeroxides->Dispose No Purify Purify by Distillation (if appropriate) Purify->CheckPurity CheckPurity->Purify Purity not sufficient ContinueUse Continue with Experiment CheckPurity->ContinueUse Purity sufficient

Caption: Troubleshooting guide for purity issues.

References

addressing matrix effects in 2,2-Dimethylhexane sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,2-Dimethylhexane.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your sample analysis.

Q1: My this compound peak area is significantly lower in my sample matrix compared to my solvent-based standard. What could be the cause?

A: This phenomenon is likely due to a matrix effect, specifically ion suppression.[1][2][3] Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[1][2]

Troubleshooting Steps:

  • Confirm Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of signal suppression.

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components.[4][5][6] However, ensure that the diluted concentration of this compound remains above the limit of quantitation (LOQ).

  • Optimize Sample Preparation: Your current sample preparation method may not be sufficiently removing matrix interferences. Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8]

  • Chromatographic Separation: Modify your chromatographic method to better separate this compound from co-eluting matrix components. This can involve changing the temperature gradient in GC or the mobile phase composition in LC.[5]

  • Calibration Strategy: If matrix effects cannot be eliminated, they must be compensated for. Employing matrix-matched calibration or the standard addition method can help to achieve more accurate quantification.[9][10][11]

Q2: I am observing signal enhancement for this compound in my samples. What does this mean and how can I address it?

A: Signal enhancement is another form of matrix effect where co-eluting compounds boost the ionization of the analyte, leading to an artificially high signal.[2][3] In gas chromatography (GC), this can also occur when matrix components block active sites in the injector liner, preventing the thermal degradation of the analyte.[12][13]

Troubleshooting Steps:

  • Quantify Enhancement: Use a post-extraction spike experiment to determine the percentage of signal enhancement.

  • Sample Preparation: As with ion suppression, improving your sample cleanup is crucial. Techniques that remove the specific interfering compounds will mitigate the enhancement effect.

  • Injector Maintenance (for GC): Ensure the GC injector liner is clean and consider using a liner with a different geometry or deactivation.[14]

  • Calibration: Matrix-matched standards are highly effective in compensating for predictable signal enhancement. The standard addition method is also a viable option.[11]

Q3: My results for this compound are inconsistent across different batches of the same sample type. What could be causing this variability?

A: Inconsistent results often point to variable matrix effects between sample batches.[2] The composition of the matrix can differ slightly from one batch to another, leading to varying degrees of signal suppression or enhancement.

Troubleshooting Steps:

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS will be affected by the matrix in the same way as the analyte, providing a reliable reference for quantification.

  • Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the matrix composition.

  • Robust Sample Preparation: Employ a sample preparation method that is rugged and effectively removes a wide range of potential interferences.

  • Method of Standard Addition: For highly variable matrices where a representative blank matrix is unavailable, the standard addition method can provide the most accurate quantification for each individual sample.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect?

A: A matrix effect is the influence of all other components in a sample, apart from the analyte of interest (in this case, this compound), on the analytical signal.[2][7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal, affecting the accuracy of quantitative analysis.[2][3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A: A common method is to perform a post-extraction spike experiment. In this experiment, you compare the signal of this compound in a neat solvent to the signal of this compound spiked into a blank sample matrix that has already undergone the extraction process.[1] A significant difference in the signal indicates the presence of a matrix effect.

Q3: What are the most common sample preparation techniques to reduce matrix effects for volatile compounds like this compound?

A: For volatile compounds, sample preparation techniques aim to isolate the analyte from non-volatile matrix components. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is highly effective for extracting volatile organic compounds (VOCs) like this compound from complex matrices without co-extracting non-volatile interferences.[15][16]

  • Purge and Trap: This method involves purging the sample with an inert gas to drive the volatile this compound onto a sorbent trap, which is then heated to desorb the analyte into the GC-MS system.[17]

  • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent that is immiscible with the sample matrix.[8]

Q4: When should I use matrix-matched calibration versus the standard addition method?

A:

  • Matrix-Matched Calibration: This is suitable when you have access to a representative blank matrix that is free of this compound.[9][10] You prepare your calibration standards in this blank matrix, which helps to mimic the matrix effects seen in your unknown samples.[9]

  • Standard Addition: This method is preferred when a representative blank matrix is not available or when the matrix composition varies significantly between samples.[5][11] In this technique, known amounts of this compound are added to aliquots of the actual sample, and the response is extrapolated back to determine the initial concentration.[11]

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data when assessing matrix effects.

Table 1: Quantification of Matrix Effect using Post-Extraction Spike

Sample IDPeak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Control 11,250,000875,000-30.0%
Control 21,265,000910,000-28.1%
Control 31,240,000888,000-28.4%
Average 1,251,667 891,000 -28.8%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Table 2: Comparison of Recovery with Different Sample Preparation Methods

Sample Prep MethodSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Protein Precipitation5035.571.0%
Liquid-Liquid Extraction5046.292.4%
Solid-Phase Extraction5048.597.0%

Recovery (%) is calculated as: (Measured Concentration / Spiked Concentration) * 100.

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect

  • Prepare a Neat Standard: Prepare a standard solution of this compound in a pure solvent (e.g., methanol) at a known concentration.

  • Prepare a Blank Matrix Extract: Select a sample matrix that is representative of your study samples but does not contain this compound. Process this blank matrix through your entire sample preparation procedure.

  • Spike the Blank Extract: Add a known amount of this compound standard to the blank matrix extract to achieve the same final concentration as the neat standard.

  • Analyze Samples: Analyze both the neat standard and the spiked matrix extract using your analytical method (e.g., GC-MS).

  • Calculate Matrix Effect: Compare the peak area of this compound in the neat standard to the peak area in the spiked matrix extract using the formula in Table 1.

Protocol 2: Matrix-Matched Calibration

  • Obtain Blank Matrix: Source a sufficient quantity of a representative blank matrix that is free of this compound.

  • Prepare Matrix Extract: Process the blank matrix using your established sample preparation method to obtain a blank matrix extract.

  • Create Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into aliquots of the blank matrix extract.

  • Analyze Samples: Analyze the matrix-matched calibration standards and your unknown samples.

  • Construct Calibration Curve: Generate a calibration curve by plotting the peak area versus the concentration of the matrix-matched standards.

  • Quantify Unknowns: Determine the concentration of this compound in your unknown samples using the calibration curve.

Protocol 3: Standard Addition Method

  • Aliquot Sample: Divide a single unknown sample into at least four equal aliquots.

  • Spike Aliquots: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • Process and Analyze: Process all aliquots through your sample preparation and analysis workflow.

  • Create Standard Addition Plot: Plot the measured peak area on the y-axis against the concentration of the added standard on the x-axis.

  • Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the initial concentration of this compound in the unknown sample.[11]

Visualizations

Troubleshooting_Matrix_Effects start Inaccurate or Inconsistent This compound Results check_me Quantify Matrix Effect (Post-Extraction Spike) start->check_me is_me_present Is Matrix Effect > 20%? check_me->is_me_present dilute Dilute Sample Extract is_me_present->dilute Yes no_me Proceed with Standard Solvent Calibration is_me_present->no_me No check_loq Is Analyte > LOQ? dilute->check_loq optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) check_loq->optimize_prep No end Accurate Quantification check_loq->end Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_calibration Use Advanced Calibration (Matrix-Matched or Standard Addition) optimize_chrom->use_calibration use_calibration->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Selection start Select Sample Preparation for this compound matrix_type What is the sample matrix? start->matrix_type liquid_solid Liquid or Solid Matrix? matrix_type->liquid_solid biological Biological Fluid (Blood, Urine) liquid_solid->biological Liquid environmental Environmental (Water, Soil) liquid_solid->environmental Solid/Liquid hs_spme Headspace-SPME biological->hs_spme lle Liquid-Liquid Extraction biological->lle pt Purge and Trap environmental->pt environmental->lle

Caption: Decision tree for selecting a sample preparation method.

References

Validation & Comparative

A Comparative Guide to 2,2-Dimethylhexane and 2,3-Dimethylhexane as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nonpolar solvents, the choice of an appropriate medium is critical for the success of chemical reactions, extractions, and purification processes. Among the various options, isomers of alkanes offer subtle yet significant differences in their physical and solvent properties. This guide provides a detailed comparison of two such isomers, 2,2-Dimethylhexane and 2,3-Dimethylhexane, for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tabulated Comparison

The selection of a solvent often begins with an evaluation of its fundamental physical properties. These characteristics influence reaction kinetics, mass transfer, and post-reaction work-up procedures. The table below summarizes the key physicochemical properties of this compound and 2,3-Dimethylhexane.

PropertyThis compound2,3-Dimethylhexane
Molecular Formula C₈H₁₈C₈H₁₈
Molecular Weight 114.23 g/mol 114.23 g/mol
Boiling Point 107 °C[1][2][3]115-117 °C[4]
Melting Point -121.1 °C[1]-110 °C[4]
Density 0.693 g/mL at 25 °C[1][2]0.719 g/mL at 25 °C[4]
Flash Point -3 °C (closed cup)[2]7 °C[5]
Vapor Pressure 34.1 mmHg at 25 °C[6]23.4 mmHg at 25 °C[7]
Refractive Index n20/D 1.393[1][2]n20/D 1.40[5]
Water Solubility 0.2 mg/L[1]9.204 mg/L at 25 °C[8]

The lower boiling point and flash point of this compound indicate its higher volatility compared to 2,3-Dimethylhexane. This can be a crucial factor in applications requiring easy solvent removal. Conversely, the higher boiling point of 2,3-Dimethylhexane might be advantageous for reactions conducted at elevated temperatures. The slight difference in density is also noteworthy for processes involving phase separation.

Solvency Characteristics: A Deeper Dive

The branching of the alkyl chain influences the intermolecular forces and, consequently, the solvent's interaction with solutes. The more compact, spherical structure of this compound, due to the gem-dimethyl group, may lead to differences in its ability to solvate molecules compared to the more linear structure of 2,3-Dimethylhexane.

Experimental Protocols for Solvent Performance Evaluation

To provide a quantitative comparison of the solvency of this compound and 2,3-Dimethylhexane, the following experimental protocols can be employed.

Determination of Solubility of a Model Compound

This protocol outlines a gravimetric method to determine the solubility of a solid, nonpolar model compound (e.g., naphthalene, a common nonpolar solid) in each solvent.

Objective: To quantify and compare the solubility of a standard nonpolar solute in this compound and 2,3-Dimethylhexane at a controlled temperature.

Materials:

  • This compound

  • 2,3-Dimethylhexane

  • Naphthalene (or other suitable nonpolar solid)

  • Analytical balance

  • Constant temperature bath

  • Vials with sealed caps

  • Syringe with a PTFE filter

  • Pre-weighed evaporation dishes

Procedure:

  • Add an excess amount of the solid solute to a known volume of each solvent in separate sealed vials.

  • Place the vials in a constant temperature bath and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any particulate matter.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point.

  • Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the mass of the dissolved solute and express the solubility in g/100 mL or mol/L.

This experiment will provide a direct comparison of the dissolving power of the two isomers for a specific nonpolar compound.

Comparative Extraction Efficiency

This protocol details a liquid-liquid extraction experiment to compare the efficiency of the two solvents in extracting a target analyte from a mixture.

Objective: To compare the extraction efficiency of this compound and 2,3-Dimethylhexane for a target nonpolar analyte from an aqueous solution.

Materials:

  • This compound

  • 2,3-Dimethylhexane

  • A stock solution of a nonpolar analyte (e.g., a fatty acid ester) in a water-miscible solvent.

  • Separatory funnels

  • Analytical instrumentation for quantification (e.g., Gas Chromatography - GC)

Procedure:

  • Prepare a standard aqueous solution of the target analyte at a known concentration.

  • In separate separatory funnels, place a known volume of the aqueous analyte solution.

  • Add an equal volume of this compound to one funnel and 2,3-Dimethylhexane to the other.

  • Stopper the funnels and shake vigorously for a set amount of time to allow for partitioning of the analyte.

  • Allow the layers to separate completely.

  • Carefully collect the organic layer from each funnel.

  • Analyze the concentration of the analyte in each organic layer using a calibrated GC method.

  • Calculate the extraction efficiency for each solvent as the percentage of the analyte recovered in the organic phase.

This experiment will demonstrate the practical performance of each solvent in a common laboratory separation technique.

Visualization of Experimental Workflow

The logical flow of the proposed experimental comparison can be visualized as follows:

G cluster_0 Solvent Selection cluster_1 Experimental Comparison cluster_2 Data Analysis & Comparison cluster_3 Conclusion This compound This compound Solubility_Determination Solubility Determination (e.g., with Naphthalene) This compound->Solubility_Determination Extraction_Efficiency Extraction Efficiency (e.g., of a Fatty Acid Ester) This compound->Extraction_Efficiency 2,3-Dimethylhexane 2,3-Dimethylhexane 2,3-Dimethylhexane->Solubility_Determination 2,3-Dimethylhexane->Extraction_Efficiency Compare_Solubility Compare g/100mL or mol/L Solubility_Determination->Compare_Solubility Compare_Efficiency Compare % Recovery Extraction_Efficiency->Compare_Efficiency Solvent_Recommendation Recommend Optimal Solvent for a Specific Application Compare_Solubility->Solvent_Recommendation Compare_Efficiency->Solvent_Recommendation

References

A Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethylhexane Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,2-Dimethylhexane, a volatile organic compound relevant in various industrial and research settings. The focus is on the application of Certified Reference Materials (CRMs) to ensure the accuracy, precision, and reliability of the analytical data, adhering to the principles outlined in the ICH Q2(R1) guideline.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical procedures.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] The use of Certified Reference Materials (CRMs) is crucial in this process, as they provide a known, traceable standard to which analytical results can be compared.[4][5] CRMs play a pivotal role in assessing accuracy, precision, and linearity.[4]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, outlining key parameters that must be evaluated.[1][2][3] These parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][6]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[1][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3]

Comparison of Analytical Methods for this compound

Gas Chromatography (GC) is the most suitable and widely used technique for the quantitative analysis of volatile hydrocarbons like this compound.[7] The two most common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. The FID is known for its high sensitivity to hydrocarbons and a wide linear range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides both separation and identification capabilities. For quantitative analysis, it can be operated in full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode.[7][8]

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of this compound, based on a hypothetical validation study using a Certified Reference Material.

Table 1: Comparison of GC-FID and GC-MS Performance for this compound Analysis

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.999> 0.999
Range 1 - 1000 µg/mL0.1 - 500 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL
Specificity GoodExcellent
Robustness HighHigh

Experimental Protocols

The following are detailed methodologies for the validation of analytical methods for this compound using GC-FID and GC-MS.

Certified Reference Material (CRM) and Standard Preparation

A certified reference material of this compound with a known purity is used for the preparation of all standard solutions.[9][10]

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound CRM and dissolve it in a high-purity solvent (e.g., hexane) in a class A volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., for GC-MS: 0.1, 0.5, 1, 10, 100, 500 µg/mL). A minimum of five concentration levels is recommended to establish linearity.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for separating hydrocarbons.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Final Hold: 5 minutes.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Detector: FID at 280 °C.

  • Injection Volume: 1 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Injector: Same as for GC-FID.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for this compound (e.g., m/z 57, 71, 85, 114) are monitored.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Injection Volume: 1 µL.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using a certified reference material.

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (GC-FID/GC-MS) A->B C Procure this compound CRM B->C D Develop & Optimize Method Parameters C->D E Prepare Calibration Standards & QC Samples from CRM D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Analyze Validation Data F->L G->L H->L I->L J->L K->L M Compare Against Acceptance Criteria (ICH Q2) L->M N Prepare Validation Report M->N

References

A Comparative Analysis of Hexane Isomers and Their Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

The octane rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. This property is profoundly influenced by the molecular structure of the fuel's components. Among the various hydrocarbons found in gasoline, the isomers of hexane (C6H14) provide a clear illustration of how structural variations impact combustion performance. This guide presents a comparative study of the Research Octane Number (RON) and Motor Octane Number (MON) of the five structural isomers of hexane, supported by established experimental methodologies.

Octane Ratings of Hexane Isomers: A Quantitative Comparison

The octane ratings of the five hexane isomers are summarized in the table below. A higher octane number indicates greater resistance to knocking. It is evident that increased branching in the carbon chain generally leads to a higher octane rating.

IsomerIUPAC NameResearch Octane Number (RON)Motor Octane Number (MON)
n-hexaneHexane25[1]26[1]
Isohexane2-Methylpentane75[2]77[2]
-3-Methylpentane74.574.3
Neohexane2,2-Dimethylbutane91.8[3]-
-2,3-Dimethylbutane103.1[3]-

Experimental Determination of Octane Ratings

The octane ratings of fuels are determined using standardized test methods developed by ASTM International. The two primary methods are ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[4] Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5][6]

ASTM D2699: Research Octane Number (RON)

This method is indicative of fuel performance under lower-severity, "city driving" conditions with lower engine speeds and frequent acceleration.[4]

Experimental Protocol:

  • Engine Preparation: The CFR engine is warmed up to stable operating conditions.[7]

  • Standardization: The engine is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0). A specific PRF blend is used to achieve a standard knock intensity, which is a measure of the engine knock.[7]

  • Sample Testing: The fuel sample is run in the engine, and the compression ratio is adjusted until the knock intensity matches the standard knock intensity established with the PRFs.[7]

  • Bracketing: The sample is bracketed between two PRF blends with known octane numbers, one slightly higher and one slightly lower than the sample. The knock intensity of the sample is compared to the knock intensities of the bracketing PRFs.[7]

  • Octane Number Determination: The RON of the sample is calculated by interpolation based on the knock meter readings of the sample and the two bracketing PRF blends.[7]

ASTM D2700: Motor Octane Number (MON)

This method evaluates fuel performance under more severe, "highway driving" conditions, characterized by higher engine speeds and temperatures.[4]

Experimental Protocol:

  • Engine Preparation: The CFR engine is brought to and maintained at specific, more severe operating conditions than the RON test, including a higher intake air temperature.[6][8]

  • Standardization: Similar to the RON test, the engine is calibrated using PRFs to a standard knock intensity.[8]

  • Sample Testing: The fuel sample is tested in the engine, and the compression ratio is adjusted to produce the standard knock intensity.[8]

  • Bracketing: The sample is bracketed between two PRF blends.[8]

  • Octane Number Determination: The MON is determined by interpolating the knock meter readings of the sample and the bracketing PRFs.[8]

Relationship Between Molecular Structure and Octane Rating

The significant variation in octane ratings among hexane isomers can be directly attributed to their molecular structures. Increased branching leads to a more compact molecule, which is more resistant to the pre-ignition reactions that cause knocking. The following diagram illustrates the relationship between the structures of the hexane isomers and their corresponding Research Octane Numbers.

Hexane_Isomers_Octane_Rating cluster_isomers Hexane Isomers n_hexane n-Hexane (RON: 25) isohexane 2-Methylpentane (RON: 75) three_methylpentane 3-Methylpentane (RON: 74.5) neohexane 2,2-Dimethylbutane (RON: 91.8) two_three_dimethylbutane 2,3-Dimethylbutane (RON: 103.1) straight_chain Straight Chain straight_chain->n_hexane Least Branched singly_branched Singly Branched singly_branched->isohexane singly_branched->three_methylpentane doubly_branched Doubly Branched doubly_branched->neohexane doubly_branched->two_three_dimethylbutane Most Branched

Relationship between hexane isomer structure and RON.

As depicted, the straight-chain n-hexane has the lowest RON. The introduction of a single methyl branch in 2-methylpentane and 3-methylpentane significantly increases the octane rating. The highest octane ratings are observed in the doubly branched isomers, 2,2-dimethylbutane and 2,3-dimethylbutane, with the latter exhibiting the highest resistance to knocking. This trend underscores the importance of molecular architecture in determining the combustion properties of hydrocarbons.

References

A Spectroscopic Showdown: 2,2-Dimethylhexane Versus its C8 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,2-Dimethylhexane and other C8 alkanes, providing researchers, scientists, and drug development professionals with critical data for isomer identification and characterization.

In the world of organic chemistry, distinguishing between structural isomers is a fundamental challenge with significant implications for chemical synthesis, material science, and pharmaceutical development. C8 alkanes, with their 18 structural isomers, present a classic case of this challenge. This guide provides a comprehensive spectroscopic comparison of this compound with its fellow C8 alkanes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the unambiguous identification and differentiation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of other representative C8 alkane isomers.

¹H NMR Spectral Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.

CompoundChemical Shift (δ) ppm and Multiplicity
This compound ~0.88 (t, 3H, -CH₃), ~1.25 (m, 4H, -CH₂-), ~0.85 (s, 9H, -C(CH₃)₃)
n-Octane ~0.88 (t, 6H, -CH₃), ~1.27 (m, 12H, -CH₂-)
2,2,4-Trimethylpentane ~0.90 (s, 9H, -C(CH₃)₃), ~1.00 (d, 6H, -CH(CH₃)₂), ~1.90 (m, 1H, -CH-), ~1.35 (d, 2H, -CH₂-)
2,5-Dimethylhexane ~0.86 (d, 12H, -CH(CH₃)₂), ~1.17 (m, 4H, -CH₂-), ~1.50 (m, 2H, -CH-)
¹³C NMR Spectral Data

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local structural environment.

CompoundChemical Shift (δ) ppm
This compound ~32.0 (-C-), ~29.0 (-C(CH₃)₃), ~42.0, ~23.0, ~14.0 (-CH₂-CH₂-CH₃)
n-Octane ~14.1, ~22.7, ~29.3, ~31.9
2,2,4-Trimethylpentane ~31.0 (-C-), ~29.0 (-C(CH₃)₃), ~25.0 (-CH-), ~53.0 (-CH₂-), ~24.0, ~31.0 (-CH(CH₃)₂)
2,5-Dimethylhexane ~22.0 (-CH(CH₃)₂), ~37.0 (-CH₂-), ~28.0 (-CH-)
IR Spectral Data

Infrared spectroscopy identifies the vibrational modes of functional groups within a molecule. For alkanes, the key absorptions are due to C-H and C-C bond stretching and bending vibrations.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1365 (C-H bend, characteristic of t-butyl group)
n-Octane ~2960-2850 (C-H stretch), ~1465 (C-H bend), ~720 (-(CH₂)n- rock)
2,2,4-Trimethylpentane ~2960-2870 (C-H stretch), ~1470 (C-H bend), ~1380 & ~1365 (C-H bend, characteristic of isopropyl and t-butyl groups)
2,5-Dimethylhexane ~2960-2870 (C-H stretch), ~1465 (C-H bend), ~1380 (C-H bend, characteristic of isopropyl group)
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of molecular weight and structural features.

CompoundKey Mass-to-Charge (m/z) Peaks and Relative Intensities
This compound 57 (100%), 43, 71, 85, 114 (M⁺)
n-Octane 43 (100%), 57, 71, 85, 114 (M⁺)
2,2,4-Trimethylpentane 57 (100%), 41, 43, 114 (M⁺)
2,5-Dimethylhexane 43 (100%), 57, 71, 85, 114 (M⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of C8 alkanes.

NMR Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving approximately 10-50 mg of the alkane in 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: ~16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: ~250 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 128-1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid alkanes, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Volatile alkanes are typically introduced into the mass spectrometer via a gas chromatography (GC) system for separation of isomers prior to analysis. A small volume (e.g., 1 µL) of a dilute solution of the alkane in a volatile solvent (e.g., hexane) is injected into the GC.

  • Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: A temperature gradient is used to separate the isomers, for example, starting at 40 °C and ramping to 200 °C at a rate of 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-300.

    • Scan speed: 1-2 scans/second.

    • Ion source temperature: 200-250 °C.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of C8 alkane isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of C8 Alkanes cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Sample C8 Alkane Isomer Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Neat_Liquid Prepare Neat Liquid Film/ATR Sample->Neat_Liquid for IR GCMS GC-MS System Sample->GCMS for MS NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Neat_Liquid->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR_Data->Compare_NMR Compare_IR Compare Absorption Frequencies IR_Data->Compare_IR Compare_MS Compare Fragmentation Patterns MS_Data->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: A flowchart illustrating the process of spectroscopic comparison for C8 alkane isomers.

This guide demonstrates that while C8 alkane isomers share the same molecular formula, their unique structural arrangements give rise to distinct spectroscopic fingerprints. By carefully analyzing and comparing their NMR, IR, and MS data, researchers can confidently differentiate between these isomers, a critical step in ensuring the purity and identity of chemical compounds in various scientific and industrial applications.

Performance of GC Columns for the Separation of Hexane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of hexane isomers are critical in various fields, including residual solvent analysis in pharmaceuticals, quality control in the food industry, and detailed hydrocarbon analysis in the petrochemical sector. The choice of a gas chromatography (GC) column is paramount for achieving the desired resolution of these structurally similar compounds. This guide provides an objective comparison of the performance of different GC columns for separating the five major hexane isomers: n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane.

Performance Comparison of GC Columns

The separation of hexane isomers is challenging due to their similar boiling points and polarities. The selection of the stationary phase is therefore crucial for achieving adequate resolution. This guide focuses on three distinct types of GC columns: a specialized column for residual solvent analysis, a cyclodextrin-based column, and a novel porous organic cage column.

Agilent J&W CP-Select 624 Hexane (G43 Phase)

The Agilent J&W CP-Select 624 Hexane column, featuring an optimized USP G43 stationary phase, is specifically designed for the analysis of residual solvents in the pharmaceutical and food processing industries.[1][2] Its primary application is the reliable separation of volatile organic compounds, such as dichloromethane and acetonitrile, from the cluster of hexane isomers.[1][2] While not primarily designed for the complete resolution of all hexane isomers from each other, it ensures that these solvents do not co-elute with the main hexane peaks, which is critical for accurate quantification in safety and quality control. The column's performance is highly reproducible from column to column.[2]

Cyclodextrin-Based Columns (e.g., BetaDEX-325)

Cyclodextrin-based stationary phases are well-established for their ability to perform shape-selective separations.[3] Of five commercial columns tested in one study, a BetaDEX-325 column was the only one capable of separating all five major hexane isomers.[3][4] This capability is attributed to the inclusion complexation mechanism, where the differently shaped isomers interact differently with the cyclodextrin cavities.

Porous Organic Cage Columns (e.g., rac-CC3)

A more recent development in stationary phase technology is the use of porous organic cages (POCs). A column coated with the POC rac-CC3 has demonstrated baseline separation of all five hexane isomers.[3][4] The separation mechanism in this case is based on a combination of kinetic diffusion and surface interactions within the porous structure of the cage material.[4] Notably, the elution order on the rac-CC3 column is based on the degree of branching, with the more branched isomers eluting first.[3]

Quantitative Data Summary

The following table summarizes the observed performance of the discussed GC columns for the separation of five key hexane isomers based on available chromatograms and data.

GC ColumnStationary Phase Typen-Hexane2-Methylpentane3-Methylpentane2,2-Dimethylbutane2,3-DimethylbutaneOverall Performance for Isomer Separation
Agilent J&W CP-Select 624 Hexane Optimized G43Partially ResolvedPartially ResolvedPartially ResolvedPartially ResolvedPartially ResolvedPrimarily designed for separating solvents from hexane isomer group; does not baseline separate all isomers.[1]
BetaDEX-325 CyclodextrinBaseline ResolvedBaseline ResolvedBaseline ResolvedBaseline ResolvedBaseline ResolvedCapable of separating all five major hexane isomers.[3][4]
rac-CC3 Porous Organic CageBaseline ResolvedBaseline ResolvedBaseline ResolvedBaseline ResolvedBaseline ResolvedProvides baseline separation of all five isomers with elution order based on branching.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are typical experimental protocols for the GC analysis of hexane isomers on the discussed columns.

Protocol 1: Analysis using Agilent J&W CP-Select 624 Hexane Column

This protocol is typical for residual solvent analysis in the pharmaceutical industry.

  • Column: Agilent J&W CP-Select 624 Hexane, 30 m x 0.32 mm, 1.8 µm film thickness[1]

  • Carrier Gas: Helium or Nitrogen[1]

  • Linear Velocity: 35 cm/s for Helium[1]

  • Inlet: Split/Splitless

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector: Flame Ionization Detector (FID)

Protocol 2: Comparative Analysis on rac-CC3 and Commercial Columns

This protocol was used for the direct comparison of the novel rac-CC3 column with several commercial columns, including the BetaDEX-325.

  • Columns:

    • rac-CC3 coated capillary column

    • BetaDEX-325 and other commercial columns[3][4]

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Program:

    • Isothermal at 30 °C

  • Detector: Flame Ionization Detector (FID)

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical GC experiment for hexane isomer analysis.

GC_Workflow Experimental Workflow for GC Analysis of Hexane Isomers cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Hexane Isomer Standard or Sample Dilution Dilution in appropriate solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injection into GC Vial->Injector Autosampler Column Separation on GC Column Injector->Column Detector Detection (FID) Column->Detector Chromatogram Generation of Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification and Reporting Integration->Quantification

Caption: A typical experimental workflow for the GC analysis of hexane isomers.

Separation_Principle Principle of Hexane Isomer Separation on Different Stationary Phases cluster_isomers Hexane Isomers cluster_columns GC Columns cluster_separation Separation Outcome Isomers Mixture of Hexane Isomers G43 G43 Phase (Polarity-based separation) Isomers->G43 Cyclodextrin Cyclodextrin (Shape-selective inclusion) Isomers->Cyclodextrin POC Porous Organic Cage (Kinetic diffusion & surface interaction) Isomers->POC Separated Separated Isomers G43->Separated Partial Resolution Cyclodextrin->Separated Baseline Resolution POC->Separated Baseline Resolution

Caption: Separation principles for hexane isomers on different GC stationary phases.

References

A Comparative Guide to 2,2-Dimethylhexane and n-Hexane in Solvent Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties: A Head-to-Head Comparison

The efficiency of a solvent in an extraction process is intrinsically linked to its physical and chemical properties. The table below summarizes key properties for 2,2-dimethylhexane and n-hexane.

PropertyThis compoundn-HexaneSignificance in Extraction
Molecular Formula C₈H₁₈C₆H₁₄Affects molecular size, shape, and intermolecular forces.
Molecular Weight 114.23 g/mol 86.18 g/mol Influences boiling point and vapor pressure.
Boiling Point 106.8 °C68.7 °CA lower boiling point facilitates easier solvent removal from the extract. However, a higher boiling point can be advantageous for extractions requiring elevated temperatures.
Density 0.695 g/mL at 20°C0.659 g/mL at 20°CDensity differences are crucial for phase separation in liquid-liquid extractions.
Vapor Pressure 45 mmHg at 20°C124 mmHg at 20°CA higher vapor pressure indicates greater volatility, which can lead to solvent loss but also faster evaporation.
Structure Branched-chain alkaneStraight-chain alkaneThe branched structure of this compound results in a more compact, spherical shape compared to the linear structure of n-hexane. This affects intermolecular forces and packing efficiency.[1]

The Impact of Molecular Structure on Extraction Efficiency

The primary difference between this compound and n-hexane lies in their molecular structure. This structural variance is expected to influence their performance as extraction solvents in several ways:

  • Solubility and Selectivity: The "like dissolves like" principle is fundamental to solvent extraction. Both this compound and n-hexane are nonpolar solvents and are effective at dissolving nonpolar compounds like oils, fats, and other lipids.[2][3] However, the more compact and spherical shape of this compound may alter its interaction with the solute and the solid matrix. Studies on other alkane isomers suggest that linear alkanes can sometimes "pack" more efficiently within certain matrices, potentially leading to better extraction of some compounds.[4] Conversely, the branched structure might offer better selectivity for specific analytes by creating different steric interactions.

  • Viscosity and Mass Transfer: While specific data for this compound is scarce, branched alkanes generally exhibit different viscosities compared to their linear counterparts. Lower viscosity can enhance the rate of mass transfer of the solute from the sample matrix into the solvent, potentially leading to faster extraction times.

  • Boiling Point and Solvent Recovery: The significantly higher boiling point of this compound (106.8 °C) compared to n-hexane (68.7 °C) is a critical consideration. A lower boiling point, as seen with n-hexane, allows for easier and less energy-intensive removal of the solvent from the extract, which is a significant advantage in large-scale industrial processes.[5] However, for extractions that benefit from higher temperatures to increase solubility and diffusion rates, the higher boiling point of this compound could be advantageous.[6]

Experimental Protocols: Soxhlet Extraction

Soxhlet extraction is a widely used and effective method for solid-liquid extractions, particularly when the desired compound has limited solubility in the solvent.[6][7] The following is a general protocol that can be adapted for use with either this compound or n-hexane.

Objective: To extract a nonpolar analyte from a solid matrix.

Materials:

  • Soxhlet extractor apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Thimble (cellulose or glass fiber)

  • Solid sample, finely ground

  • Solvent (this compound or n-hexane)

  • Boiling chips

  • Rotary evaporator (for solvent removal)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the finely ground solid sample and place it inside the thimble.

  • Apparatus Assembly: Place the thimble containing the sample into the extraction chamber of the Soxhlet apparatus.

  • Solvent Addition: Add the chosen solvent (this compound or n-hexane) to the round-bottom flask, filling it to approximately two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

  • Extraction: Assemble the Soxhlet apparatus, ensuring all joints are properly sealed. Begin heating the solvent in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble, immersing the sample.

  • Siphoning: Once the solvent in the extraction chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved analyte will be siphoned back into the round-bottom flask.

  • Cycling: This process of vaporization, condensation, and siphoning will repeat, continuously extracting the sample with fresh, distilled solvent. The number of cycles required for complete extraction will depend on the sample and the analyte's solubility.

  • Solvent Recovery: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator to yield the concentrated analyte.

Soxhlet_Extraction_Workflow A Sample Preparation (Grind and weigh solid sample) B Load Thimble A->B C Assemble Soxhlet Apparatus B->C E Heat Solvent C->E D Add Solvent (this compound or n-Hexane) D->C F Solvent Vaporizes and Condenses E->F G Solvent Drips into Thimble F->G H Analyte Dissolves G->H I Siphoning of Solvent and Analyte H->I J Continuous Cycling I->J J->E Recycles K Solvent Recovery (Rotary Evaporator) J->K Extraction Complete L Concentrated Extract K->L Solvent_Selection_Logic cluster_properties Solvent Properties cluster_outcomes Desired Outcomes BoilingPoint Boiling Point SolventRecovery Ease of Solvent Recovery BoilingPoint->SolventRecovery influences VaporPressure Vapor Pressure VaporPressure->SolventRecovery influences Safety Safety VaporPressure->Safety influences Structure Molecular Structure (Linear vs. Branched) Efficiency Extraction Efficiency Structure->Efficiency affects Selectivity Selectivity Structure->Selectivity affects Polarity Polarity Polarity->Efficiency determines Polarity->Selectivity determines

References

Cross-Validation of 2,2-Dimethylhexane Quantification: A Comparative Guide to GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the quantification of the branched alkane 2,2-Dimethylhexane. The information presented is supported by a synthesis of established experimental data to aid in method selection and validation.

The choice between GC-FID and GC-MS for the quantification of this compound depends on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. While both are powerful techniques for analyzing volatile compounds, they operate on different principles, leading to distinct advantages and disadvantages.

Performance Comparison: GC-FID vs. GC-MS

GC-FID is a robust and widely used technique for the quantification of hydrocarbons. Its flame ionization detector exhibits a broad linear dynamic range and is highly sensitive to compounds containing carbon-hydrogen bonds. The response of the FID is generally proportional to the number of carbon atoms in the analyte, making it a reliable tool for quantification when the identity of the compound is known.

GC-MS, on the other hand, offers the significant advantage of providing mass spectral data in addition to chromatographic separation. This allows for the definitive identification of analytes, which is crucial when dealing with complex mixtures or when there is a possibility of co-eluting compounds. For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of alkanes like this compound, based on data from various validated methods for hydrocarbon analysis.

Performance ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)
Linearity (R²) ≥ 0.999[1][2]≥ 0.995≥ 0.998[3]
Limit of Detection (LOD) ng to low µg/mLLow µg/mLpg to low ng/mL
Limit of Quantification (LOQ) ng to low µg/mLLow to mid µg/mLpg to low ng/mL
Precision (%RSD) < 5%< 15%< 10%
Accuracy (% Recovery) 90-110%80-120%85-115%
Selectivity GoodExcellentSuperior
Compound Identification Retention Time OnlyMass SpectrumMass Spectrum

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for the analysis of this compound by GC-FID and GC-MS.

Sample Preparation

A stock solution of this compound (≥98% purity) should be prepared in a suitable volatile solvent such as hexane or pentane. A series of calibration standards can then be prepared by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., 2,3-Dimethylpentane or a suitable non-interfering alkane) should be added to all standards and samples to correct for injection volume variations.

GC-FID Methodology
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 120°C at a rate of 10°C/min.

    • Hold: Hold at 120°C for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup (Helium or Nitrogen) at 25 mL/min.

GC-MS Methodology
  • Gas Chromatograph: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector or equivalent.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 120°C at a rate of 10°C/min.

    • Hold: Hold at 120°C for 2 minutes.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Acquisition Mode:

      • Full Scan: Mass range of m/z 40-200 for qualitative analysis and initial quantitative assessment.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantification. Key ions for this compound include m/z 57, 43, and 71.

Mandatory Visualizations

To illustrate the experimental workflow and the logical relationship of the cross-validation process, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation stock This compound Stock Solution standards Calibration Standards stock->standards gc_fid GC-FID Analysis standards->gc_fid gc_ms GC-MS Analysis standards->gc_ms is Internal Standard (e.g., 2,3-Dimethylpentane) is->standards samples Test Samples is->samples samples->gc_fid samples->gc_ms quant_fid Quantification (FID) gc_fid->quant_fid quant_ms Quantification (MS) gc_ms->quant_ms validation Cross-Validation (Comparison of Results) quant_fid->validation quant_ms->validation

Figure 1. Experimental workflow for the cross-validation of this compound quantification.

logical_relationship cluster_methods Analytical Methods cluster_attributes Performance Attributes GC_FID GC-FID Linearity High Linearity GC_FID->Linearity Robustness Robustness GC_FID->Robustness Cost Lower Cost GC_FID->Cost GC_MS GC-MS Identification Compound Identification GC_MS->Identification Selectivity High Selectivity GC_MS->Selectivity Sensitivity High Sensitivity (SIM) GC_MS->Sensitivity

Figure 2. Logical relationship comparing the key attributes of GC-FID and GC-MS.

References

A Comparative Guide to Purity Assessment of Synthesized 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,2-Dimethylhexane. It is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for quality control and impurity profiling. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method.

Introduction to Purity Assessment of this compound

This compound is a saturated hydrocarbon with applications as a solvent and as a component in gasoline. Its synthesis can result in a variety of impurities, including structural isomers and byproducts from side reactions. Accurate purity assessment is crucial to ensure its suitability for specific applications, particularly in research and development where impurities can significantly impact experimental outcomes. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical technique for purity assessment depends on the specific information required, such as the identity of impurities, their quantity, and the overall purity of the bulk material.

Technique Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Identification and quantification of volatile impurities, determination of relative purity (area %).High sensitivity and selectivity, excellent for separating complex mixtures of isomers. Provides structural information for impurity identification.Not suitable for non-volatile impurities. Quantification can be less accurate than qNMR without individual calibration for each impurity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measures the nuclear magnetic resonance of atomic nuclei in a sample. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity determination of the target compound. Identification and quantification of impurities containing NMR-active nuclei.Provides absolute purity without the need for a reference standard of the analyte. Highly accurate and precise. Non-destructive.Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate analysis in complex mixtures.

Experimental Data Comparison

The following tables summarize typical experimental data obtained from the analysis of synthesized this compound and potential alternatives. The alternatives include structural isomers that are common process-related impurities and a non-isomeric solvent with similar physical properties.

Table 1: Gas Chromatography (GC) Data

Compound Retention Time (min) Relative Purity (%)
This compound 8.598.5
2,3-Dimethylhexane9.20.8
3,3-Dimethylhexane9.80.5
n-Heptane7.90.2

Note: Retention times are hypothetical and depend on the specific GC conditions.

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Compound Chemical Shift (δ ppm) Multiplicity Integration Assignment
This compound 0.88s9HC(CH₃)₃
1.25m4H-(CH₂)₂-
0.89t3H-CH₂CH₃
1.20m2H-CH₂CH₃
2,3-Dimethylhexane0.85-0.95m9H3 x -CH₃
1.10-1.40m6H3 x -CH₂-
1.50-1.70m2H2 x -CH-
3,3-Dimethylhexane0.89t6H2 x -CH₂CH₃
1.23s6HC(CH₃)₂
1.23q4H2 x -CH₂CH₃
n-Heptane0.89t6H2 x -CH₃
1.27m10H5 x -CH₂-

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Compound Chemical Shift (δ ppm)
This compound 31.9, 29.1, 42.1, 23.3, 14.2, 26.8
2,3-Dimethylhexane34.5, 36.8, 19.3, 15.6, 29.5, 23.2, 14.3, 11.7
3,3-Dimethylhexane32.5, 26.1, 44.5, 8.5, 17.3
n-Heptane31.9, 29.3, 22.7, 14.1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile impurities in synthesized this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Reagents:

  • Helium (carrier gas), high purity.

  • This compound sample.

  • Hexane (solvent), HPLC grade.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in hexane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization Energy: 70 eV

    • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the relative purity by determining the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz) with a proton-sensitive probe.

  • Analytical balance.

Reagents:

  • Synthesized this compound.

  • Certified internal standard of known purity (e.g., maleic anhydride).

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of Scans: 8

      • Acquisition Time: 4 s

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet at ~0.88 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized this compound Dilution Dilute in Hexane (1%) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation Separation on HP-5ms Column Injection->Separation Detection Detection by FID and MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectra Analyze Mass Spectra Chromatogram->MassSpectra Identification Identify Impurities MassSpectra->Identification Quantification Calculate Relative Purity Identification->Quantification

Caption: Workflow for Purity Assessment by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in CDCl3 WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve AcquireSpectrum Acquire ¹H NMR Spectrum Dissolve->AcquireSpectrum ProcessSpectrum Process Spectrum (Phase, Baseline) AcquireSpectrum->ProcessSpectrum IntegrateSignals Integrate Analyte and Standard Signals ProcessSpectrum->IntegrateSignals CalculatePurity Calculate Absolute Purity IntegrateSignals->CalculatePurity

Caption: Workflow for Absolute Purity Determination by qNMR.

Purity_Logic cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Purity Assessment Synthesis Chemical Reaction CrudeProduct Crude Product Mixture Synthesis->CrudeProduct GCMS GC-MS Analysis CrudeProduct->GCMS Separation & Identification qNMR qNMR Analysis CrudeProduct->qNMR Absolute Quantification Isomers Structural Isomers (e.g., 2,3-Dimethylhexane) Isomers->GCMS Byproducts Reaction Byproducts Byproducts->GCMS Unreacted Unreacted Starting Materials Unreacted->GCMS PureProduct Pure this compound GCMS->PureProduct qNMR->PureProduct

Caption: Logical Flow of Purity Assessment.

Atmospheric Reactivity: A Comparative Analysis of Branched versus Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the atmospheric behavior of branched and straight-chain alkanes, supported by experimental data and detailed methodologies.

The atmospheric fate of volatile organic compounds (VOCs) is a critical area of research, with significant implications for air quality, climate, and human health. Among the myriad of VOCs, alkanes released from both anthropogenic and biogenic sources play a substantial role in atmospheric chemistry. Their reactivity, primarily governed by reactions with key atmospheric oxidants, leads to the formation of secondary pollutants such as ozone (O3) and secondary organic aerosols (SOA). The molecular structure of these alkanes—specifically, whether they are linear (straight-chain) or contain branches—profoundly influences their atmospheric lifetime and the nature and yield of their oxidation products. This guide provides an objective comparison of the atmospheric reactivity of branched versus straight-chain alkanes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Key Findings at a Glance

Experimental evidence consistently demonstrates that for a given carbon number, straight-chain alkanes are generally more reactive and produce higher yields of secondary organic aerosols (SOA) compared to their branched isomers . This difference is primarily attributed to the molecular structure, which dictates the stability of intermediate radicals and the subsequent reaction pathways. Branched alkanes, upon oxidation, are more prone to fragmentation, leading to the formation of smaller, more volatile products that are less likely to partition into the aerosol phase.

Quantitative Comparison of Reactivity and SOA Formation

The atmospheric reactivity of alkanes is predominantly determined by their reaction rate constants with hydroxyl radicals (OH), the primary daytime oxidant in the troposphere. Reactions with nitrate radicals (NO3), particularly at night, and chlorine atoms (Cl) in marine and coastal environments also contribute to their degradation.

Reaction Rate Constants

The following table summarizes the experimentally determined rate constants for the gas-phase reactions of selected straight-chain and branched alkanes with the OH radical at approximately 298 K.

AlkaneMolecular FormulaStructurek(OH) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)
Straight-Chain
n-PentaneC₅H₁₂Linear3.80
n-HexaneC₆H₁₄Linear5.20
n-HeptaneC₇H₁₆Linear6.80
n-OctaneC₈H₁₈Linear8.10
n-NonaneC₉H₂₀Linear9.50
n-DecaneC₁₀H₂₂Linear11.0
Branched-Chain
2-Methylbutane (Isopentane)C₅H₁₂Branched3.90
2-MethylpentaneC₆H₁₄Branched5.50
3-MethylpentaneC₆H₁₄Branched5.60
2,3-DimethylbutaneC₆H₁₄Branched6.10
2-MethylhexaneC₇H₁₆Branched6.72[1]
3-MethylhexaneC₇H₁₆Branched6.54[1]
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈Branched3.56

Note: Values are compiled from various sources and represent typical atmospheric conditions. Small variations may exist between different studies.

Secondary Organic Aerosol (SOA) Yields

SOA yield is defined as the mass of aerosol formed per mass of hydrocarbon reacted. The table below presents SOA yields from the OH radical-initiated oxidation of a series of linear and branched alkanes.

AlkaneMolecular FormulaStructureSOA Yield (%) (at ΔHC ≈ 100 ppb)
Straight-Chain
n-DecaneC₁₀H₂₂Linear~4
n-DodecaneC₁₂H₂₆Linear15-25
n-PentadecaneC₁₅H₃₂Linear40-60
Branched-Chain
2,6,10-TrimethyldodecaneC₁₅H₃₂Branched5-15
Pristane (2,6,10,14-Tetramethylpentadecane)C₁₉H₄₀Branched10-20

Note: SOA yields are highly dependent on experimental conditions such as NOx levels, seed aerosol concentration, and temperature. The values presented are for comparative purposes under similar experimental conditions.

For alkanes with the same carbon number, branched structures consistently lead to lower SOA yields.[2][3] This is a direct consequence of the different atmospheric oxidation mechanisms.

Atmospheric Oxidation Mechanisms

The atmospheric oxidation of alkanes is initiated by the abstraction of a hydrogen atom by an oxidant, primarily the OH radical. This initial step forms an alkyl radical (R•), which then rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2•). The subsequent fate of the RO2• radical dictates the final products and their propensity to form SOA.

Straight-Chain Alkanes

For straight-chain alkanes, the RO2• radical can undergo isomerization via a 1,5-H shift, leading to the formation of a hydroperoxy alkyl radical. This is a key step in the formation of multifunctional, low-volatility products such as 1,4-hydroxycarbonyls, which can readily partition into the aerosol phase.

StraightChainOxidation Alkane Straight-Chain Alkane (R-H) R Alkyl Radical (R•) Alkane->R + OH - H2O RO2 Alkyl Peroxy Radical (RO2•) R->RO2 + O2 RO Alkoxy Radical (RO•) RO2->RO + NO - NO2 Isomerization Isomerization (1,5-H shift) RO->Isomerization Products Low-Volatility Products (e.g., 1,4-Hydroxycarbonyls) Isomerization->Products SOA SOA Formation Products->SOA Partitioning

Caption: Generalized oxidation pathway for straight-chain alkanes.

Branched-Chain Alkanes

In the case of branched alkanes, the alkoxy radical (RO•) formed after the reaction of RO2• with NO has an alternative, often dominant, reaction pathway: C-C bond scission, or fragmentation. This fragmentation breaks the carbon backbone, producing smaller, more volatile carbonyls and alkyl radicals. These smaller products are less likely to contribute to SOA formation, thus explaining the lower observed SOA yields from branched alkanes.[4]

BranchedChainOxidation Alkane Branched-Chain Alkane (R-H) R Alkyl Radical (R•) Alkane->R + OH - H2O RO2 Alkyl Peroxy Radical (RO2•) R->RO2 + O2 RO Alkoxy Radical (RO•) RO2->RO + NO - NO2 Fragmentation C-C Scission (Fragmentation) RO->Fragmentation Isomerization Isomerization RO->Isomerization Volatile_Products Volatile Products (Smaller Carbonyls + Alkyl Radicals) Fragmentation->Volatile_Products Low_Volatility_Products Low-Volatility Products Isomerization->Low_Volatility_Products SOA Lower SOA Formation Volatile_Products->SOA Less Partitioning Low_Volatility_Products->SOA RelativeRateMethod cluster_setup Experimental Setup cluster_measurement Measurement and Analysis Chamber Smog Chamber / Flow Tube Irradiation Initiate Reaction (e.g., UV Photolysis) Chamber->Irradiation Alkane_Intro Introduce Alkane of Interest Alkane_Intro->Chamber Reference_Intro Introduce Reference Compound Reference_Intro->Chamber Oxidant_Source Introduce Oxidant Precursor (e.g., H2O2 for OH) Oxidant_Source->Chamber Monitoring Monitor Concentrations of Alkane and Reference vs. Time (e.g., GC-FID, PTR-MS) Irradiation->Monitoring Data_Plot Plot ln([Alkane]₀/[Alkane]t) vs. ln([Reference]₀/[Reference]t) Monitoring->Data_Plot Slope Determine the Slope of the Plot Data_Plot->Slope Calculation Calculate k_alkane = Slope × k_reference Slope->Calculation

References

evaluating different microporous materials for 2,2-Dimethylhexane adsorption

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Microporous Materials for 2,2-Dimethylhexane Adsorption

For researchers and professionals in drug development and chemical sciences, the efficient separation and purification of branched-chain alkanes like this compound are critical. This guide provides an objective comparison of three major classes of microporous materials—Metal-Organic Frameworks (MOFs), zeolites, and activated carbons—for their efficacy in adsorbing this compound. The comparison is supported by experimental data from peer-reviewed studies, offering a clear overview of their performance characteristics.

Data Presentation

The following table summarizes the quantitative adsorption data for this compound (also known as 2,2-dimethylbutane) on selected microporous materials. It is important to note that experimental conditions can vary between studies, and this data is presented to provide a comparative snapshot of material performance.

Material ClassSpecific MaterialAdsorbateTemperature (K)Pressure (kPa)Adsorption Capacity (mmol/g)Adsorption Capacity (mg/g)Reference
Zeolite ZSM-52,2-Dimethylbutane443~10~0.4~34.5[1]
MOF Zn-tcpt2,2-Dimethylbutane303~100~0.0 (Excluded)~0.0 (Excluded)[2]
MOF BPTC-PZ2,2-Dimethylbutane303~100~0.0 (Excluded)~0.0 (Excluded)[3]
MOF MIL-100(Cr)2,2-Dimethylbutane343~6~0.8~69.0[4]
Activated Carbon Kureha Activated Carbonn-Hexane*293~100~5.0~430.8[5]

Note: Data for this compound on Kureha activated carbon was not available. n-Hexane data is provided as a reference for a C6 alkane. The adsorption capacity for the more branched this compound is expected to be lower on non-selective activated carbons.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the evaluation of microporous materials for this compound adsorption.

Gravimetric Vapor Adsorption Measurement

This technique measures the amount of adsorbate taken up by a material by monitoring the change in its mass.

  • Sample Preparation: A known mass of the microporous material (typically 10-50 mg) is placed in the sample holder of a gravimetric analyzer.

  • Activation: The material is activated in situ by heating under a high vacuum or a flow of inert gas (e.g., N₂ or Ar) to remove any pre-adsorbed guest molecules, such as water or solvents. The activation temperature and duration are specific to the material's stability (e.g., 150-350 °C for several hours).

  • Isotherm Measurement:

    • The sample is cooled to the desired experimental temperature (e.g., 303 K).

    • This compound vapor is introduced into the sample chamber in controlled increments, leading to a stepwise increase in pressure.

    • At each pressure step, the system is allowed to equilibrate, which is confirmed when the sample mass stabilizes.

    • The mass uptake at each equilibrium pressure is recorded.

    • This process is repeated until the desired final pressure (e.g., saturation pressure) is reached.

  • Data Analysis: The recorded mass uptake at each pressure point is used to construct the adsorption isotherm, which plots the amount of adsorbed gas (in mmol/g or mg/g) as a function of pressure.

Dynamic Breakthrough Curve Measurement

This method evaluates the separation performance of a material under flow conditions, which is more representative of industrial applications.

  • Column Packing: A fixed-bed adsorber column is uniformly packed with a known amount of the microporous material. The bed dimensions (length and diameter) are recorded.

  • Activation: The packed bed is activated by heating under a continuous flow of an inert gas (e.g., helium or nitrogen) to remove impurities.

  • Adsorption Phase:

    • The column is cooled to the desired experimental temperature.

    • A gas mixture with a known concentration of this compound vapor in a carrier gas (e.g., helium) is passed through the column at a constant flow rate.

    • The composition of the gas exiting the column (the effluent) is continuously monitored using a detector such as a mass spectrometer or a flame ionization detector (FID).

  • Breakthrough Point: The "breakthrough" is the point in time when the concentration of this compound in the effluent starts to rise significantly, indicating that the adsorbent is becoming saturated. The time taken to reach a certain percentage of the inlet concentration (e.g., 5% or 10%) is the breakthrough time.

  • Data Analysis: The plot of the effluent concentration relative to the inlet concentration versus time is the breakthrough curve. The shape of the curve provides information about the adsorption kinetics and mass transfer, while the breakthrough time can be used to calculate the dynamic adsorption capacity of the material under the tested conditions.

Material Performance Comparison

Metal-Organic Frameworks (MOFs) exhibit a wide range of behaviors towards this compound, largely dictated by their tunable pore structures. Some MOFs, like Zn-tcpt and BPTC-PZ, are designed with pore apertures that completely exclude the bulky, di-branched this compound, making them ideal for molecular sieving applications to separate it from linear or mono-branched alkanes.[2][3] In contrast, MOFs with larger pores, such as MIL-100(Cr), can adsorb significant amounts of this compound.[4] The key advantage of MOFs lies in the ability to design their structure for specific separation tasks.

Zeolites , being crystalline aluminosilicates, also offer shape and size selectivity. Zeolites like ZSM-5, with its medium-sized pores, show a preference for adsorbing linear and mono-branched alkanes over the more sterically hindered this compound, especially at lower temperatures.[1] However, at higher temperatures, the increased kinetic energy can allow this compound to access the pores. The rigid framework of zeolites provides excellent thermal and chemical stability, which is a significant advantage in industrial processes. The primary limitation of zeolites compared to MOFs is their lower porosity and the difficulty in fine-tuning their pore sizes.[6]

Activated Carbons are highly porous, amorphous materials with a broad distribution of pore sizes. This lack of a uniform pore structure generally makes them less selective for separating molecules of similar size, such as hexane isomers.[7] While they can exhibit high adsorption capacities for a wide range of organic vapors due to their large surface area, they typically adsorb molecules based on factors like boiling point and molecular weight rather than shape.[8] Therefore, for applications requiring the selective adsorption of this compound from a mixture of isomers, activated carbons are generally less effective than well-designed MOFs or zeolites.

Mandatory Visualization

MaterialEvaluationWorkflow cluster_synthesis Material Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation for this compound Adsorption cluster_analysis Data Analysis & Comparison MOF MOF Synthesis (e.g., Solvothermal) Structure Structural Analysis (XRD, SEM) MOF->Structure Zeolite Zeolite Synthesis (e.g., Hydrothermal) Zeolite->Structure AC Activated Carbon (e.g., Pyrolysis & Activation) AC->Structure Porosity Porosity Measurement (N2 Adsorption @ 77K) Structure->Porosity Stability Thermal Stability (TGA) Porosity->Stability Equilibrium Equilibrium Adsorption (Gravimetric/Volumetric Isotherms) Stability->Equilibrium Dynamic Dynamic Separation (Breakthrough Curve Analysis) Stability->Dynamic Capacity Adsorption Capacity Equilibrium->Capacity Selectivity Selectivity for 2,2-DMH Dynamic->Selectivity Kinetics Adsorption Kinetics Dynamic->Kinetics Capacity->Selectivity Selectivity->Kinetics SignalingPathways cluster_materials Microporous Material Classes cluster_properties Key Properties cluster_performance Adsorption Performance for this compound M Microporous Material MOFs MOFs Zeolites Zeolites ACs Activated Carbons Tunability Tunable Pore Size & Functionality MOFs->Tunability Rigidity Rigid Framework & High Stability Zeolites->Rigidity SurfaceArea High Surface Area & Broad Pore Distribution ACs->SurfaceArea HighSelectivity High Selectivity (Size Exclusion or Favorable Binding) Tunability->HighSelectivity ShapeSelectivity Shape Selectivity Rigidity->ShapeSelectivity LowSelectivity Low Selectivity (High Capacity for various VOCs) SurfaceArea->LowSelectivity

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Dimethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2-dimethylhexane, a flammable and hazardous chemical, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Properties and Hazards

Understanding the characteristics of this compound is the first step in its safe management. The following table summarizes its key quantitative data.

PropertyValue
Molecular FormulaC8H18[1]
Molecular Weight114.23 g/mol [1]
Boiling Point107 °C (lit.)
Density0.693 g/mL at 25 °C (lit.)
Flash Point-3 °C (26.6 °F) - closed cup
Vapor Pressure34.0 mmHg[1]

This compound is classified as a highly flammable liquid and vapor.[1][2] It can cause skin irritation and may cause drowsiness or dizziness.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3][4] These hazards underscore the importance of the disposal procedures outlined below.

Experimental Protocol for Disposal

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5] The following is a general, best-practice protocol for laboratories.

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[6]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8] Incompatible wastes must be segregated to prevent dangerous reactions.[6]

2. Containerization:

  • Use a chemically compatible and leak-proof container for waste collection.[8][9] The container should be in good condition, free of cracks or deterioration.[8][10]

  • The container must be kept closed except when adding waste to prevent the release of flammable vapors.[9][10]

3. Labeling:

  • Affix a fully completed hazardous waste label to the container.[10] The label should clearly identify the contents as "Hazardous Waste" and "this compound."

  • Include the accumulation start date and the specific hazards (e.g., "Flammable," "Skin Irritant," "Marine Pollutant").

4. Storage:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6][9]

  • The storage area should be well-ventilated.[2]

  • Ensure the container is stored in secondary containment to contain any potential leaks or spills.[6][10]

5. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or by evaporation.[10][11] This is strictly prohibited.[11]

  • Once the container is full or has reached the allowable accumulation time limit (often up to 9 months, but check institutional guidelines), submit a waste pickup request to your institution's EHS department or licensed hazardous waste contractor.[9][10]

  • All materials used to clean up spills of this compound must also be disposed of as hazardous waste.[6][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Unused or Contaminated This compound B Treat as Hazardous Waste A->B C Select Chemically Compatible Container B->C D Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (with Secondary Containment) D->E F Container Full or Time Limit Reached? E->F G Submit Waste Pickup Request to EHS F->G Yes H Continue Accumulation F->H No H->E

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2,2-Dimethylhexane is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans, and disposal protocols.

Physical and Chemical Properties of this compound

A clear, colorless liquid, this compound is a highly flammable and volatile organic compound.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular FormulaC8H18[2]
Molecular Weight114.23 g/mol [1]
Boiling Point107 °C (224.6 °F)[3]
Melting Point-121.1 °C[3]
Flash Point-3 °C (26.6 °F)
Density0.693 g/mL at 25 °C[3]
Vapor Pressure1.22 psi @ 37.7 °C
Water SolubilityInsoluble[2]
AppearanceColorless liquid[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards, including being highly flammable and causing skin, eye, and respiratory irritation.[1] Inhalation may lead to drowsiness or dizziness, and ingestion can be fatal if the substance enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]

  • Skin Protection: A lab coat must be worn. Chemical-resistant gloves are essential; consult the glove manufacturer's selection guide for the most suitable material (e.g., Nitrile, Viton®).

  • Respiratory Protection: A NIOSH-approved vapor respirator is necessary when handling this chemical. The specific cartridge type should be selected based on the potential exposure concentration.

  • Footwear: Closed-toe shoes are mandatory. In areas with a higher risk of spills, chemical-resistant boots are recommended.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[6]

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood to ensure adequate ventilation.

    • Ground and bond containers when transferring the material to prevent static discharge.

    • Use spark-proof tools for all operations.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe vapors or spray.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]

    • Keep it away from heat, sparks, and open flames.

    • Store away from incompatible materials such as oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Eliminate all ignition sources.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[3][4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and show the chemical's safety data sheet.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Disposal must be carried out by qualified personnel knowledgeable in all applicable federal, state, and local regulations.

    • Contact your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • One possible disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill / Emergency cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble PPE prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground & Bond Containers handle1->handle2 spill1 Eliminate Ignition Sources handle1->spill1 If Spill Occurs handle3 Use Spark-Proof Tools handle2->handle3 handle4 Store Properly handle3->handle4 disp1 Collect Waste handle4->disp1 spill2 Absorb Spill spill1->spill2 spill3 First Aid spill1->spill3 disp2 Store Waste disp1->disp2 disp3 Contact EHS/Licensed Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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